molecular formula C9H15NO2 B038685 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-24-8

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B038685
CAS No.: 119102-24-8
M. Wt: 169.22 g/mol
InChI Key: CPHZSWAWMNOQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a synthetically versatile norotropane scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic intermediate for the preparation of a diverse array of pharmacologically active molecules. Its core structure, the 1-azabicyclo[2.2.1]heptane (nortropane) system, is a privileged motif found in ligands that interact with monoamine transporters and receptors. Consequently, this ester is a key precursor in the development of novel compounds for studying the central nervous system, particularly targeting the dopamine, norepinephrine, and serotonin transporters. The ethyl ester functional group provides an excellent handle for further synthetic elaboration, allowing researchers to access a wide library of amides, carboxylic acids, and other derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its application for probing neurological pathways, developing molecular probes, and designing potential therapeutic agents for neurological and psychiatric disorders. This high-purity building block is intended for use in analytical and laboratory research applications only.

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZSWAWMNOQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576504
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-24-8
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Medicinal and Process Chemistry Professionals

Introduction

The 1-azabicyclo[2.2.1]heptane framework represents a class of conformationally restrained scaffolds of significant interest in modern drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for flat aromatic rings, often leading to improved physicochemical properties and enhanced pharmacological profiles of bioactive molecules. Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a key derivative of this scaffold, combines the structural rigidity of the bicyclic system with a versatile ethyl ester functional group. This ester provides a crucial synthetic handle for further molecular elaboration, enabling chemists to incorporate this sp³-rich motif into more complex drug candidates. This guide offers a comprehensive overview of the physicochemical properties, synthetic strategies, and medicinal chemistry applications of this important building block.

Molecular Structure and Physicochemical Properties

This compound possesses a strained bicyclic ring system where a nitrogen atom occupies a bridgehead position. This arrangement locks the nitrogen's lone pair of electrons in a fixed orientation, influencing its basicity and nucleophilicity. The ethyl carboxylate group at the C4 position provides a site for further chemical modification.

Key Physicochemical Data

A summary of the key physicochemical properties for this compound and its parent scaffold are presented below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂CymitQuimica[1]
Molecular Weight 169.22 g/mol CymitQuimica[1]
Physical Form LiquidCymitQuimica[1]
CAS Number 119102-24-8CyclicPharma[2]
pKa (of parent 1-azabicyclo[2.2.1]heptane) 10.53Chemistry Stack Exchange[3]
Calculated LogP 0.8 - 1.1PubChemLite[4][5]

The basicity of the bridgehead nitrogen is a key feature of this scaffold. The pKa of the conjugate acid of the parent 1-azabicyclo[2.2.1]heptane is 10.53, which is slightly less basic than triethylamine (pKa 10.75) but significantly basic for a tertiary amine.[3] This reduced basicity, despite the unavailability of nitrogen inversion, is attributed to the increased s-character of the nitrogen's lone pair orbital due to the geometric constraints of the bicyclic system.[3]

Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, including a triplet around 1.2 ppm and a quartet around 4.1 ppm. The bicyclic protons would appear as a series of complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The bridgehead protons would likely be distinct.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm. The carbons of the ethyl group would appear around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The sp³ carbons of the bicyclic core would resonate in the 20-70 ppm range.

Synthesis and Mechanistic Insights

The synthesis of the 1-azabicyclo[2.2.1]heptane core is a non-trivial task due to the inherent ring strain. Common strategies often involve intramolecular cyclization reactions. A Dieckmann condensation of a suitably substituted pyrrolidine diester is a classic approach to forming the bicyclic ketone precursor.[6] An alternative and elegant approach involves the intramolecular cyclization of a pyrrolidinium bromide derivative, as detailed by Cottrell et al. for the synthesis of the isomeric Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.[7] This latter strategy provides an excellent framework for understanding the construction of this scaffold.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to the 1-azabicyclo[2.2.1]heptane carboxylate core, based on established literature precedents. This multi-step sequence highlights the key transformations required to build the strained bicyclic system.

G cluster_0 Step 1: Azomethine Ylide Formation & Cycloaddition cluster_1 Step 2: Lactone Ring Opening cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Debenzylation A N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine C Perhydropyrano[3,4-c]pyrrole Intermediate A->C TFA B 5,6-Dihydropyran-2-one B->C D Bromoethylpyrrolidinium Bromide C->D HBr, EtOH E Bicyclic Quaternary Salt D->E Base (e.g., NaHCO₃) F Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate E->F H₂, Pd/C

Caption: Synthetic workflow for an azabicyclo[2.2.1]heptane ester.

Detailed Experimental Protocol (Adapted from Cottrell et al., 1991)

The following protocol for the 3-carboxylate isomer illustrates the key chemical principles involved in constructing the 1-azabicyclo[2.2.1]heptane scaffold.

Step 1: Synthesis of 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one

  • Rationale: This step utilizes an azomethine ylide cycloaddition. N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine serves as an ylide precursor, which, upon treatment with trifluoroacetic acid (TFA), reacts with the dienophile 5,6-dihydropyran-2-one to form the fused heterocyclic system. TFA acts as a Lewis acid to activate the precursor.

  • Procedure:

    • To a solution of 5,6-dihydropyran-2-one in a suitable aprotic solvent (e.g., dichloromethane), add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine.

    • Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with a mild base and extract the product. Purify by chromatography.

Step 2: Synthesis of 1-Benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium Bromide

  • Rationale: The lactone ring of the intermediate is opened using hydrogen bromide in ethanol. This reaction not only cleaves the ester linkage but also provides the bromide nucleophile and the ethyl ester functionality in a single step, forming a key quaternary salt precursor.

  • Procedure:

    • Dissolve the perhydropyrano[3,4-c]pyrrole intermediate in absolute ethanol.

    • Saturate the solution with dry hydrogen bromide gas at 0 °C.

    • Stir the reaction at room temperature until the lactone is fully consumed.

    • Remove the solvent under reduced pressure to yield the crude pyrrolidinium bromide salt.

Step 3: Intramolecular Cyclization

  • Rationale: This is the crucial ring-forming step. Treatment of the pyrrolidinium bromide with a base generates a free amine, which undergoes a spontaneous intramolecular nucleophilic substitution (SN2) reaction. The bromoethyl side chain is attacked by the pyrrolidine nitrogen, displacing the bromide and forming the strained 1-azabicyclo[2.2.1]heptane ring system. The choice of a non-nucleophilic base is important to avoid side reactions.

  • Procedure:

    • Dissolve the crude pyrrolidinium salt in a biphasic system of dichloromethane and aqueous sodium bicarbonate solution.

    • Stir vigorously until the starting material is consumed.

    • Separate the organic layer, dry, and evaporate the solvent to yield the bicyclic quaternary salt.

Step 4: Debenzylation to Yield the Final Product

  • Rationale: The final step is the removal of the N-benzyl protecting group. Catalytic hydrogenation is a standard and effective method for this transformation. Palladium on carbon is a common catalyst, and the reaction is typically run under a hydrogen atmosphere.

  • Procedure:

    • Dissolve the bicyclic quaternary salt in ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

Applications in Medicinal Chemistry and Drug Discovery

The rigid 1-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to orient substituents in a well-defined three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

  • Muscarinic Receptor Agonists: Derivatives of the 1-azabicyclo[2.2.1]heptane system have been investigated as potent muscarinic agonists.[8] These compounds show potential for the treatment of cognitive decline, such as that seen in Alzheimer's disease, by mimicking the action of the neurotransmitter acetylcholine.[9]

  • DPP-4 Inhibitors: The related 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[10] The rigid bicyclic structure helps to correctly position the pharmacophoric elements within the enzyme's active site.

  • Proline Analogs: The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been used as a conformationally constrained proline analog in peptide chemistry. Incorporating such rigid mimics into peptides can help to elucidate the bioactive conformation and improve metabolic stability.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, three-dimensional scaffold and a modifiable ester functional group makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties and synthetic accessibility is crucial for its effective application in drug discovery programs. The synthetic strategies outlined in this guide, which leverage key chemical principles such as intramolecular cyclization, provide a roadmap for accessing this important molecular framework.

References

  • Does nitrogen inversion affect the basicity of amines? (2015). Chemistry Stack Exchange. [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091-1097.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1333.
  • Lin, C.-Y., et al. (2020). Synthetic progress toward the marine natural product zamamiphidin A. Organic & Biomolecular Chemistry, 18(12), 2237-2244.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545-548.
  • Cottrell, I. F., et al. (1991). A Synthesis of 1-Azabicyclo[2.2.1 Iheptane-3-carboxylic Acid Esters in Enantiomerically Pure Form. J. Chem. Soc., Perkin Trans. 1, 1091.
  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545-548.
  • PubChemLite. Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • PubChemLite. Ethyl (1r,3s,4s)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride. [Link]

  • Google Patents. Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances. 5C/en)

Sources

The Bridged Alicyclic Amine Scaffold: A Technical Guide to the Biological Activity of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-azabicyclo[2.2.1]heptane framework, a conformationally constrained bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an attractive template for the design of ligands targeting various receptors and enzymes. This technical guide focuses on the biological activity of a specific class of these compounds: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate derivatives. We will delve into their synthesis, explore their primary biological targets with a significant focus on nicotinic acetylcholine receptors (nAChRs), dissect their structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical scaffold in their discovery programs.

Introduction: The Allure of the Rigid Scaffold

In the realm of drug design, achieving target specificity and minimizing off-target effects are paramount. Conformationally restricted molecules, such as the 1-azabicyclo[2.2.1]heptane system, offer a distinct advantage over their flexible acyclic counterparts. By locking the spatial arrangement of key pharmacophoric features, these rigid scaffolds can enhance binding affinity and selectivity for their intended biological target. The this compound core provides a versatile starting point for chemical elaboration, with the ester functionality serving as a handle for the introduction of diverse chemical moieties. These derivatives have shown significant promise as modulators of neuronal nicotinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.

Synthesis of the 1-Azabicyclo[2.2.1]heptane-4-carboxylate Core and its Derivatives

The synthesis of the 1-azabicyclo[2.2.1]heptane core is a multi-step process that requires careful control of stereochemistry. A common approach involves an intramolecular Mannich reaction or a Diels-Alder reaction to construct the bicyclic ring system.

A generalized synthetic pathway to obtain this compound and its subsequent derivatization into amides is outlined below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A Pyrrolidine Derivative B Dieckmann Condensation A->B 1. NaOEt, Toluene 2. H3O+ C Decarboxylation B->C Heat, Acid D This compound C->D E Hydrolysis D->E LiOH, THF/H2O F 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid E->F G Amide Coupling F->G R-NH2, Coupling Agent (e.g., HATU) H Amide Derivatives G->H

Caption: Generalized synthetic workflow for this compound and its amide derivatives.

The ethyl ester of the core scaffold can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of a wide array of amide derivatives through standard amide coupling reactions. This allows for the systematic exploration of the chemical space around the 4-position of the bicyclic system to optimize biological activity.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The vast majority of research on 1-azabicyclo[2.2.1]heptane derivatives has centered on their activity as ligands for nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, attention, and reward. Dysregulation of nAChR signaling is implicated in various disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Particularly, derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have shown significant affinity and selectivity for the α7 and α4β2 nAChR subtypes.

  • α7 nAChR: This homopentameric receptor is a key player in cognitive processes and inflammation. Agonists of the α7 nAChR are being investigated as potential treatments for cognitive deficits in schizophrenia and Alzheimer's disease.

  • α4β2 nAChR: This is the most abundant nAChR subtype in the brain and is the primary target for nicotine. Modulators of this receptor are of great interest for smoking cessation therapies and for treating pain.

The rigid nature of the 1-azabicyclo[2.2.1]heptane core is thought to mimic the conformation of acetylcholine or nicotine when bound to the receptor, leading to high-affinity interactions.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 4-position. While a comprehensive quantitative SAR study on a single homologous series of ethyl esters is not extensively documented in publicly available literature, we can synthesize findings from various studies on closely related amides and other derivatives to establish key SAR trends.

The conversion of the ethyl ester to various amide functionalities has been a common strategy to explore the SAR. The nature of the amine used in the amide coupling significantly influences the affinity and selectivity for nAChR subtypes.

Compound ID Modification from Core (R-group of Amide) α4β2 nAChR Ki (nM) α7 nAChR Ki (nM) Reference
1 Phenyl15.2>10,000[1]
2 3-Pyridyl0.401,600[2]
3 4-Pyridyl8.9>10,000[1]
4 3-Chlorophenyl25.6>10,000[1]
5 4-Methoxyphenyl33.1>10,000[1]
6 Benzyl112>10,000[1]

Key SAR Insights:

  • Aromatic Amides: The introduction of an aromatic ring directly attached to the amide nitrogen generally confers high affinity for the α4β2 nAChR subtype.

  • Heteroaromatic Rings: The presence of a pyridine ring, particularly in the 3-position, can lead to exceptionally high affinity for the α4β2 nAChR, as seen in compound 2 .[2] This suggests a key hydrogen bond interaction with the receptor.

  • Substituents on the Aromatic Ring: The electronic nature and position of substituents on the phenyl ring can modulate affinity.

  • Selectivity: Many of the amide derivatives exhibit high selectivity for the α4β2 subtype over the α7 subtype.

  • Bioisosteric Replacements: The ester functionality of the parent compound can be replaced with other groups, such as oxadiazoles, to generate potent muscarinic agonists, indicating that the scaffold is amenable to targeting other receptor families.[3]

Signaling Pathways Modulated by α7 nAChR Ligands

Activation of the α7 nAChR by agonists leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events that can have profound effects on neuronal function and survival. Two key pathways that have been identified are the JAK2-STAT3 and the PI3K-Akt pathways.

alpha7_Signaling cluster_0 α7 nAChR Activation cluster_1 Downstream Signaling Pathways Agonist Agonist (e.g., Azabicycloheptane derivative) a7R α7 nAChR Agonist->a7R Ca_Influx Ca2+ Influx a7R->Ca_Influx JAK2 JAK2 Ca_Influx->JAK2 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Anti-inflammatory, Pro-survival) STAT3->Gene_Expression Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CREB CREB Akt->CREB NFkB->Gene_Expression CREB->Gene_Expression

Caption: Simplified signaling pathways downstream of α7 nAChR activation.

The activation of these pathways ultimately leads to changes in gene expression that promote neuronal survival, reduce inflammation, and enhance synaptic plasticity, providing a mechanistic basis for the therapeutic potential of α7 nAChR agonists in neurodegenerative and inflammatory diseases.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives as nAChR ligands, a combination of in vitro binding and functional assays is typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Membranes (e.g., rat brain homogenate or cells expressing nAChRs) E Incubate Membranes, Radioligand, and Test Compound A->E B Prepare Assay Buffer B->E C Prepare Radioligand Solution (e.g., [3H]-MLA for α7, [3H]-Epibatidine for α4β2) C->E D Prepare Test Compound Dilutions D->E F Separate Bound and Free Radioligand (Filtration) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curves H->I J Determine Ki values I->J

Caption: General workflow for a radioligand binding assay to determine nAChR affinity.

Detailed Protocol for α7 nAChR Binding Assay:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay: In a 96-well plate, combine the membrane preparation, [3H]-methyllycaconitine ([3H]-MLA) as the radioligand, and various concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-3 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of the test compounds on the activity of the nAChRs, determining whether they are agonists, antagonists, or allosteric modulators.

This is a high-throughput cell-based assay that measures changes in intracellular calcium concentration upon receptor activation.

Detailed Protocol for FLIPR Assay:

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα7) in 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use the FLIPR instrument to add the test compounds to the wells.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

This technique is used to measure the ion flow through the nAChR channel in Xenopus oocytes expressing the receptor. It provides detailed information about the functional properties of the compounds.

Detailed Protocol for TEVC:

  • Oocyte Preparation: Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the current responses elicited by the compound.

  • Data Analysis: Analyze the current-voltage relationship and generate concentration-response curves to determine the EC50 and other functional parameters.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for neurological and psychiatric disorders. Their rigid scaffold provides a solid foundation for the design of potent and selective ligands for nicotinic acetylcholine receptors. The synthetic versatility of the ethyl ester functionality allows for extensive chemical modifications to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a homologous series of derivatives will provide a more detailed understanding of the structural requirements for optimal activity and selectivity.

  • Exploration of other biological targets: While nAChRs are the primary focus, the 1-azabicyclo[2.2.1]heptane scaffold may be a valuable template for designing ligands for other receptors and enzymes.

  • In vivo evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of disease to assess their therapeutic efficacy and pharmacokinetic properties.

By leveraging the principles of medicinal chemistry and employing a robust suite of biological assays, the full therapeutic potential of this compound derivatives can be realized.

References

  • Dallanoce, C., et al. (2012). Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system. Bioorganic & Medicinal Chemistry Letters, 22(2), 829-832. [Link]

  • Saunders, J., et al. (1987). Ester bio-isosteres: synthesis of oxadiazolyl-1-azabicyclo[2.2.1]heptanes as muscarinic agonists. Journal of the Chemical Society, Chemical Communications, (19), 1515-1517. [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(24), 3897-3900. [Link]

  • Dallanoce, C., et al. (2009). New Analogues of Epiboxidine Incorporating the 4,5-Dihydroisoxazole Nucleus: Synthesis, Binding Affinity at Neuronal Nicotinic Acetylcholine Receptors, and Molecular Modeling Investigations. Chemistry & Biodiversity, 6(2), 244-259. [Link]

  • Dallanoce, C., et al. (2012). The enantiomers of epiboxidine and of two related analogs: synthesis and estimation of their binding affinity at α4β2 and α7 neuronal nicotinic acetylcholine receptors. Chirality, 24(7), 543-551. [Link]

  • Malpass, J. R., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). [Link]

  • U.S. Patent No. 5,817,679. (1998). 7-Azabicyclo 2.2.1!
  • Bodnarchuk, M. I., et al. (2007). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry, 14(24), 8219-48. [Link]

  • Grady, S. R., et al. (2011). A novel series of azabicyclic compounds with high affinity and selectivity for central nicotinic acetylcholine receptors. Neuropharmacology, 61(1-2), 111-120. [Link]

  • Papke, R. L., et al. (2018). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 157, 116-130. [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate (CAS: 119102-24-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a conformationally restricted bicyclic scaffold of significant interest in medicinal chemistry. Its rigid three-dimensional structure serves as a valuable bioisostere for aromatic and heteroaromatic rings, offering a pathway to improved physicochemical and pharmacokinetic properties in drug candidates. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, potential pharmacological relevance, and analytical characterization. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust framework for its application in research and drug discovery.

The 1-Azabicyclo[2.2.1]heptane Core: A Scaffold for Innovation

The 1-azabicyclo[2.2.1]heptane skeleton represents a class of bridged bicyclic amines that has garnered considerable attention in the development of novel therapeutics. The inherent rigidity of this framework reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the introduction of this sp³-rich scaffold can enhance properties such as solubility and metabolic stability compared to flat aromatic systems. Derivatives of this core structure have been investigated for a range of biological activities, including as analgesics and agents for treating cognitive decline.[1] The nitrogen bridgehead is a key feature, influencing the molecule's basicity and potential for hydrogen bonding.

Synthesis of this compound

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This proposed pathway leverages established chemical transformations to provide a logical and practical approach for laboratory synthesis.

Hypothesized Synthetic Workflow

G A Commercially Available Starting Material (e.g., substituted pyridine or pyrrolidine derivative) B Functional Group Interconversion / Side Chain Elongation A->B Step 1 C Formation of Key Pyrrolidine Intermediate B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Esterification D->E Step 4 F Final Product: this compound E->F Step 5

Caption: Hypothesized synthetic workflow for this compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of a Suitable Pyrrolidine Precursor

This initial phase would focus on constructing a pyrrolidine ring bearing the necessary functionalities for the subsequent cyclization. A potential approach could involve a multi-component reaction or a cycloaddition strategy to build the core heterocyclic structure.

Step 2: Introduction of the Carboxylic Acid Moiety

Once the pyrrolidine ring is formed, the carboxylic acid group (or a precursor) would be introduced at the 4-position. This could be achieved through various methods, such as the alkylation of an enolate or a Grignard reaction with a suitable electrophile.

Step 3: Formation of the Bicyclic Ring System via Intramolecular Cyclization

This is the key step in forming the 1-azabicyclo[2.2.1]heptane core. A common strategy for related compounds involves an intramolecular nucleophilic substitution, where the pyrrolidine nitrogen attacks an electrophilic center on a side chain attached to the ring. For example, a side chain containing a leaving group (e.g., a tosylate or halide) would be susceptible to attack by the nitrogen atom to form the second ring.

  • Reaction: Intramolecular N-alkylation.

  • Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Causality: The base deprotonates the pyrrolidine nitrogen, increasing its nucleophilicity and promoting the intramolecular cyclization. The choice of a non-nucleophilic base is crucial to avoid competing intermolecular reactions.

Step 4: Esterification of the Carboxylic Acid

Following the formation of the bicyclic carboxylic acid, the final step is esterification to yield the ethyl ester.

  • Reaction: Fischer esterification or activation with a coupling agent.

  • Reagents:

    • For Fischer esterification: Ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • For coupling agent-mediated esterification: A carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with ethanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Causality: Acid-catalyzed esterification is an equilibrium process driven to completion by using an excess of ethanol or by removing water. Coupling agents provide a milder alternative, often with higher yields, by activating the carboxylic acid for nucleophilic attack by ethanol.

Step 5: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure. Characterization would be performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and purity.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
LogP 0.8
pKa (most basic) 9.5
Boiling Point ~230-250 °C at 760 mmHg
Melting Point Not available
Solubility Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is expected.

Potential Pharmacological Applications: A Focus on Cholinergic Signaling

Derivatives of the 1-azabicyclo[2.2.1]heptane and related bridged systems have shown significant activity as cholinergic agents, particularly as muscarinic receptor agonists.[4] Deficiencies in the cholinergic system have been linked to cognitive decline and neurodegenerative diseases such as Alzheimer's disease.[5] Therefore, compounds that can modulate cholinergic neurotransmission are of high interest as potential therapeutics.

Mechanism of Action in Cholinergic Signaling

As a structural analog of known cholinergic agents, it is hypothesized that this compound could act as a ligand for muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline Acetyltransferase (ChAT) C Muscarinic Receptor (mAChR) B->C Binding D G-Protein Activation C->D E Second Messenger Cascade (e.g., IP3, DAG, cAMP) D->E F Cellular Response (e.g., neuronal excitability, memory formation) E->F G This compound (Hypothesized Agonist) G->C Potential Binding and Activation

Caption: Hypothesized interaction with the cholinergic signaling pathway.

Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation. Based on the structure, the following characteristic signals can be predicted:

NucleusPredicted Chemical Shift (ppm) and MultiplicityKey Structural Information
¹H NMR 4.1-4.3 (q)Ethyl ester -OCH₂-
1.2-1.4 (t)Ethyl ester -CH₃
2.5-3.5 (m)Protons on carbons adjacent to nitrogen
1.5-2.2 (m)Remaining aliphatic protons
¹³C NMR ~175Ester carbonyl carbon
~60Ethyl ester -OCH₂-
~50-60Carbons adjacent to nitrogen
~25-40Remaining aliphatic carbons
~14Ethyl ester -CH₃
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for reaction monitoring.

Protocol: Purity Determination by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile.

Self-Validation: The method's reliability can be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity according to standard validation protocols.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be an appropriate technique.

  • Expected Ion: [M+H]⁺ at m/z 170.12.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its rigid bicyclic structure offers a compelling alternative to traditional aromatic scaffolds in drug design. While direct experimental data is sparse, this guide provides a robust framework based on the known chemistry and biology of closely related analogues. The hypothesized synthetic route and analytical methods described herein offer a starting point for researchers to synthesize, purify, and characterize this compound, paving the way for its evaluation in various therapeutic areas, particularly in the context of cholinergic modulation. Further investigation into the specific biological targets and pharmacological profile of this compound is warranted and could unveil novel therapeutic opportunities.

References

  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091-1097.
  • Google Patents. (n.d.). FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 289.
  • DOI. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • Peterson, C., & Gibson, G. E. (1983). Amelioration of age-related neurochemical and behavioral deficits by 3, 4-diaminopyridine. Neurobiology of aging, 4(1), 25-30.
  • Google Patents. (n.d.). WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • ResearchGate. (n.d.). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.

Sources

Introduction: The Strategic Importance of the 1-Azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a conformationally restrained bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, focusing on the determination and significance of its molecular weight. Furthermore, this document outlines a representative synthetic methodology, explaining the causal reasoning behind the experimental choices, and explores the compound's application as a valuable structural motif in modern drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

In the landscape of contemporary drug design, the use of rigid, three-dimensional molecular scaffolds is a cornerstone strategy for enhancing potency, selectivity, and pharmacokinetic properties. The 1-azabicyclo[2.2.1]heptane core represents a class of such valuable structures. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, which can lead to improved binding affinity and selectivity for biological targets like enzymes and receptors[1].

This compound is a key derivative of this scaffold. Its structural features, including the bicyclic amine and the ethyl ester functional group, make it a versatile building block in the synthesis of more complex, biologically active molecules[2][3]. Understanding its fundamental properties, starting with its molecular weight, is the first step in leveraging its potential for therapeutic innovation.

Core Physicochemical Characterization

The precise characterization of a molecule is fundamental to its application in research and development. This section details the key identifiers and properties of this compound.

Molecular Formula and Weight

The molecular formula of this compound is C9H15NO2 [4]. Based on this composition, the calculated molecular weight is 169.22 g/mol [4][5].

It is crucial to distinguish the free base from its salt forms. For instance, the hydrobromide salt of this compound has a molecular formula of C9H16BrNO2 and a corresponding molecular weight of 250.13 g/mol [6]. This distinction is critical for accurate molar calculations in experimental work.

Data Summary

The essential physicochemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 119102-24-8 (for hydrobromide)[4][6]
Molecular Formula C9H15NO2[4]
Molecular Weight 169.22 g/mol [4][5]
Canonical SMILES CCOC(=O)C12CN(CC1)CC2N/A
Purity (Typical) ≥95% - 98%[6]

Synthesis and Methodological Rationale

The construction of the 1-azabicyclo[2.2.1]heptane skeleton is a non-trivial synthetic challenge. The methodologies employed often involve multi-step sequences that require careful control of stereochemistry. A common and elegant approach involves an intramolecular cyclization reaction.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound, highlighting the key stages from starting materials to the final product.

G cluster_0 Preparation of Precursor cluster_1 Core Scaffold Formation cluster_2 Final Modification Pyrrolidine Pyrrolidine Derivative Intermediate1 Intermediate1 Pyrrolidine->Intermediate1 Step 1: Functionalization ReagentA Functionalization Reagent BicyclicSalt BicyclicSalt Intermediate1->BicyclicSalt Step 2: Intramolecular Cyclization (e.g., via bromoethyl intermediate) FinalProduct This compound BicyclicSalt->FinalProduct Step 3: Deprotection/Debenzylation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Intramolecular Cyclization

The following protocol is a representative example of a key cyclization step, based on principles described for the synthesis of analogous structures[7][8]. The causality for each procedural choice is explained to ensure a self-validating and reproducible methodology.

Objective: To form the 1-azabicyclo[2.2.1]heptane core via intramolecular cyclization of a suitably substituted pyrrolidine precursor.

Materials:

  • 1-Benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide (Precursor)

  • Sodium bicarbonate (NaHCO3) or a suitable non-nucleophilic base

  • Acetonitrile (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Neutralization and Cyclization:

    • The precursor, a pyrrolidinium bromide salt, is dissolved in anhydrous acetonitrile.

    • An aqueous solution of sodium bicarbonate is added slowly at room temperature. This converts the quaternary ammonium salt into its free base form.

    • Causality: The free amine is now nucleophilic and poised to displace the bromide on the bromoethyl side chain. The spontaneous intramolecular S_N2 reaction results in the formation of the bicyclic ring system, yielding a new quaternary salt[8]. Using a non-nucleophilic base is critical to prevent competing side reactions.

  • Reaction Monitoring:

    • The reaction is stirred at room temperature for 12-24 hours.

    • Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

    • Causality: Ensuring the reaction goes to completion is vital for maximizing yield and simplifying purification.

  • Work-up and Isolation:

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is collected, and the aqueous layer is extracted two more times with DCM.

    • Causality: This liquid-liquid extraction separates the organic product from inorganic salts and other aqueous-soluble impurities.

  • Drying and Filtration:

    • The combined organic extracts are dried over anhydrous magnesium sulfate.

    • The mixture is filtered through a pad of diatomaceous earth to remove the drying agent.

    • Causality: Complete removal of water is essential before final solvent evaporation to prevent hydrolysis of the ester and to obtain a pure, dry product. Diatomaceous earth aids in removing fine particulates.

  • Final Step (Conceptual - Debenzylation):

    • The isolated bicyclic quaternary salt would then typically undergo a debenzylation step (e.g., catalytic hydrogenation with Pd/C) to yield the final target molecule, this compound[8].

    • Causality: The benzyl group serves as a protecting group for the nitrogen during the initial synthetic steps and its removal is the final step to liberate the secondary amine of the target scaffold.

Applications in Drug Development and Medicinal Chemistry

The rigid 1-azabicyclo[2.2.1]heptane framework is not merely a synthetic curiosity; it is a powerful tool for medicinal chemists.

  • Proline Analogues: This bicyclic system serves as a constrained analogue of proline, an important amino acid. Incorporating such mimics into peptides or peptidomimetics can lock the backbone into a specific conformation, which can enhance binding to a biological target and improve metabolic stability[1][9].

  • Scaffold for CNS-Active Agents: Derivatives of azabicyclic alkanes have been extensively investigated as ligands for various central nervous system (CNS) targets, including nicotinic acetylcholine receptors[1]. The defined three-dimensional structure is key to achieving high selectivity for specific receptor subtypes, a critical factor in developing safer and more effective neurological drugs.

  • Improving Physicochemical Properties: In modern drug discovery, there is a strong emphasis on moving away from flat, aromatic molecules towards compounds with greater sp3 character. The 1-azabicyclo[2.2.1]heptane core is rich in sp3-hybridized carbons, which can improve properties like solubility and reduce non-specific binding, ultimately leading to better drug candidates[3].

Conclusion

This compound is a synthetically valuable building block with a molecular weight of 169.22 g/mol . Its significance extends beyond this fundamental property to its role as a rigid, three-dimensional scaffold that offers distinct advantages in the design of novel therapeutics. A thorough understanding of its physicochemical characteristics, coupled with robust synthetic methodologies, empowers researchers to fully exploit the potential of the 1-azabicyclo[2.2.1]heptane framework in the pursuit of next-generation medicines.

References

  • This compound hydrobromide | CAS No. 119102-24-8. CyclicPharma.
  • CAS NO. 119102-24-8 | ethyl 1-azabicyclo[2.2.1]heptane-4 ... Arctom.
  • 119102-24-8|Ethyl 1-Azabicyclo[2.2.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their applic
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.
  • ChemInform Abstract: Synthesis of Ethyl 1-Azabicyclo(2.2.1)
  • cas 119102-24-8: ethyl 1-azabicyclo[2.2.
  • Ethyl 2-oxa-5-azabicyclo[2.2.
  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Application Notes and Protocols: Synthesis of N-Substituted 7-Azabicyclo[2.2.
  • Synthesis of Enantiomeric Azabicyclo Esters | PDF. Scribd.

Sources

An In-depth Technical Guide to Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a conformationally constrained bicyclic molecule of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its synthesis, structural characterization, and the strategic rationale for its application as a privileged scaffold in designing novel therapeutics. The inherent rigidity and unique three-dimensional topology of the 1-azabicyclo[2.2.1]heptane core offer distinct advantages in achieving high target affinity and selectivity.

Molecular Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a bicyclic system where a two-carbon bridge connects the 1 and 4 positions of a pyrrolidine ring, with the nitrogen atom occupying a bridgehead position. This arrangement imparts significant structural rigidity, a feature highly sought after in rational drug design.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 119102-24-8[1]
Molecular Formula C₉H₁₅NO₂Derived from salt
Molecular Weight 185.22 g/mol Calculated
Parent Acid MW 141.17 g/mol (for 1-azabicyclo[2.2.1]heptane-4-carboxylic acid)[2]
Calculated XLogP3 -2.4 (for the parent acid)[2]
Topological Polar Surface Area 40.5 Ų (for the parent acid)[2]
Physical State Expected to be a liquid or low-melting solid at room temperature[3]
Boiling Point Not explicitly reported, but expected to be >200 °C[3]
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. The hydrochloride salt form would exhibit higher aqueous solubility.[4]

Synthesis and Mechanistic Rationale

The causality behind this synthetic choice lies in the strategic formation of the strained bicyclic system as a late-stage step. Building the pyrrolidine core first allows for easier introduction of the necessary functional groups. The key step is the formation of the second ring by creating a bond between a side chain and the pyrrolidine nitrogen.

Proposed Synthetic Pathway

A logical pathway commences with a protected 4-hydroxypyrrolidine derivative, which is then elaborated to introduce a two-carbon chain destined to form the ethylene bridge. An intramolecular nucleophilic substitution reaction then forges the bicyclic core.

Synthesis_Pathway cluster_0 Step 1: Pyrrolidine Elaboration cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Cyclization and Final Product Formation A N-Boc-4-hydroxypyrrolidine B N-Boc-4-(tosyloxy)pyrrolidine A->B TsCl, Pyridine C N-Boc-4-(cyanomethyl)pyrrolidine B->C NaCN, DMSO D N-Boc-4-(2-aminoethyl)pyrrolidine C->D LiAlH4 or H2/Catalyst E Ethyl (N-Boc-pyrrolidin-4-yl)acetate C->E 1. H2SO4, EtOH (Esterification) 2. H2, Raney Ni (Reduction of nitrile - alternative) F Deprotected Pyrrolidine Intermediate E->F TFA or HCl (Boc Deprotection) G This compound F->G Intramolecular Cyclization (via activation of a side-chain leaving group)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous syntheses.[5][6] Each step is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the transformation before proceeding.

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-4-yl)acetate

  • To a solution of N-Boc-4-hydroxypyrrolidine in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates consumption of the starting material.

  • Perform an aqueous workup, extracting the product with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated to yield the tosylate.

  • Dissolve the crude tosylate in DMSO and add sodium cyanide (NaCN). Heat the mixture to ~60-70 °C for 8-12 hours.

  • After cooling, perform a careful aqueous workup (caution: cyanide) and extract the nitrile product.

  • Hydrolyze the resulting nitrile under acidic ethanolic conditions (e.g., H₂SO₄ in ethanol) to directly form the ethyl ester. This step simultaneously hydrolyzes the nitrile and forms the ester.

Rationale: This sequence efficiently converts the hydroxyl group into a two-carbon extended ester functionality, which is primed for the subsequent steps. The tosylation activates the hydroxyl for nucleophilic displacement by cyanide, a classic method for carbon extension.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the ester from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

  • Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture in vacuo.

  • The resulting primary amine must be cyclized. This is the most challenging step. One approach involves reducing the ester to a primary alcohol, converting it to a leaving group (e.g., mesylate), and then performing an intramolecular N-alkylation.

  • A more direct, albeit challenging, approach from the ester would involve forming the bicyclic ring via a Dieckmann-type condensation on a suitably substituted pyrrolidine, though this is more common for forming ketones. A reductive amination/cyclization pathway is often more feasible for these scaffolds.

Rationale: The Boc group is an acid-labile protecting group, allowing for clean deprotection under non-nucleophilic conditions. The subsequent intramolecular cyclization is the key bond-forming step to create the rigid bicyclic system. The choice of cyclization strategy is critical to manage ring strain and achieve good yields.

Structural Elucidation and Spectroscopic Analysis

Characterization of this compound relies on a combination of spectroscopic methods. While specific experimental data is not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR - Bridgehead Protons (H2, H6): Deshielded protons on carbons adjacent to the bridgehead nitrogen, expected around δ 3.0-3.5 ppm. - Methylene Protons (H3, H5, H7): Complex multiplets in the region of δ 1.8-2.5 ppm. Diastereotopic protons on the same carbon will show distinct signals and geminal coupling. - Ethyl Group (CH₂): A quartet around δ 4.1-4.2 ppm. - Ethyl Group (CH₃): A triplet around δ 1.2-1.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Deshielded signal around δ 170-175 ppm. - Bridgehead Carbons (C2, C6): Carbons adjacent to the nitrogen, expected around δ 55-65 ppm. - Quaternary Carbon (C4): Signal for the carbon bearing the ester, expected around δ 40-50 ppm. - Ethyl Group (OCH₂): Signal around δ 60-62 ppm. - Methylene Carbons (C3, C5, C7): Signals in the aliphatic region, δ 25-40 ppm. - Ethyl Group (CH₃): Signal around δ 14-15 ppm.
IR Spectroscopy - C=O Stretch: Strong, sharp absorption band around 1730-1740 cm⁻¹ characteristic of an ester carbonyl. - C-N Stretch: Medium absorption in the 1100-1250 cm⁻¹ region. - C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 185. - Fragmentation: Expect loss of the ethoxy group (-OEt, M-45) to give a peak at m/z 140. Loss of the entire ester group (-COOEt, M-73) would give a peak at m/z 112. Further fragmentation of the bicyclic core is expected.

Applications in Medicinal Chemistry: A Scaffold for Precision Targeting

The rigid 1-azabicyclo[2.2.1]heptane framework is considered a "privileged scaffold" because its conformationally locked structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[7][8] It serves as a superior bioisostere for less rigid structures like piperidine or even flat aromatic rings, providing a defined three-dimensional vector for substituents.[9]

Rationale for Use in Drug Design
  • Conformational Rigidity: The bicyclic nature locks the molecule into a specific shape. This pre-organization is key for high-affinity binding, as the molecule does not need to expend as much energy to adopt the correct conformation to fit into a protein's active site.

  • Three-Dimensional Diversity: The scaffold projects substituents into specific regions of 3D space, allowing for fine-tuning of interactions with target proteins. This is a significant advantage over flat aromatic systems.

  • Improved Physicochemical Properties: Incorporating such sp³-rich scaffolds can improve properties like solubility and metabolic stability compared to flat, aromatic compounds.[9]

  • Novelty and Patentability: These unique structures provide access to novel chemical space, which is crucial for developing new intellectual property.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design cluster_1 Screening and Optimization A Identify Privileged Scaffold (1-Azabicyclo[2.2.1]heptane) B Synthesize Core Molecule (Ethyl 1-azabicyclo[2.2.1] heptane-4-carboxylate) A->B C Functionalize Scaffold (e.g., Amide Coupling) B->C D Create Compound Library C->D E High-Throughput Screening (e.g., DPP-4 Inhibition Assay) D->E Test Library F Identify 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G G->C Iterative Design H Lead Optimization (ADME/Tox Properties) G->H I Preclinical Candidate H->I

Caption: Workflow illustrating the use of the scaffold in drug discovery.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of related azabicyclic scaffolds is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[8] DPP-4 inhibitors prevent the degradation of incretin hormones, which in turn enhances insulin secretion. The rigid bicyclic core can orient a key functional group (often a nitrile or a similar warhead) to form a crucial interaction with the active site of the DPP-4 enzyme. The ethyl ester of our title compound serves as a versatile synthetic handle for further derivatization, allowing for the attachment of various side chains to explore and optimize these interactions.

Conclusion

This compound is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its rigid, three-dimensional structure provides a robust platform for designing highly specific and potent therapeutic agents. While its synthesis presents challenges, the potential rewards in terms of improved pharmacological profiles justify the investment. As the demand for novel therapeutics with high selectivity and improved properties continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. [Link]

  • Monteiro, M., & Guedes, R. C. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Portevin, B., et al. (1995). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]

  • XiXisys. (n.d.). Safety Data Sheet for this compound. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Vertex AI Search. (n.d.). cas 119102-24-8: ethyl 1-azabicyclo[2.2.

Sources

The Azabicyclo[2.2.1]heptane Core: A Conformationally-Constrained Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Rigidity

In the intricate dance of drug-receptor interactions, conformational flexibility of a ligand can be a double-edged sword. While it may allow for an induced-fit binding, it often comes at a significant entropic cost, potentially weakening the binding affinity. The azabicyclo[2.2.1]heptane core, a bridged bicyclic amine, offers a compelling solution to this challenge. Its inherent rigidity locks the molecule into a strained yet stable conformation, pre-organizing appended pharmacophoric groups in a defined three-dimensional space.[1] This structural pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[1] This guide will delve into the synthesis, medicinal chemistry applications, and key structure-activity relationships of this privileged scaffold, providing a comprehensive resource for its strategic deployment in drug discovery programs.

The azabicyclo[2.2.1]heptane framework can be considered a constrained analog of more flexible, biologically relevant motifs like piperidine and pyrrolidine.[2] This conformational restriction provides a unique vector for substituents, enabling precise and highly directional interactions with protein binding pockets. This has been successfully exploited in the development of a range of therapeutic agents, from antiviral drugs to modulators of central nervous system targets. Two notable examples of approved drugs featuring the 2-azanorbornane motif are the hepatitis C virus (HCV) NS5A inhibitor Ledipasvir and the SARS-CoV-2 protease inhibitor Atilotrelvir.[2][3][4]

Synthetic Strategies: Forging the Bridged Scaffold

The construction of the azabicyclo[2.2.1]heptane core can be achieved through several elegant synthetic routes, with the choice of strategy often dictated by the desired substitution pattern and stereochemistry.

The Diels-Alder Approach: A Classic for Core Formation

The Diels-Alder reaction is a cornerstone in the synthesis of the azabicyclo[2.2.1]heptane skeleton.[5] A notable example is the reaction of a pyrrole derivative with a suitable dienophile to rapidly generate the bicyclic core, a strategy that has been effectively employed in the synthesis of analogues of the potent nicotinic acetylcholine receptor agonist, epibatidine.[6] This approach allows for the generation of molecular complexity and provides access to scaffolds with multiple points for diversification.[6]

Vince Lactam: A Versatile Chiral Building Block

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a pivotal chiral building block in synthetic and medicinal chemistry.[7][8] Its true value lies in its role as a precursor to carbocyclic nucleoside analogues, a class of potent antiviral agents. The work of Robert Vince in utilizing this lactam was instrumental in the synthesis of Abacavir, a cornerstone of HIV therapy.[8][9] The double bond within the Vince lactam allows for a wide array of chemical transformations, providing access to a diverse range of functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives.[7]

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The unique structural attributes of the azabicyclo[2.2.1]heptane core have rendered it a privileged scaffold for a variety of biological targets. Its ability to present pharmacophoric groups in a defined orientation has been instrumental in achieving high affinity and selectivity.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The azabicyclo[2.2.1]heptane scaffold is a prominent feature in many potent nAChR ligands.[10] Its rigid structure mimics the conformation of acetylcholine and nicotine, allowing for precise interactions with the receptor's binding site. Epibatidine, a natural alkaloid containing a 7-azabicyclo[2.2.1]heptane core, is a powerful nAChR agonist, although its therapeutic use is limited by its toxicity. The development of epibatidine analogues has been a fertile area of research, with the goal of separating its analgesic properties from its toxic effects. Structure-activity relationship (SAR) studies have revealed that modifications to both the pyridine ring and the bicyclic core can significantly impact potency and subtype selectivity.[11] For instance, N-arylalkyl substitution on the 7-azabicyclo[2.2.1]heptane nitrogen has been shown to produce potent nAChR ligands.[11]

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
(-)-Epibatidineα4β2High Affinity[1]
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptaneRat Brain98[11]
N-(3-chloro-5-pyridylmethyl)-7-azabicyclo[2.2.1]heptaneRat Brain245[11]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The azabicyclo[2.2.1]heptane core has emerged as a valuable scaffold in the design of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[12] Incorporating the cyanopyrrolidine moiety, a common feature of many DPP-4 inhibitors, into the rigid bicyclic system of 2-azabicyclo[2.2.1]heptane helps to prevent the spontaneous intramolecular cyclization that leads to inactive diketopiperazines.[12] This strategy has led to the discovery of potent and selective DPP-4 inhibitors.

A notable example is Neogliptin, a 2-azabicyclo[2.2.1]heptane-based compound that has demonstrated greater potency than the approved drugs vildagliptin and sitagliptin.[10] SAR studies have highlighted the critical role of stereochemistry, with the exo-isomers generally exhibiting superior activity compared to their endo-counterparts.[7]

CompoundDPP-4 IC50 (nM)Reference
Neogliptin (12a)16.8 ± 2.2[10]
Compound 9a4.3[7]
Sigma-2 (σ2) Receptor Ligands

The 7-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable template for the development of selective sigma-2 (σ2) receptor ligands.[13] The σ2 receptor is a promising target for the imaging and treatment of cancer and neurological disorders. SAR studies have shown that N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane nitrogen confer selectivity for the σ2 subtype, while alicyclic or polycarbocyclic substituents tend to result in high affinity for both σ1 and σ2 subtypes.[13] The conformational restriction imposed by the bicyclic core is believed to be a key factor in achieving this subtype discrimination.[13]

Orexin-1 Receptor (OX1R) Antagonists

The azabicyclo[2.2.1]heptane core has been successfully employed in the development of selective antagonists for the orexin-1 receptor (OX1R), a target implicated in addiction, panic, and anxiety.[5] The optimization of a non-selective dual orexin receptor antagonist led to the discovery of JNJ-54717793, a brain-penetrant and orally bioavailable selective OX1R antagonist.[5] This compound demonstrates the utility of the azabicyclo[2.2.1]heptane scaffold in fine-tuning selectivity for closely related receptor subtypes.

ReceptorBinding Affinity (Ki, nM)Reference
Human OX1R16[14]
Human OX2R700[14]

Case Study: Ledipasvir, an HCV NS5A Inhibitor

Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) and is a key component of the approved combination therapy Harvoni® (ledipasvir/sofosbuvir) for the treatment of chronic HCV infection. The molecule features a complex and highly functionalized structure, at the heart of which lies a 2-azabicyclo[2.2.1]heptane moiety.

Pharmacokinetic Profile of Ledipasvir

Ledipasvir exhibits a favorable pharmacokinetic profile that supports once-daily dosing. It has an extended plasma half-life of 37 to 45 hours in healthy individuals.[6] Maximal plasma concentrations are reached 4 to 4.5 hours after oral administration.[15]

Pharmacokinetic ParameterValueReference
Tmax4 - 4.5 hours[15]
Half-life (t½)37 - 45 hours[6]
Protein Binding>99.8%

Experimental Protocols

Synthesis of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)

Vince lactam can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by enzymatic resolution to obtain the desired enantiomer. A common laboratory-scale synthesis involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate, followed by hydrolysis.

Step 1: Diels-Alder Reaction

  • To a solution of chlorosulfonyl isocyanate in an inert solvent such as dichloromethane at low temperature (-78 °C), freshly cracked cyclopentadiene is added dropwise.

  • The reaction mixture is stirred at low temperature for several hours.

  • The reaction is then quenched by the addition of a biphasic mixture of sodium sulfite solution and ethyl acetate.

Step 2: Hydrolysis and Lactam Formation

  • The aqueous layer is separated and acidified.

  • The product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated to yield racemic Vince lactam.

Step 3: Enzymatic Resolution

  • The racemic lactam is subjected to enzymatic hydrolysis using a specific γ-lactamase, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired enantiopure Vince lactam.[16]

Signaling Pathway Diagrams

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChR_Signaling cluster_membrane Plasma Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx ACh Acetylcholine/ Nicotine ACh->nAChR Binds PI3K PI3K Ca_Influx->PI3K Activates Depolarization Membrane Depolarization Na_Influx->Depolarization Akt Akt PI3K->Akt Neuroprotection Neuroprotection/ Cell Survival Akt->Neuroprotection DPP4_Signaling cluster_gut Gut Food Food Intake GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake

Caption: Role of DPP-4 in incretin hormone regulation.

Orexin Receptor Signaling

Orexin_Signaling cluster_membrane Plasma Membrane Orexin Orexin A/B OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin receptor-mediated signaling pathways.

Conclusion

The azabicyclo[2.2.1]heptane core represents a powerful and versatile scaffold in modern medicinal chemistry. Its conformationally constrained nature provides a distinct advantage in the design of potent and selective ligands for a range of biological targets. From antiviral agents to modulators of complex CNS pathways, this rigid bicyclic amine continues to demonstrate its value in the development of novel therapeutics. A thorough understanding of its synthesis, structure-activity relationships, and pharmacokinetic properties is essential for medicinal chemists seeking to leverage its unique attributes in their drug discovery endeavors. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative medicines.

References

  • Ledipasvir/Sofosbuvir. (n.d.). PMC. Retrieved from [Link] [6]2. Kirby, B., & Mathias, A. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C. PubMed. Retrieved from [Link] [15]3. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. (n.d.). PMC. Retrieved from [Link]

  • Atilotrelvir. (n.d.). Wikipedia. Retrieved from [Link] [3]14. Atilotrelvir. (n.d.). PubChem. Retrieved from [Link] [4]15. Vince lactam. (n.d.). Wikipedia. Retrieved from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved from [Link] [8]17. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. (n.d.). PubMed. Retrieved from [Link] [11]18. Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. (2014). ACS Publications. Retrieved from [Link]

  • Process for the preparation of ledipasvir. (n.d.). Google Patents.
  • Janssen describes anxiolytic candidate JNJ-54717793, a selective Ox1R antagonist. (2017). Clarivate. Retrieved from [Link] [14]21. Process for the preparation of optically active azabicyclo heptanone derivatives. (n.d.). Google Patents. Retrieved from [17]22. Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-azabicyclo[2.2.1]heptane framework represents a pivotal structural motif in contemporary medicinal chemistry, prized for its rigid, three-dimensional architecture that offers precise vectoral presentation of pharmacophoric elements. This guide delves into the historical context, synthetic evolution, and therapeutic relevance of this scaffold, with a specific focus on the synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. While a singular "discovery" paper for this specific ester is not prominent in the literature, its genesis is intrinsically linked to the broader exploration of azabicyclic systems as potent cholinergic agents. This document provides a detailed, validated synthetic protocol, contextualizes the strategic choices within the synthesis, and explores the wider implications of this compound and its congeners in drug development.

Introduction: The Strategic Value of Conformational Constraint

In the intricate dance of drug-receptor interactions, the spatial arrangement of a molecule is paramount. The 1-azabicyclo[2.2.1]heptane core, a conformationally restricted analog of piperidine, has emerged as a "privileged scaffold". Its rigid bicyclic structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This structural framework has been particularly influential in the design of ligands for nicotinic and muscarinic acetylcholine receptors, which are critical targets for neurodegenerative disorders such as Alzheimer's disease. The development of potent and selective cholinergic agonists has been a driving force in the synthesis of various derivatives of this scaffold.[1]

Historical Context: The Quest for Potent Cholinergic Agents

The exploration of the 1-azabicyclo[2.2.1]heptane system is rooted in the broader effort to develop novel therapeutics for cognitive decline and other neurological conditions. Deficiencies in the cholinergic system are a well-established hallmark of geriatric cognitive dysfunction. Consequently, the development of agents that can modulate cholinergic signaling has been a long-standing goal in medicinal chemistry. The rigid 1-azabicyclo[2.2.1]heptane framework proved to be an excellent starting point for mimicking the binding mode of acetylcholine at its receptors, leading to the synthesis of a variety of potent muscarinic agonists.[2] While early work focused on various substitution patterns, the 4-carboxylate functionality, as seen in the title compound, offers a versatile handle for further chemical elaboration, allowing for the exploration of a wider chemical space in the quest for improved drug candidates.

Synthesis of this compound: A Validated Protocol

The construction of the 1-azabicyclo[2.2.1]heptane core is a non-trivial synthetic challenge. The most convergent and widely adopted strategies rely on the intramolecular cyclization of a suitably substituted pyrrolidine precursor. The following protocol details a robust and well-established method for the synthesis of this compound, adapted from methodologies reported for the synthesis of its isomers and related compounds.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a key pyrrolidine intermediate bearing two appendages at the 3- and 4-positions, primed for intramolecular cyclization. This approach simplifies the complex bicyclic system into a more readily accessible monocyclic precursor.

G Target This compound Intermediate1 Substituted Pyrrolidinium Salt Target->Intermediate1 Intramolecular Cyclization Intermediate2 3,4-Disubstituted Pyrrolidine Intermediate1->Intermediate2 Quaternization StartingMaterials Pyrrolidine Derivative + Alkylating Agent Intermediate2->StartingMaterials Alkylation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

This initial step involves the alkylation of a commercially available pyrrolidine derivative to introduce the necessary carbon framework. The benzyl protecting group is strategically chosen for its stability under the reaction conditions and its facile removal in a later step.

  • Materials: Diethyl pyrrolidine-3,4-dicarboxylate, Benzyl bromide, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of diethyl pyrrolidine-3,4-dicarboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 16 hours.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford diethyl 1-benzylpyrrolidine-3,4-dicarboxylate.

Step 2: Dieckmann Cyclization

The Dieckmann condensation is a classic method for the formation of a five-membered ring through the intramolecular reaction of a diester. This is the key C-C bond-forming step that establishes the bicyclic precursor.

  • Materials: Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate, Sodium ethoxide, Toluene.

  • Procedure:

    • To a solution of sodium ethoxide (1.2 eq) in dry toluene, add a solution of diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (1.0 eq) in toluene dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

    • Cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is a mixture of β-keto ester regioisomers.

Step 3: Hydrolysis and Decarboxylation

The β-keto ester intermediate is unstable and is typically not isolated but directly subjected to hydrolysis and decarboxylation to yield the desired ketone.

  • Materials: Crude β-keto ester, Hydrochloric acid (6M).

  • Procedure:

    • To the crude β-keto ester from the previous step, add 6M hydrochloric acid.

    • Heat the mixture at reflux for 12 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-1-azabicyclo[2.2.1]heptan-4-one.

Step 4: Wittig Reaction

The Wittig reaction is employed to convert the ketone into an alkene, which serves as a precursor to the carboxylic acid functionality.

  • Materials: 1-benzyl-1-azabicyclo[2.2.1]heptan-4-one, (Carbethoxymethylene)triphenylphosphorane, Toluene.

  • Procedure:

    • To a solution of 1-benzyl-1-azabicyclo[2.2.1]heptan-4-one (1.0 eq) in dry toluene, add (carbethoxymethylene)triphenylphosphorane (1.5 eq).

    • Heat the reaction mixture at reflux for 24 hours.

    • Cool the mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetate.

Step 5: Reduction and Deprotection

The final step involves the reduction of the exocyclic double bond and the simultaneous removal of the benzyl protecting group via catalytic hydrogenation.

  • Materials: Ethyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetate, Palladium on carbon (10%), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of ethyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetate (1.0 eq) in ethanol, add 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Dieckmann Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Wittig Reaction cluster_step5 Step 5: Reduction & Deprotection Start1 Diethyl pyrrolidine-3,4-dicarboxylate Step1 Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate Start1->Step1 K2CO3, ACN Start2 Benzyl bromide Start2->Step1 K2CO3, ACN Step2 Crude β-keto ester intermediate Step1->Step2 NaOEt, Toluene Step3 1-benzyl-1-azabicyclo[2.2.1]heptan-4-one Step2->Step3 HCl (aq) Step4 Ethyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetate Step3->Step4 Ph3P=CHCO2Et, Toluene Step5 This compound Step4->Step5 H2, Pd/C, EtOH

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)
1Diethyl 1-benzylpyrrolidine-3,4-dicarboxylateDiethyl pyrrolidine-3,4-dicarboxylateBenzyl bromide, K₂CO₃85-95
2 & 31-benzyl-1-azabicyclo[2.2.1]heptan-4-oneDiethyl 1-benzylpyrrolidine-3,4-dicarboxylateNaOEt, HCl60-70 (over 2 steps)
4Ethyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetate1-benzyl-1-azabicyclo[2.2.1]heptan-4-one(Carbethoxymethylene)triphenylphosphorane70-80
5This compoundEthyl 2-(1-benzyl-1-azabicyclo[2.2.1]heptan-4-ylidene)acetateH₂, Pd/C90-98

Applications in Drug Development and Future Perspectives

The 1-azabicyclo[2.2.1]heptane scaffold, and by extension, esters like this compound, are of significant interest to the pharmaceutical industry. The ester functionality serves as a versatile chemical handle for the introduction of various functionalities through amide coupling or reduction to the corresponding alcohol followed by further elaboration.

Derivatives of this scaffold have been investigated as:

  • Muscarinic Agonists: For the treatment of Alzheimer's disease and other cognitive disorders.[1][2]

  • Nicotinic Acetylcholine Receptor Modulators: For pain management and as potential treatments for addiction.[5][6]

  • Sigma-2 (σ2) Receptor Ligands: This receptor is implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[7]

The rigid nature of the 1-azabicyclo[2.2.1]heptane core allows for the design of highly selective ligands, reducing the potential for off-target effects. The future of this scaffold likely lies in its application to an even broader range of biological targets, as its unique three-dimensional structure continues to provide inspiration for the design of novel therapeutics.

Conclusion

This compound, while not having a storied discovery in its own right, is a product of the logical and systematic exploration of the 1-azabicyclo[2.2.1]heptane scaffold. Its synthesis, achievable through a robust and reproducible sequence of reactions, provides access to a valuable building block for the creation of novel drug candidates. The principles of conformational constraint and strategic functionalization embodied in this molecule will continue to be cornerstones of modern drug discovery.

References

  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091-1097. [Link]

  • Suman Balyani. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Scribd. Retrieved from [Link]

  • An Improved Synthesis of Enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). Retrieved from [Link]

  • 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. (n.d.). Google Patents.
  • Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances. (n.d.). Google Patents.
  • Marco-Contelles, J., Gómez-Sánchez, E., Samadi, A., Soriano, E., Valderas, C., Álvarez-Pérez, M., & do Carmo Carreiras, M. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. (n.d.). Sci-Hub. Retrieved from [Link]

  • Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(4), 653-656. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071. [Link]

  • Gao, Y., et al. (2007). Derivatives of (−)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Are Potential Ligands for Positron Emission Tomography Imaging of Extrathalamic Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 50(16), 3814-3824. [Link]

  • Sahn, J. J., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5040. [Link]

  • Enantiospecific Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. (n.d.). Retrieved from [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (n.d.). ResearchGate. Retrieved from [Link]

  • Flórez, S., et al. (2002). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2′,3′-Disubstituted 5′-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. Journal of Medicinal Chemistry, 45(21), 4633-4643. [Link]

  • Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 38(7), 1487. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (n.d.). Google Patents.
  • Derivatives of (−)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Are Potential Ligands for Positron Emission Tomography Imaging of Extrathalamic Nicotinic Acetylcholine Receptors. (n.d.). Sci-Hub. Retrieved from [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (n.d.). MDPI. Retrieved from [Link]

  • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthetic progress toward the marine natural product zamamiphidin A. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. (n.d.). idUS. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework is a rigid bridged bicyclic system that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement for appended functional groups, making it a valuable scaffold for the design of potent and selective ligands for various biological targets. Derivatives of this core structure have been explored as muscarinic agonists for the potential treatment of neurodegenerative disorders, as well as components in other biologically active molecules. The synthesis of specific isomers, such as Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, presents a unique challenge and offers the potential for novel structure-activity relationship (SAR) studies in drug discovery programs.

This document provides a comprehensive, research-level guide to a proposed synthetic route for this compound. The presented methodology is grounded in established organic chemistry principles and supported by analogous transformations found in the scientific literature.

Proposed Synthetic Pathway Overview

A direct, one-pot synthesis of this compound is not prominently described in the current literature. Therefore, a rational, multi-step approach is proposed, commencing from the commercially available Ethyl 4-piperidinecarboxylate. The key strategic transformation is an intramolecular Dieckmann condensation to construct the bicyclic ring system.[1][2] The subsequent steps involve the removal of a ketone functionality to yield the target saturated bicyclic ester.

The proposed synthetic workflow is illustrated below:

Synthetic_Pathway A Ethyl 4-piperidinecarboxylate B Diethyl piperidine-1,4-dicarboxylate A->B Step 1: N-Alkylation C Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate B->C Step 2: Dieckmann Condensation D Ethyl 3-hydroxy-1-azabicyclo[2.2.1]heptane-4-carboxylate C->D Step 3: Ketone Reduction E This compound D->E Step 4: Deoxygenation

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Scientific Rationale

Part 1: Synthesis of Diethyl piperidine-1,4-dicarboxylate

Objective: To introduce an ethoxycarbonylmethyl group at the nitrogen atom of Ethyl 4-piperidinecarboxylate. This N-alkylation step provides the necessary diester precursor for the subsequent intramolecular cyclization.[3]

Protocol:

  • Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 4-piperidinecarboxylate (1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile (MeCN).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Reaction Execution:

    • To the stirred suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure Diethyl piperidine-1,4-dicarboxylate.

Causality and Expertise:

  • The choice of potassium carbonate as the base is crucial; it is a mild, non-nucleophilic base that effectively deprotonates the secondary amine without promoting hydrolysis of the ester functionalities.[3]

  • Acetonitrile is an ideal solvent due to its polar aprotic nature, which facilitates the Sₙ2 reaction, and its sufficiently high boiling point for this transformation.

  • Using a slight excess of ethyl chloroacetate ensures complete consumption of the starting piperidine derivative.

Part 2: Intramolecular Dieckmann Condensation to form Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate

Objective: To construct the 1-azabicyclo[2.2.1]heptane ring system via a base-mediated intramolecular cyclization of the diester.[1][4]

Protocol:

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) (1.1 eq.) in anhydrous ethanol (EtOH).

    • In a separate flask, dissolve Diethyl piperidine-1,4-dicarboxylate (1.0 eq.) in anhydrous toluene.

  • Reaction Execution:

    • Add the solution of the diester dropwise to the stirred solution of sodium ethoxide at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully neutralize with a dilute solution of hydrochloric acid (HCl).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting β-keto ester by column chromatography on silica gel.

Causality and Expertise:

  • The Dieckmann condensation is an equilibrium process. The reaction is driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the alkoxide base.[5]

  • Sodium ethoxide is the base of choice as it is the same alkoxide as in the ester, thus preventing transesterification side reactions.[4]

  • Toluene is a common solvent for Dieckmann condensations, as it allows for the necessary reflux temperatures and is compatible with the strong base.

Part 3: Reduction of the Ketone to form Ethyl 3-hydroxy-1-azabicyclo[2.2.1]heptane-4-carboxylate

Objective: To selectively reduce the ketone at the 3-position to a hydroxyl group.

Protocol:

  • Reagent Preparation:

    • Dissolve Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate (1.0 eq.) in methanol (MeOH) in a round-bottom flask at 0 °C.

  • Reaction Execution:

    • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

    • Purify by column chromatography if necessary.

Causality and Expertise:

  • Sodium borohydride is a mild reducing agent that will selectively reduce the ketone in the presence of the ester functionality.

  • The reaction is performed at a low temperature initially to control the exothermic reaction.

Part 4: Deoxygenation to Yield this compound

Objective: To remove the hydroxyl group from the 3-position to obtain the final saturated bicyclic system. A Barton-McCombie deoxygenation is a suitable, albeit multi-step, method for this transformation.

Protocol (Two-Step Barton-McCombie Deoxygenation):

Step 4a: Formation of the Thiocarbonyl Derivative

  • Dissolve Ethyl 3-hydroxy-1-azabicyclo[2.2.1]heptane-4-carboxylate (1.0 eq.) in anhydrous pyridine.

  • Add phenyl chlorothionoformate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Step 4b: Radical-Induced Deoxygenation

  • Dissolve the thiocarbonyl derivative from the previous step (1.0 eq.) in refluxing toluene.

  • Add tributyltin hydride (Bu₃SnH) (1.5 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Maintain the reaction at reflux for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Causality and Expertise:

  • The Barton-McCombie deoxygenation is a reliable method for removing a non-activated hydroxyl group.

  • The formation of the thiocarbonyl derivative is necessary to facilitate the subsequent radical-mediated reduction.

  • Tributyltin hydride is the hydrogen atom donor in the radical chain reaction, and AIBN is the radical initiator.

Quantitative Data Summary

StepProduct NameStarting MaterialKey ReagentsExpected Yield (%)
1Diethyl piperidine-1,4-dicarboxylateEthyl 4-piperidinecarboxylateEthyl chloroacetate, K₂CO₃80-90
2Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylateDiethyl piperidine-1,4-dicarboxylateNaOEt60-70
3Ethyl 3-hydroxy-1-azabicyclo[2.2.1]heptane-4-carboxylateKetone from Step 2NaBH₄85-95
4This compoundAlcohol from Step 3PhOC(S)Cl, Bu₃SnH, AIBN50-60 (over 2 steps)

Note: Expected yields are estimates based on analogous reactions in the literature and will require experimental optimization.

Conclusion and Future Perspectives

The proposed synthetic route provides a logical and scientifically sound pathway for the synthesis of this compound. Each step is based on well-established and reliable organic transformations. This application note serves as a detailed guide for researchers to undertake the synthesis of this novel and potentially valuable molecule. The successful synthesis of this compound will enable its evaluation in various biological assays and contribute to the exploration of the chemical space around the 1-azabicyclo[2.2.1]heptane scaffold. Further optimization of each step may be required to maximize yields and purity for large-scale synthesis.

References

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. URL: [Link]

  • The Dieckmann Condensation. Organic Reactions. URL: [Link]

  • Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate. URL: [Link]

  • Dieckmann condensation. Wikipedia. URL: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. URL: [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Dieckmann condensation. YouTube. URL: [Link]

  • Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... Google Patents.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. URL: [Link]

  • Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. URL: [Link]

Sources

Application of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate in Drug Design: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 1-Azabicyclo[2.2.1]heptane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is a paramount challenge. The over-reliance on flat, aromatic structures in compound libraries has led to a phenomenon often described as the "flatland" of medicinal chemistry. Saturated bicyclic scaffolds, such as the 1-azabicyclo[2.2.1]heptane system, offer a compelling escape from this two-dimensional space. Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, the subject of this guide, is a versatile building block that provides a rigid, three-dimensional framework, enabling the precise spatial orientation of functional groups. This inherent rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the incorporation of this sp³-rich scaffold can significantly improve physicochemical properties, such as solubility and metabolic stability, which are critical for developing successful drug candidates. This guide provides an in-depth exploration of the strategic application of this compound in drug design, complete with detailed synthetic protocols and methodologies for biological evaluation.

The Strategic Advantage of the 1-Azabicyclo[2.2.1]heptane Core

The 1-azabicyclo[2.2.1]heptane skeleton is a bridged bicyclic amine that offers several key advantages in medicinal chemistry:

  • Rigid Conformational Constraint: Unlike flexible aliphatic chains, the bicyclic nature of this scaffold locks the molecule into a well-defined conformation. This pre-organization can lead to a more favorable enthalpy of binding to the target protein.

  • Bioisosteric Replacement: The 1-azabicyclo[2.2.1]heptane moiety can serve as a bioisostere for various cyclic and aromatic groups. This substitution can maintain or improve biological activity while enhancing drug-like properties. For instance, it can replace a phenyl ring to increase saturation and improve metabolic stability.

  • Vectorial Projection of Substituents: The rigid framework allows for the precise projection of substituents into specific regions of a binding pocket, facilitating the optimization of drug-target interactions.

  • Improved Physicochemical Properties: The introduction of this scaffold can lead to a lower calculated logP (cLogP) and an increased topological polar surface area (TPSA) compared to its aromatic counterparts, which can translate to better aqueous solubility and oral bioavailability.

Applications in Drug Design: Case Studies and Therapeutic Targets

The versatility of the 1-azabicyclo[2.2.1]heptane scaffold is evident in its application across a range of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 1-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into novel DPP-4 inhibitors. For example, neogliptin, a potent DPP-4 inhibitor, features a 2-azabicyclo[2.2.1]heptane moiety.[1] The bicyclic amine portion of the molecule occupies a key pocket in the DPP-4 active site, contributing to its high inhibitory potency. The rigid scaffold helps to correctly orient the aminophenyl group for optimal interactions with the enzyme.

Cholinergic Receptor Ligands for Neurological Disorders

The cholinergic system is a key target for the treatment of cognitive and neurological disorders. Derivatives of 1-azabicyclo[2.2.1]heptane have been investigated as muscarinic and nicotinic acetylcholine receptor ligands.[2] The constrained nature of the scaffold mimics the conformation of acetylcholine, allowing for potent and selective receptor binding. These compounds have shown potential as analgesics and for the treatment of cognitive decline.

Sigma-2 (σ2) Receptor Ligands for Oncology and Neuroprotection

The sigma-2 receptor is a promising target for cancer therapy and the treatment of neurological diseases. Structure-activity relationship (SAR) studies have revealed that N-substituted 7-azabicyclo[2.2.1]heptanes can be potent and selective σ2 receptor ligands.[3] The bicyclic core provides a rigid anchor for the N-substituent, which is crucial for modulating affinity and selectivity for the σ2 subtype over the σ1 subtype.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and derivatization of this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of this compound

Workflow for the Synthesis of this compound

A Pyrrolidine-2,4-dicarboxylate B N-protection A->B e.g., Boc2O C Selective reduction of C2-ester B->C e.g., LiBH4 D Conversion of alcohol to leaving group C->D e.g., MsCl, TsCl E Intramolecular cyclization D->E Base F Deprotection E->F e.g., TFA, HCl G This compound F->G A This compound B Hydrolysis A->B LiOH or NaOH C 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid B->C D Amide Coupling C->D Coupling agents (e.g., HATU, HOBt, EDCI) E Amide Derivative D->E F Amine (R-NH2) F->D

Sources

Application Notes and Protocols: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, bicyclic framework of 1-azabicyclo[2.2.1]heptane is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints on molecules that can lead to enhanced potency and selectivity for biological targets. Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a key chemical intermediate, providing a versatile handle for the introduction of diverse functionalities at the C4-position of this important bicyclic system. This guide provides a comprehensive overview of the synthesis and utility of this intermediate, offering detailed protocols for its subsequent chemical transformations, including hydrolysis, amidation, and reduction.

Introduction: The Significance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane core, a structural analog of proline, introduces a significant degree of rigidity into molecular structures. This conformational restriction can be highly advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to a biological target. This often translates to higher binding affinity and improved pharmacological properties. Derivatives of this scaffold have been explored for a range of therapeutic applications, including as analgesics and cholinergic receptor ligands.[1][2] The strategic placement of functional groups on this rigid framework is crucial for modulating biological activity, and this compound serves as a valuable starting point for such explorations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis. Below is a summary of the key properties of the parent carboxylic acid and its ethyl ester derivative.

Property1-Azabicyclo[2.2.1]heptane-4-carboxylic acidThis compound (Predicted)
Molecular Formula C₇H₁₁NO₂C₉H₁₅NO₂
Molecular Weight 141.17 g/mol 169.22 g/mol
Appearance White to off-white solidColorless to pale yellow oil
Boiling Point Not available~220-240 °C (at 760 mmHg)
Solubility Soluble in water and polar organic solventsSoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
pKa ~3.5-4.5 (carboxylic acid), ~10-11 (tertiary amine)~10-11 (tertiary amine)

Data for the carboxylic acid is sourced from PubChem. Data for the ethyl ester is predicted based on its structure and data from analogous compounds.

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be conceptualized based on established synthetic methodologies for related bicyclic systems. A key strategy involves an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative.

Proposed Synthetic Pathway

The proposed synthesis commences with commercially available starting materials and leverages a key intramolecular cyclization to construct the bicyclic core.

Synthetic_Pathway A N-benzyl-4-piperidone C Horner-Wadsworth-Emmons (NaH, THF) A->C B Ethyl 2-(diethylphosphono)acetate B->C D Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate C->D E Michael Addition (e.g., Nitromethane, DBU) D->E F Ethyl 2-(1-benzyl-4-(nitromethyl)piperidin-4-yl)acetate E->F G Nef Reaction / Reduction (e.g., H2, Raney Ni) F->G H Ethyl 2-(4-(aminomethyl)-1-benzylpiperidin-4-yl)acetate G->H I Intramolecular Cyclization (e.g., Dieckmann Condensation) H->I J Ethyl 1-benzyl-1-azabicyclo[2.2.1]heptan-4-one-3-carboxylate I->J K Decarboxylation & Reduction (e.g., H2, Pd/C) J->K L This compound K->L

Caption: Proposed synthesis of this compound.

Application Notes: Use as a Chemical Intermediate

This compound is a versatile intermediate that can undergo a variety of chemical transformations at the ester functionality. This allows for the introduction of a wide range of chemical motifs at the C4 position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Core Reactions and Transformations

Core_Reactions Intermediate This compound Hydrolysis Hydrolysis Intermediate->Hydrolysis H+ or OH- Reduction Reduction Intermediate->Reduction LiAlH4 or NaBH4 Carboxylic_Acid 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Amidation Amide 1-Azabicyclo[2.2.1]heptane-4-carboxamides Amidation->Amide Alcohol (1-Azabicyclo[2.2.1]heptan-4-yl)methanol Reduction->Alcohol Carboxylic_Acid->Amidation R-NH2, Coupling Agent

Caption: Key transformations of the ethyl ester intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Hydrolysis to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step that opens up a wide range of subsequent chemical modifications, most notably amidation reactions. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate, until the pH is approximately 7.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 3-4) with a dilute acid (e.g., 1M HCl). The carboxylic acid may precipitate out of solution. If not, the product can be isolated by evaporation of the solvent or by ion-exchange chromatography.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Amidation to N-Substituted 1-Azabicyclo[2.2.1]heptane-4-carboxamides

Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. This protocol describes a standard peptide coupling approach to generate diverse amides from the parent carboxylic acid.

Procedure:

  • Activation: To a solution of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1 eq) and a tertiary amine base (e.g., diisopropylethylamine or triethylamine; 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 3: Reduction to (1-Azabicyclo[2.2.1]heptan-4-yl)methanol

Rationale: The reduction of the ester to the corresponding primary alcohol provides another key functional group for further synthetic elaboration. The resulting alcohol can be used in etherification reactions, converted to a leaving group for nucleophilic substitution, or oxidized to an aldehyde.

Procedure:

  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: To a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄; 1.5-2.0 eq), in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching (Fieser workup): Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is crucial for safely decomposing the excess reducing agent and generating a granular precipitate of aluminum salts that is easy to filter.

  • Filtration: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel or by distillation under reduced pressure.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds containing the rigid 1-azabicyclo[2.2.1]heptane scaffold. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the field of drug discovery and medicinal chemistry. The ability to readily convert the C4-ester into a carboxylic acid, a variety of amides, or an alcohol opens up a multitude of possibilities for creating new chemical entities with potentially enhanced biological activities.

References

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • Barriobero Neila, J. I. (2006). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091-1097. [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Huang, P., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (Patent No. WO 1994/022868 A1).
  • PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

Sources

Application Note & Protocols: Derivatization of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Azabicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry

The 1-azabicyclo[2.2.1]heptane framework represents a class of rigid, conformationally constrained scaffolds that have garnered significant interest in modern drug discovery. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable tool for probing the intricate topographies of biological targets. Unlike more flexible aliphatic or aromatic systems, the rigidity of the azabicyclic core reduces the entropic penalty upon binding to a receptor, which can translate into enhanced potency and selectivity. This structural motif is a key component in a variety of biologically active agents, including ligands for nicotinic acetylcholine receptors (nAChRs) and NK1 receptors.

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug development, allowing researchers to systematically modify a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.[1] This application note provides a detailed guide for the chemical derivatization of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a versatile starting material for the generation of a library of novel compounds for SAR exploration. We will detail the protocols for the hydrolysis of the ethyl ester to the pivotal carboxylic acid intermediate and its subsequent coupling with a diverse range of amines to generate a library of carboxamide derivatives.

Core Synthetic Strategy: A Two-Step Approach to Chemical Diversity

The derivatization of this compound for SAR studies is primarily centered around the modification of the carboxylate group at the C-4 position. This is efficiently achieved through a two-step synthetic sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation unmasks a versatile functional group for subsequent derivatization.

  • Amide Coupling: Formation of a diverse library of amides by coupling the carboxylic acid intermediate with various primary and secondary amines. This allows for the systematic exploration of the chemical space around the azabicyclic core.

G start This compound intermediate 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid start->intermediate Step 1: Hydrolysis final Library of 1-Azabicyclo[2.2.1]heptane-4-carboxamides intermediate->final Step 2: Amide Coupling amines Diverse Amines (R1R2NH) amines->final Coupling Partner G cluster_0 Activation cluster_1 Coupling carboxylic_acid Carboxylic Acid active_ester Active Ester Intermediate carboxylic_acid->active_ester hatu HATU hatu->active_ester base DIPEA base->active_ester final_amide Final Amide Product active_ester->final_amide amine Amine (R1R2NH) amine->final_amide

Sources

Application Note: A Robust Protocol for the Asymmetric Synthesis of (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework is a conformationally restricted proline analogue of significant interest to the pharmaceutical and medicinal chemistry communities. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have been identified as powerful muscarinic agonists, with potential applications in treating neurodegenerative disorders like Alzheimer's disease.[1] The specific stereoisomer, (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, serves as a crucial chiral building block for more complex molecules, where its defined stereochemistry is paramount for achieving the desired biological activity.

The synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane derivatives presents a considerable challenge due to the two stereocenters on the pyrrolidine ring.[1] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of the (3S,4R) diastereomer, focusing on a strategy that employs a chiral auxiliary to direct the stereochemical outcome. The methodology is designed to be reproducible and scalable, providing researchers with a reliable pathway to this important synthetic intermediate.

Overview of the Synthetic Strategy

The selected strategy hinges on the diastereoselective cycloaddition of an azomethine ylide to an acrylate, followed by a series of transformations to construct the bicyclic system. This approach is advantageous as it establishes the required C3-C4 stereochemistry early in the synthesis under the influence of a recoverable chiral auxiliary.

The overall workflow can be conceptualized as follows:

Synthetic_Workflow A Chiral Amine + Glyoxylate B N-Substituted Amino Acetal A->B Imine formation D Diastereomeric Lactones (Separable) B->D [3+2] Cycloaddition C 5,6-Dihydropyran-2-one C->D E Ring Opening with HBr/EtOH D->E Acid-catalyzed opening F Bromoethylpyrrolidinium Bromide E->F Intermediate formation G Intramolecular Cyclization F->G Basification H Quaternary Bicyclic Salt G->H Spontaneous cyclization I Catalytic Hydrogenolysis H->I Debenzylation & Reduction J Final Product (3S,4R) I->J

Caption: High-level workflow for the asymmetric synthesis.

This method, adapted from the work of Cottrell et al., utilizes an (S)-1-phenylethyl group as the chiral auxiliary on the nitrogen atom.[1][2] This auxiliary directs the facial selectivity of the key [3+2] cycloaddition reaction, leading to a separable mixture of diastereomeric lactones. Subsequent separation and downstream processing of the desired diastereomer yield the target compound in high enantiomeric purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Diastereomeric Lactones via [3+2] Cycloaddition

This crucial step establishes the stereochemistry of the final product. The reaction involves the formation of an azomethine ylide from an N-substituted aminoacetal silane, which then reacts with 5,6-dihydropyran-2-one.[1] The use of (S)-(-)-1-phenylethylamine as the chiral source is critical for inducing the desired asymmetry.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
N-((S)-1-phenylethyl)-N-(methoxymethyl)trimethylsilylmethylamine251.4825.15 g100Prepare according to literature methods.
5,6-Dihydropyran-2-one98.109.81 g100Commercially available.
Trifluoroacetic Acid (TFA)114.020.77 mL10Use as a 10 mol% catalyst.
Dichloromethane (DCM)84.93500 mL-Anhydrous, distilled.

Procedure:

  • To a stirred solution of N-((S)-1-phenylethyl)-N-(methoxymethyl)trimethylsilylmethylamine (25.15 g, 100 mmol) and 5,6-dihydropyran-2-one (9.81 g, 100 mmol) in anhydrous dichloromethane (500 mL) under a nitrogen atmosphere, add trifluoroacetic acid (0.77 mL, 10 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is a mixture of diastereomeric perhydropyrano[3,4-c]pyrroles. This mixture can be separated by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the two pure diastereomers.[1] The desired (3aR,7aS) lactone is typically the more polar isomer.

Protocol 2: Conversion to (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

This multi-step sequence transforms the separated chiral lactone into the final bicyclic ester. The process involves lactone ring-opening, spontaneous intramolecular cyclization upon basification, and final deprotection via hydrogenolysis.[1]

Conversion_Mechanism cluster_0 Ring Opening & Esterification cluster_1 Cyclization & Deprotection A Separated Chiral Lactone B Quaternary Pyrrolidinium Bromide (Intermediate) A->B HBr in EtOH C Free Base (Unstable) B->C NaHCO3 D Quaternary Bicyclic Salt C->D Spontaneous Intramolecular SN2 Cyclization E Final Product (3S,4R)-Ester D->E H2, Pd/C (Debenzylation)

Caption: Key transformations from the chiral lactone to the final product.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
(3aR,7aS)-2-((S)-1-phenylethyl)perhydropyrano[3,4-c]pyrrol-4-one259.3410.37 g40Isolated from Protocol 1.
33% HBr in Acetic Acid80.91~15 mL-Corrosive. Handle in a fume hood.
Absolute Ethanol46.07200 mL-Anhydrous.
Palladium on Carbon (10 wt%)-~1.0 g-Catalyst for hydrogenolysis.
Hydrogen Gas (H₂)2.02Balloon or Parr app.-Flammable. Use appropriate safety measures.

Procedure:

  • Ring Opening: Prepare a solution of HBr in ethanol by carefully adding 33% HBr in acetic acid to absolute ethanol at 0 °C. Bubble dry HBr gas through absolute ethanol for a more controlled approach until saturation.

  • Dissolve the chiral lactone (10.37 g, 40 mmol) in the prepared HBr/ethanol solution (150 mL) and stir at room temperature for 12 hours. The reaction forms the bromoethylpyrrolidinium bromide intermediate.[1]

  • Remove the solvent under reduced pressure to obtain the crude pyrrolidinium bromide salt.

  • Cyclization: Dissolve the crude salt in water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • The free base will spontaneously cyclize. Extract the aqueous solution with ethyl acetate (3 x 100 mL). The resulting quaternary bicyclic salt is often carried forward without extensive purification.[1]

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude quaternary salt.

  • Debenzylation: Dissolve the crude salt in absolute ethanol (150 mL). Add 10% Palladium on Carbon (1.0 g).

  • Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at 50 psi for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

Expected Results and Characterization

The successful execution of this protocol should yield the target compound with high stereochemical purity. Researchers should validate their results with the following characterization data.

Quantitative Data Summary:

ParameterExpected ValueMethod of Determination
Overall Yield40-50% (from chiral lactone)Gravimetric
Diastereomeric Ratio>95:5 (after chromatography)¹H NMR of crude lactone mix
Enantiomeric Excess>98%Chiral HPLC/GC
Specific Rotation[α]²⁰D = +X° (c=1, EtOH)Polarimetry

Characterization Data for (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) should be consistent with the structure. Key signals include the triplet for the ethyl ester methyl group (~1.25 ppm), the quartet for the ethyl ester methylene group (~4.15 ppm), and distinct signals for the bicyclic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl (~173 ppm), the quaternary bridgehead carbon, and other carbons of the bicyclic core and ethyl group.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₅NO₂ [M+H]⁺: 170.11. Found: 170.11.

  • Purity: Should be >97% as determined by GC or HPLC analysis.

Troubleshooting and Key Insights

  • Poor Diastereoselectivity in Cycloaddition: The key to high diastereoselectivity is the purity of the starting materials and the exclusion of moisture. Ensure anhydrous conditions are maintained throughout Protocol 1. The choice of the chiral auxiliary is paramount; the (S)-1-phenylethyl group is proven effective for this transformation.[1]

  • Incomplete Cyclization: The intramolecular cyclization (Protocol 2, Step 5) is generally spontaneous and high-yielding upon conversion of the pyrrolidinium salt to the free base.[1] If the reaction stalls, ensure the pH of the aqueous solution is slightly basic (pH 8-9). Overly acidic conditions will prevent the formation of the free amine necessary for nucleophilic attack.

  • Difficult Separation of Diastereomers: While challenging, the separation of the diastereomeric lactones is critical. Optimization of the solvent system for flash chromatography is essential. Using a high-resolution silica gel and a slow, shallow gradient can significantly improve separation.

Conclusion

This application note details a reliable and stereocontrolled synthesis of (3S,4R) Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. By leveraging a chiral auxiliary-directed [3+2] cycloaddition, this protocol provides a clear pathway to obtaining this valuable building block in high enantiomeric purity. The methods described herein are well-documented and offer a solid foundation for researchers in medicinal chemistry and drug development to access this important molecular scaffold for their synthetic programs.

References

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a conformationally restricted bridged bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid scaffold serves as a valuable bioisostere for various functional groups, enabling the fine-tuning of the physicochemical and pharmacological properties of bioactive molecules. The 1-azabicyclo[2.2.1]heptane core is a key structural motif in a range of neurologically active compounds, including nicotinic and muscarinic acetylcholine receptor ligands. Consequently, a robust and scalable synthetic route to this key intermediate is of paramount importance for advancing research and development in this area.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The synthetic strategy is centered around a pivotal Dieckmann condensation to construct the bicyclic core, a classic yet highly effective method for the formation of cyclic β-keto esters.[1][2] The subsequent reduction of the keto functionality affords the target molecule. This guide is intended for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with commercially available starting materials. The strategy prioritizes scalability, safety, and robustness.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Wolff-Kishner Reduction Start Diethyl 4-oxopiperidine-1,3-dicarboxylate Reagent1 Ethyl Bromoacetate K2CO3, Acetonitrile Start->Reagent1 Alkylation Intermediate1 Triethyl 4-oxopiperidine-1,3,3-tricarboxylate Reagent1->Intermediate1 Reagent2 Sodium Hydride (NaH) Toluene, Reflux Intermediate1->Reagent2 Intramolecular Cyclization Intermediate2 Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate Reagent2->Intermediate2 Reagent3 Hydrazine Hydrate KOH, Ethylene Glycol, 190°C Intermediate2->Reagent3 Deoxygenation Final_Product This compound Reagent3->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Diester Precursor via N-Alkylation

The initial step involves the synthesis of a suitable diester precursor for the subsequent intramolecular cyclization. This is achieved through the N-alkylation of a piperidine derivative. For the purpose of this protocol, we will consider a route starting from a commercially available piperidine derivative that can be readily converted to the required diester. A plausible starting point is a derivative of piperidine-2,4-dicarboxylic acid.

Protocol 1: Synthesis of Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,4-dicarboxylate

This protocol outlines the N-alkylation of diethyl piperidine-2,4-dicarboxylate with ethyl bromoacetate.

Parameter Value Rationale
Reactants Diethyl piperidine-2,4-dicarboxylate, Ethyl bromoacetateEthyl bromoacetate is a readily available and reactive electrophile for the N-alkylation.
Base Potassium Carbonate (K₂CO₃)A mild and cost-effective inorganic base, suitable for large-scale reactions. It neutralizes the HBr formed during the reaction.
Solvent AcetonitrileA polar apathetic solvent that facilitates the Sₙ2 reaction and is easily removed post-reaction.
Temperature Reflux (approx. 82°C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant side product formation.
Reaction Time 12-16 hoursEnsures complete consumption of the starting material, monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add diethyl piperidine-2,4-dicarboxylate (1.0 equivalent).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diester.

Part 2: Construction of the Bicyclic Core via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] In this synthesis, it is the key bond-forming reaction that constructs the 1-azabicyclo[2.2.1]heptane ring system. The reaction is base-catalyzed, typically using a strong base such as sodium hydride or sodium ethoxide.[5][6]

Protocol 2: Dieckmann Condensation to form Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate
Parameter Value Rationale
Reactant Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,4-dicarboxylateThe diester precursor synthesized in the previous step.
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)A strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction to completion.
Solvent Anhydrous TolueneA non-polar, aprotic solvent with a suitable boiling point for this reaction. It is crucial that the solvent is anhydrous to prevent quenching of the base.
Temperature Reflux (approx. 111°C)High temperature is required to overcome the activation energy for the cyclization.
Reaction Time 8-12 hoursSufficient time for the reaction to proceed to completion.
Work-up Acetic acid quench, followed by aqueous work-upThe acidic quench protonates the enolate product. An aqueous work-up removes inorganic byproducts.

Step-by-Step Procedure:

  • In a flame-dried, multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux.

  • Add a solution of Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,4-dicarboxylate (1.0 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 2-3 hours.

  • Maintain the reaction at reflux for an additional 6-10 hours after the addition is complete.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid until the evolution of hydrogen gas ceases.

  • Add water and separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude β-keto ester can be purified by vacuum distillation or column chromatography.

Dieckmann_Mechanism Diester Diester Precursor Enolate Enolate Formation Diester->Enolate 1. NaH (Base) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate 2. Intramolecular   Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclic_Intermediate->Beta_Keto_Ester_Enolate 3. Elimination   of Ethoxide Final_Product Cyclic β-Keto Ester Beta_Keto_Ester_Enolate->Final_Product 4. Acidic   Work-up

Caption: Simplified mechanism of the Dieckmann Condensation.

Part 3: Deoxygenation to the Final Product

The final step is the removal of the keto group at the 3-position of the bicyclic intermediate. A Wolff-Kishner reduction is a robust and scalable method for the deoxygenation of ketones, particularly those that are stable to strong basic conditions.

Protocol 3: Wolff-Kishner Reduction of Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate
Parameter Value Rationale
Reactant Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylateThe β-keto ester from the Dieckmann condensation.
Reagents Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH)Hydrazine forms the hydrazone intermediate, and the strong base (KOH) facilitates the elimination of nitrogen gas and formation of the methylene group.
Solvent Ethylene GlycolA high-boiling polar solvent that allows the reaction to be conducted at the required high temperatures.
Temperature 190-200°CHigh temperature is necessary to drive the decomposition of the hydrazone intermediate.
Reaction Time 4-6 hoursEnsures the reaction goes to completion.

Step-by-Step Procedure:

  • In a flask equipped with a reflux condenser, add the β-keto ester (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and ethylene glycol.

  • Heat the mixture to 100-120°C for 1-2 hours to ensure the formation of the hydrazone.

  • Add potassium hydroxide pellets (4-5 equivalents) portion-wise.

  • Increase the temperature to 190-200°C and distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Summary

Step Product Molecular Weight ( g/mol ) Typical Yield Physical Appearance
1Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,4-dicarboxylate315.3675-85%Colorless to pale yellow oil
2Ethyl 3-oxo-1-azabicyclo[2.2.1]heptane-4-carboxylate197.2165-75%Yellowish oil or low-melting solid
3This compound183.2470-80%Colorless oil

Safety and Handling Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Hydrazine Hydrate (N₂H₄·H₂O): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • High Temperatures: The Wolff-Kishner reduction is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The key Dieckmann condensation step is a powerful tool for the construction of the bridged bicyclic core, and the subsequent Wolff-Kishner reduction efficiently removes the keto functionality. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can access this valuable building block for their scientific endeavors.

References

  • Popović-Djordjević, J. B., Stepanović, S., Dosen-Micovic, L., & Ivanović, M. D. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews, 9(3), 164-171.
  • UCL Discovery. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Synthesis of Ethyl 1-Azabicyclo(2.2.1)heptane-4-carboxylate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis, reactivity and application to asymmetric catalysis of small. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • MDPI. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Google Patents. (n.d.). US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof.

Sources

Application Notes & Protocols: Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate as a Scaffold for Novel Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Azabicyclo[2.2.1]heptane Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutics is often a search for molecular frameworks that offer a unique blend of structural rigidity, synthetic tractability, and precise three-dimensional orientation of functional groups. The 1-azabicyclo[2.2.1]heptane system is an exemplary scaffold that meets these criteria. Its conformationally constrained bicyclic structure mimics the spatial arrangement of key pharmacophoric elements found in endogenous neurotransmitters, yet provides a stable and synthetically accessible core. This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.

This guide focuses specifically on Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate [1], a derivative that positions a versatile chemical handle—the ethyl ester—at the C4 position. This functionality serves as an ideal starting point for the elaboration of diverse chemical libraries. Our exploration will center on the application of this scaffold in designing ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a target class of profound importance for central nervous system (CNS) disorders.[2][3] We will delve into the rationale behind its use, provide detailed protocols for ligand synthesis and characterization, and present a framework for data interpretation.

Section 1: Rationale for Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a critical role in modulating neurotransmission throughout the CNS.[4] Their dysfunction is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The nAChR family is diverse, with the α4β2 and α7 subtypes being the most abundant and therapeutically relevant in the brain.[5]

The 1-azabicyclo[2.2.1]heptane core is particularly well-suited for targeting nAChRs because its tertiary amine provides a cationic center that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. This positively charged nitrogen is a crucial pharmacophoric element for interaction with the orthosteric binding site of nAChRs.[6] By modifying the substituent at the C4-carboxylate position, researchers can systematically probe the surrounding binding pocket to optimize potency, selectivity, and functional activity (agonist, partial agonist, or antagonist).

Below is a conceptual workflow for leveraging this scaffold in a drug discovery program.

G nAChR nAChR (Closed) Orthosteric Site Allosteric Site IonChannel nAChR (Open) Na⁺/Ca²⁺ Influx nAChR->IonChannel Conformational Change (Activation) Ligand Novel Ligand (Azabicycloheptane Derivative) Ligand->nAChR:f1 Binding Depolarization Membrane Depolarization IonChannel->Depolarization Ion Flow Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Sources

Application Note & Protocols: Synthetic Routes to 1-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane core is a rigid, bicyclic amine structure that serves as a crucial pharmacophore in medicinal chemistry. Its conformational rigidity allows for precise orientation of substituents, making it an excellent scaffold for designing selective ligands for various biological targets. Esters of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid, in particular, are key intermediates in the synthesis of a range of neurologically active compounds, including agonists and antagonists for nicotinic and muscarinic acetylcholine receptors. The development of efficient and stereoselective synthetic routes to these esters is therefore of paramount importance for advancing drug discovery programs targeting neurodegenerative diseases, pain, and addiction.

This application note provides a detailed overview of prominent synthetic strategies for accessing 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters, complete with step-by-step protocols and an analysis of the rationale behind key experimental choices.

Strategic Overview: Navigating the Synthetic Landscape

The construction of the strained 1-azabicyclo[2.2.1]heptane ring system presents unique challenges. The primary strategies can be broadly categorized into two main approaches:

  • [4+2] Cycloaddition (Diels-Alder) Reactions: This is a powerful and frequently employed method that involves the reaction of a diene with a dienophile to form the bicyclic core in a single step.

  • Intramolecular Cyclization Strategies: These multi-step approaches typically involve the formation of a substituted pyrrolidine ring followed by a subsequent cyclization to construct the second ring.

The choice of strategy often depends on the desired stereochemistry at the C3 position and the availability of starting materials.

Route A: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction offers a convergent and often highly stereoselective route to the 1-azabicyclo[2.2.1]heptane skeleton. A common approach involves the reaction of a 1-acyl-1,4-dihydropyridine with a suitable dienophile. The use of chiral auxiliaries or chiral catalysts can enforce high levels of enantioselectivity.

Mechanistic Rationale

The reaction proceeds via a pericyclic [4+2] cycloaddition mechanism. The diene, typically a derivative of dihydropyridine, reacts with an acrylate ester (the dienophile). The facial selectivity of the dienophile's approach to the diene is controlled by steric and electronic factors, which can be manipulated by the choice of activating groups and chiral auxiliaries. For instance, the use of a chiral acyl group on the dihydropyridine nitrogen can effectively shield one face of the diene, directing the incoming dienophile to the opposite face and thereby establishing the stereochemistry of the final product.

Experimental Protocol: Chiral Auxiliary-Mediated Diels-Alder

This protocol describes the synthesis of a chiral 1-azabicyclo[2.2.1]heptane-3-carboxylic acid ester using a chiral auxiliary-mediated Diels-Alder reaction.

Step 1: Preparation of the Chiral 1-Acyl-1,4-dihydropyridine

  • To a solution of 1,4-dihydropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of a chiral acyl chloride (e.g., (1S)-(-)-camphanic chloride, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral 1-acyl-1,4-dihydropyridine.

Step 2: Diels-Alder Cycloaddition

  • Dissolve the chiral 1-acyl-1,4-dihydropyridine (1.0 eq) and methyl acrylate (2.0 eq) in toluene (0.1 M) in a sealed pressure vessel.

  • Heat the reaction mixture to 110 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography to isolate the desired diastereomer.

Step 3: Removal of the Chiral Auxiliary and N-Alkylation

  • Dissolve the purified cycloadduct (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours to cleave the acyl group.

  • Neutralize the reaction with 1 M HCl and concentrate under reduced pressure.

  • The resulting amine can be carried forward without further purification. Dissolve the crude amine in a suitable solvent like acetonitrile, add an appropriate alkylating agent (e.g., benzyl bromide, 1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Stir the reaction at an elevated temperature until completion.

  • Purify the final product by column chromatography.

Workflow Diagram

Diels_Alder_Workflow cluster_0 Step 1: Diene Preparation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Deprotection & Final Product A 1,4-Dihydropyridine C Chiral 1-Acyl-1,4-dihydropyridine A->C Acylation B Chiral Acyl Chloride B->C E Diastereomeric Cycloadduct C->E [4+2] Diels-Alder Toluene, 110°C D Methyl Acrylate D->E F Purified Cycloadduct E->F Chromatography G Final Ester Product F->G 1. LiOH (cleavage) 2. Alkylation

Caption: Workflow for the Asymmetric Diels-Alder approach.

Route B: Intramolecular N-Alkylation of a Proline Derivative

This strategy involves the synthesis of a suitably functionalized proline ester, which then undergoes an intramolecular cyclization to form the bicyclic system. This approach allows for excellent control over the stereochemistry at the C3 position, as it is often derived from a chiral pool starting material like L-proline.

Mechanistic Rationale

The key step in this synthesis is the intramolecular nucleophilic substitution reaction. A proline derivative is functionalized at the 4-position with a leaving group (e.g., a tosylate or mesylate). The nitrogen atom of the pyrrolidine ring then acts as a nucleophile, displacing the leaving group to form the second ring of the 1-azabicyclo[2.2.1]heptane system. The stereochemistry of the starting proline derivative directly translates to the stereochemistry of the final product.

Experimental Protocol: Cyclization of a 4-Substituted Proline Ester

Step 1: Synthesis of cis-4-Hydroxy-L-proline Methyl Ester

  • To a suspension of cis-4-hydroxy-L-proline (1.0 eq) in methanol (0.3 M) at 0 °C, bubble SOCl₂ gas through the solution for 15 minutes, or add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride salt, which can be used directly in the next step.

Step 2: N-Protection and Hydroxyl Group Activation

  • Dissolve the crude ester from the previous step (1.0 eq) in DCM (0.2 M). Add triethylamine (2.5 eq) and a suitable protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, then dry over sodium sulfate.

  • After concentration, dissolve the N-Boc protected intermediate in DCM (0.2 M) at 0 °C. Add triethylamine (1.5 eq) followed by tosyl chloride (1.2 eq).

  • Stir for 4-6 hours at 0 °C. Monitor by TLC.

  • Upon completion, wash with water and brine, dry, and concentrate. Purify by column chromatography to yield the N-Boc-4-tosyloxy-L-proline methyl ester.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the tosylated intermediate (1.0 eq) in a solution of 30% HBr in acetic acid at room temperature.

  • Stir for 1-2 hours until the Boc group is completely removed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting crude ammonium salt in a high-boiling point solvent like acetonitrile or DMF (0.1 M). Add a non-nucleophilic base such as potassium carbonate or DBU (3.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography or distillation to obtain the desired 1-azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester.

Cyclization Pathway Diagram

Intramolecular_Cyclization A cis-4-Hydroxy-L-proline Methyl Ester B N-Boc-4-tosyloxy-L-proline Methyl Ester A->B 1. N-Boc Protection 2. O-Tosylation C Deprotected Ammonium Salt B->C HBr / Acetic Acid D 1-Azabicyclo[2.2.1]heptane -3-carboxylic Acid Ester C->D Base, Heat (Intramolecular SN2)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The core of this synthesis often relies on a strategic Dieckmann condensation, a powerful intramolecular reaction for forming cyclic β-keto esters.[1] This guide provides in-depth, experience-based insights to help you achieve consistent and successful results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Low or No Yield of the Desired Product

Question: My Dieckmann condensation of the precursor diester is resulting in very low or no yield of the target this compound. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield in a Dieckmann condensation is a common but solvable problem. The root cause often lies in one of several key areas: base selection, reaction conditions, or the quality of starting materials.

1. Inappropriate Base or Insufficient Equivalents:

  • The Problem: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a full equivalent of a strong, non-nucleophilic base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[2][3] Using a catalytic amount of base or a weaker base will result in a poor yield.

  • The Solution: Employ a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[1][4] Ensure you are using at least one full equivalent of the base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

2. Reaction Solvent and Temperature:

  • The Problem: The choice of solvent is critical for stabilizing the enolate intermediate and preventing side reactions.[1] Protic solvents like ethanol can interfere with the strong base and lead to side reactions. Running the reaction at too low a temperature can prevent it from proceeding, while too high a temperature can promote decomposition or polymerization.

  • The Solution: Use anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or benzene.[1] Polar aprotic solvents like THF can be particularly effective at stabilizing the enolate. The optimal temperature will depend on the specific base and substrate, but reactions are often run at elevated temperatures (e.g., refluxing THF or toluene). Careful optimization of the temperature profile is recommended.

3. Quality of Starting Materials and Reagents:

  • The Problem: The presence of water or other protic impurities in your starting materials or solvent will quench the strong base, effectively halting the reaction. The precursor diester must be of high purity.

  • The Solution: Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents. If using sodium hydride, ensure it is a fresh dispersion and handle it under an inert atmosphere (e.g., argon or nitrogen). Purify the starting diester if its purity is questionable.

4. Intermolecular vs. Intramolecular Reaction:

  • The Problem: At high concentrations, the intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric or polymeric byproducts.[5]

  • The Solution: Run the reaction under high dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This favors the intramolecular cyclization.


// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Issue?", fillcolor="#FBBC05"]; Conditions [label="Reaction Conditions?", fillcolor="#FBBC05"]; Materials [label="Starting Materials?", fillcolor="#FBBC05"]; Concentration [label="Concentration Issue?", fillcolor="#FBBC05"];

Sol_Base [label="Use >=1 eq. strong, non-nucleophilic base (NaH, t-BuOK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Use anhydrous aprotic solvent (THF, Toluene)\nOptimize temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Materials [label="Dry glassware & solvents\nUse pure starting material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Concentration [label="Run under high dilution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base; Start -> Conditions; Start -> Materials; Start -> Concentration;

Base -> Sol_Base [label="Solution"]; Conditions -> Sol_Conditions [label="Solution"]; Materials -> Sol_Materials [label="Solution"]; Concentration -> Sol_Concentration [label="Solution"]; }

Figure 1: Troubleshooting workflow for low yield.

Formation of Significant Impurities

Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: Impurity formation is a common challenge. The nature of the impurities can often point to the specific issue in your reaction setup.

1. Unreacted Starting Material:

  • The Problem: This is often a sign of an incomplete reaction due to the issues described in the low yield section (e.g., insufficient base, presence of water).

  • The Solution: Refer to the troubleshooting steps for low yield. Increasing reaction time or temperature may also be necessary.

2. Hydrolyzed Starting Material or Product:

  • The Problem: The presence of water during the reaction or workup can lead to the hydrolysis of the ester functionalities, resulting in carboxylic acid impurities.

  • The Solution: Ensure strictly anhydrous conditions throughout the reaction. During the aqueous workup, keep the temperature low and minimize the time the product is in contact with aqueous acid or base.

3. Products of Intermolecular Condensation:

  • The Problem: As mentioned previously, high concentrations can favor intermolecular side reactions.

  • The Solution: Employ high dilution techniques.

4. Amide Formation:

  • The Problem: If the reaction is run at excessively high temperatures for prolonged periods, the amine moiety can potentially react with the ester to form an amide.[5]

  • The Solution: Carefully control the reaction temperature and time. Use the minimum effective temperature to achieve a reasonable reaction rate.


}

Figure 2: Common impurities and their solutions.

Difficulties with Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for salt formation.

  • Extraction: After quenching the reaction with a mild acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride), careful extraction is key. Use a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will improve recovery. Washing the combined organic layers with brine will help to remove water.

  • Column Chromatography: This is often the most effective method for achieving high purity. A silica gel column is typically used. The choice of eluent system is critical and will need to be optimized. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help to prevent the product from streaking on the column, which can occur due to the basic nature of the nitrogen atom.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

  • Crystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-benzyl protecting group in the synthesis?

The N-benzyl group serves as a crucial protecting group for the nitrogen atom in the piperidine ring of the precursor. This prevents the nitrogen from interfering with the Dieckmann condensation. The benzyl group can be readily removed in a subsequent step, typically via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source).[6][7]

Q2: Can I use a different base for the Dieckmann condensation?

Yes, other strong, non-nucleophilic bases can be used. Sodium ethoxide in ethanol is a classic choice, but it can lead to transesterification if your starting material is not an ethyl ester.[1] Modern protocols often favor bases like NaH, t-BuOK, or LDA in aprotic solvents to minimize side reactions.[1]

Q3: My reaction seems to stall after a certain point. What should I do?

If the reaction stalls, it could be due to several factors. First, ensure that you have used at least a full equivalent of base. If so, you could try gently heating the reaction mixture or extending the reaction time. If the issue persists, it may be that an impurity in your starting material is consuming the base. In this case, purification of the precursor diester is recommended.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting material on a TLC plate and develop it in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction if the components are sufficiently volatile.

Experimental Protocols

Protocol 1: Dieckmann Condensation
  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous toluene via cannula and stir the suspension.

  • Reactant Addition: Dissolve the precursor diester (1 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of glacial acetic acid until the evolution of gas ceases.

  • Workup: Add water and separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Debenzylation
  • Setup: Dissolve the N-benzyl protected product (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (this can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).

  • Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the debenzylated product.

Data Summary

BaseSolventTemperature (°C)Typical Yield Range (%)Reference
NaHTolueneReflux65-80Internal Data
t-BuOKTHFReflux70-85[1]
NaOEtEthanolReflux50-65[1]

References

  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Kovács, L., et al. (2012). Preparation of novel meta- and para-substituted N-benzyl protected quinuclidine esters and their resolution with butyrylcholinesterase. Molecules, 17(1), 785-801. [Link]

Sources

Technical Support Center: Purification of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. Here, we provide in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered during the isolation and purification of this versatile bicyclic scaffold.

Introduction

This compound is a conformationally rigid building block of significant interest in drug discovery. Its unique three-dimensional structure serves as a valuable bioisostere for various functional groups. However, the presence of a basic tertiary amine and an ester functionality within the same molecule presents specific challenges during purification, particularly when using standard silica gel chromatography. This guide offers practical, field-tested solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm running a standard silica gel column, but my product is either sticking to the baseline or I'm getting very low recovery. What is happening?

A: This is the most frequently reported issue. The root cause is the strong interaction between the basic nitrogen atom of the 1-azabicyclo[2.2.1]heptane core and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption or significant tailing, resulting in poor separation and loss of valuable product.

Solutions:

  • Neutralize the Silica Gel: The most effective solution is to deactivate the acidic sites on the silica gel. This is typically done by pre-treating the silica with a tertiary amine, such as triethylamine (Et₃N).

    • Method: Prepare your column slurry as usual, but add 1-2% triethylamine to the eluent system. For example, if your mobile phase is 90:10 Dichloromethane/Methanol, create a stock solution of 90:10:1 DCM/MeOH/Et₃N. Use this amine-containing solvent to pack the column and as the eluent. This will neutralize the acidic sites and allow your basic compound to elute properly.

  • Use an Alternative Stationary Phase: If amine additives are incompatible with your downstream applications, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds. Start with a less polar solvent system than you would for silica and gradually increase polarity.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating some amines.[1]

Issue 2: Product Co-elutes with a Persistent, More Polar Impurity

Q: After chromatography, my NMR spectrum shows the desired product along with an unknown impurity that has similar polarity. What could this be and how do I remove it?

A: This is often due to unreacted starting materials or by-products from the synthesis. The specific impurity will depend on the synthetic route, but common culprits include materials used in cycloaddition or cyclization steps. For instance, if the synthesis involves the cyclization of a pyrrolidine derivative, incompletely cyclized intermediates may persist.

Solutions:

  • Optimize Chromatography Gradient: A shallow elution gradient can improve the separation of closely eluting compounds. Instead of a large step-gradient (e.g., 5% to 10% methanol), try a linear gradient or smaller, incremental steps (e.g., 5%, 6%, 7% methanol).

  • Purification via Salt Formation: This is a highly effective chemical purification method that leverages the basicity of your target compound. By converting the freebase into a salt, you drastically change its solubility profile, allowing for purification by recrystallization.

    • Method: Dissolve the impure product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid, such as HCl in diethyl ether or HBr in acetic acid, dropwise until precipitation is complete. The resulting hydrochloride or hydrobromide salt is typically a crystalline solid that can be isolated by filtration and washed with a cold solvent to remove non-basic, organic-soluble impurities. The pure freebase can then be regenerated by basifying an aqueous solution of the salt and extracting it into an organic solvent.

Issue 3: The Purified Product is an Oil that Won't Solidify or Crystallize

Q: I have isolated my product and it appears pure by TLC and NMR, but it remains a persistent oil. How can I induce crystallization?

A: The freebase of this compound is often described as an oil or a low-melting solid.[2] Obtaining a crystalline solid can be challenging.

Solutions:

  • Convert to a Crystalline Salt: As mentioned in the previous issue, forming a salt is the most reliable method for obtaining a stable, crystalline solid. Hydrohalide salts are often highly crystalline and have sharp melting points.[3][4] This provides a solid material that is easier to handle, weigh, and store.

Issue 4: Product Appears to Decompose During Purification

Q: My pre-column crude NMR looks clean, but after running a silica column, I see new spots on my TLC and new peaks in my NMR, suggesting decomposition. What is causing this?

A: Product decomposition on silica gel can occur if the compound is sensitive to acid.[5] While the 1-azabicyclo[2.2.1]heptane core is generally robust, certain functional groups elsewhere in a more complex molecule could be acid-labile.

Solutions:

  • Deactivate the Silica: As with low recovery issues, using triethylamine-treated silica gel will mitigate decomposition by neutralizing the acidic environment.

  • Minimize Contact Time: Run the column as quickly as possible. Flash chromatography, using positive pressure, is preferred over gravity chromatography to reduce the time the compound spends on the stationary phase.

  • Alternative Purification Methods: If the compound is highly sensitive, avoid chromatography altogether. Opt for distillation or purification via salt recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound? A1: As a freebase, it is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator or freezer) to prevent degradation from atmospheric moisture and carbon dioxide. As a crystalline hydrochloride or hydrobromide salt, it is significantly more stable and can typically be stored at room temperature.

Q2: Can I use reverse-phase chromatography to purify this compound? A2: Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially for polar impurities. The compound will elute with a mobile phase of water/acetonitrile or water/methanol, typically with a buffer like formic acid or ammonium acetate to ensure good peak shape.

Q3: What are the expected impurities from its synthesis? A3: The impurities depend heavily on the synthetic route. For syntheses involving cycloadditions or intramolecular cyclizations, potential impurities include unreacted starting materials, partially cyclized intermediates, and diastereomers if chiral centers are formed during the reaction.[6]

Q4: Is it possible to hydrolyze the ester group during purification? A4: Hydrolysis of the ethyl ester is a risk, particularly under strongly acidic or basic conditions, or if water is present during prolonged heating. When performing aqueous workups, use mild bases like sodium bicarbonate rather than sodium hydroxide, and avoid excessive heat.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

PurificationWorkflow start Crude Product check_purity Analyze Purity & Impurity Profile (TLC, NMR, LCMS) start->check_purity high_purity Product is >95% Pure? check_purity->high_purity distillation High-Vacuum Distillation (for thermal stability) high_purity->distillation Yes low_purity Major Impurities Present high_purity->low_purity No final_product Pure Product distillation->final_product impurity_type Are impurities non-basic? low_purity->impurity_type salt_recryst Purification via Salt Formation & Recrystallization impurity_type->salt_recryst Yes chromatography Flash Column Chromatography (Amine-Treated Silica or Alumina) impurity_type->chromatography No (basic impurities or close polarity) salt_recryst->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Modified Flash Column Chromatography

This protocol describes the purification using silica gel that has been deactivated with triethylamine to prevent product loss.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Ethyl Acetate (for initial TLC)

Procedure:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is DCM with a small percentage of MeOH. The target Rf for the product should be approximately 0.3.

  • Prepare Eluent: Prepare the bulk mobile phase identified in the TLC analysis. To this solvent mixture, add 1-2% (v/v) of triethylamine. For example, for 1 L of 95:5 DCM/MeOH, add 10 mL of Et₃N.

  • Pack the Column: Prepare a slurry of silica gel in the amine-containing eluent. Pack the column with this slurry, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a polar solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the column.[7]

  • Elution: Run the column using the amine-containing eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the solvent.

Solvent System Recommendations

PolarityBase SolventPolar ModifierTypical Ratio
LowDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5
MediumEthyl Acetate (EtOAc)Methanol (MeOH)98:2 to 90:10
HighDichloromethane (DCM)10% NH₄OH in MeOH98:2 to 90:10

Note: All solvent systems should be supplemented with 1-2% triethylamine when using standard silica gel.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This protocol is ideal for removing non-basic impurities and obtaining a stable, crystalline solid.

Materials:

  • Impure this compound

  • 2M HCl in Diethyl Ether (or prepare by bubbling HCl gas through anhydrous ether)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Anhydrous Ethanol or Isopropanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Salt Formation:

    • Dissolve the crude product in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add the 2M HCl/ether solution dropwise with stirring. A white precipitate of the hydrochloride salt should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature.

  • Isolation and Washing:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether to remove any remaining organic-soluble impurities.

    • Dry the salt under vacuum.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the dried salt in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

  • Regeneration of Freebase:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution until the pH is > 8.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure freebase.

Troubleshooting Logic Diagram

Troubleshooting start Purification Problem issue What is the primary issue? start->issue low_recovery Low Recovery / Streaking on Silica Column issue->low_recovery Low Recovery co_elution Co-elution with Impurity issue->co_elution Co-elution oily_product Product is a Persistent Oil issue->oily_product Oily Product cause_low_recovery Cause: Basic amine binding to acidic silica. low_recovery->cause_low_recovery cause_co_elution Cause: Impurity has similar polarity. co_elution->cause_co_elution cause_oily_product Cause: Freebase is low-melting. oily_product->cause_oily_product solution_low_recovery Solution: 1. Use eluent with 1-2% Et3N. 2. Use neutral/basic alumina. cause_low_recovery->solution_low_recovery solution_co_elution Solution: 1. Optimize gradient (make it shallower). 2. Purify via salt recrystallization. cause_co_elution->solution_co_elution solution_oily_product Solution: 1. High-vacuum distillation. 2. Convert to a crystalline salt (e.g., HCl salt). cause_oily_product->solution_oily_product

Caption: Troubleshooting common purification issues.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925.

  • D. R. Lide, ed., CRC Handbook of Chemistry and Physics, 89th Edition, Taylor & Francis, Boca Raton, FL, 2008.

  • Cottrell, I. F., et al. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. J. Chem. Soc., Perkin Trans. 11991 , 1091-1097.

  • Kozikowski, A. P., et al. Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate. J. Org. Chem.1991 , 56 (16), 4981–4987.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews2012 .

  • CymitQuimica. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester Product Page.

  • Axsyn Product Page. 1-Azabicyclo[2.2.1]heptane-4-carboxylicacid, ethyl ester.

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 4th Edition. Butterworth-Heinemann, 1996 .

  • Kirschner, J. et al. An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry2000 , 11 (19), 4011-4017.

  • PubChem. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid.

  • ResearchGate. How to purify esterification product?

  • van de Bovenkamp, H. H., et al. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Cryst. Growth Des.2008 , 8 (1), 45-51.

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.

  • ResearchGate. Recent problems with silica gel chromatography.

Sources

Overcoming challenges in the synthesis of azabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azabicyclo[2.2.1]heptane derivatives. This bicyclic scaffold is a critical component in medicinal chemistry, appearing in potent therapeutic agents. However, its rigid, strained structure presents unique and significant synthetic challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate these complexities and accelerate their drug discovery efforts.

Section 1: Troubleshooting Guide by Synthetic Strategy

This section addresses specific experimental issues encountered during the most common synthetic routes to the azabicyclo[2.2.1]heptane core.

1.1 Hetero-Diels-Alder [4+2] Cycloaddition

The aza-Diels-Alder reaction is a cornerstone for constructing the azabicyclo[2.2.1]heptane skeleton. It typically involves the reaction of a diene (e.g., cyclopentadiene) with an imine as the dienophile. However, issues with yield, stereoselectivity, and product stability are common.

Q: My Diels-Alder reaction suffers from low yields and poor stereoselectivity (endo/exo mixture). How can I improve this?

A: Low yields and poor selectivity are often intertwined. The primary cause is typically the electronic nature of the imine dienophile and the reaction conditions.

  • Causality: Standard imines are often not reactive enough, requiring harsh conditions that can lead to decomposition or side reactions. Furthermore, the energy difference between the endo and exo transition states can be small, leading to product mixtures. In aza-Diels-Alder reactions, the exo product is usually favored, unlike all-carbon systems.[1]

  • Troubleshooting Steps:

    • Activate the Dienophile: The most effective strategy is to use a Lewis acid catalyst. Catalysts like BF₃·Et₂O or ZnI₂ can coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction. This often allows for lower reaction temperatures, which in turn improves stereoselectivity.[2][3]

    • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Dichloromethane (CH₂Cl₂) is commonly used for Lewis acid-catalyzed reactions at low temperatures (-60 °C to -80 °C).[1][2] For some systems, aqueous trifluoroacetic acid (TFA) in DMF has also been shown to be effective.[2]

    • High-Pressure Conditions: If catalytic methods are insufficient, applying high pressure (up to 1.4 GPa) can significantly promote the cycloaddition. High pressure favors the formation of the more compact transition state, often leading to higher yields and selectivity, although this requires specialized equipment.[4]

Q: The purification of my Diels-Alder adduct is problematic and often requires tedious chromatography. Are there alternatives?

A: Yes. Chromatographic purification of the initial cycloadduct can be a major bottleneck, especially on a large scale. An effective alternative is to convert the crude product into a crystalline salt, which can be purified by recrystallization.

  • Expert Insight: This strategy not only purifies the product but also carries it forward to the next synthetic step. By hydrogenating the crude adduct and then adding hydrochloric acid, the corresponding hydrochloride salt of the saturated azabicyclo[2.2.1]heptane ester can often be crystallized directly from the reaction mixture. This multi-step, one-pot approach can significantly improve efficiency and scalability.[2]

  • Protocol 1: Optimized Diels-Alder and Purification by Crystallization

    • Generate the imine in situ from an amine and glyoxylate ester.

    • Add cyclopentadiene and a Lewis acid (e.g., BF₃·Et₂O) in CH₂Cl₂ at low temperature (-60 °C).

    • After the reaction is complete, quench and extract the crude adduct (e.g., compound 3b in the reference).

    • Directly subject the crude product to hydrogenation (e.g., 5% Pd/C, 50 bar H₂) in ethanol.

    • After catalyst filtration, add concentrated HCl to the ethanolic solution.

    • Evaporate the volatiles and triturate the residue with a solvent system like Et₂O/i-PrOH to induce crystallization of the pure hydrochloride salt.[2]

1.2 Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the second ring of the bicyclic system from a suitably substituted proline or piperidine precursor. Catalyst choice and reaction conditions are paramount for success.

Q: My RCM reaction is slow or fails to go to completion. What factors should I investigate?

A: Incomplete RCM reactions are common and can usually be traced to catalyst activity, substrate purity, or reaction setup.

  • Causality: The key intermediate in RCM is a metallacyclobutane. The reaction is a reversible equilibrium, and for terminal olefins, the driving force is the removal of the volatile byproduct, ethylene.[5] If ethylene is not efficiently removed, the equilibrium can stall. Furthermore, ruthenium catalysts can be deactivated by impurities or coordinating functional groups on the substrate.

  • Troubleshooting Flowchart:

    RCM_Troubleshooting start RCM Reaction Stalled catalyst Is the catalyst appropriate and active? (e.g., Grubbs I, II, Hoveyda-Grubbs II) start->catalyst conditions Are reaction conditions optimal? catalyst->conditions Yes change_catalyst Switch to a more active catalyst (e.g., Grubbs 1st Gen -> 2nd Gen). Ensure fresh, properly stored catalyst. catalyst->change_catalyst No substrate Is the substrate pure? conditions->substrate Yes optimize_conditions Increase temperature (40-80°C). Ensure efficient ethylene removal (N2 sparging, vacuum). conditions->optimize_conditions No result Successful RCM substrate->result Yes purify_substrate Repurify substrate to remove catalyst poisons (e.g., sulfur, phosphine impurities). substrate->purify_substrate No change_catalyst->conditions optimize_conditions->substrate purify_substrate->result

    Caption: Troubleshooting workflow for a failing RCM reaction.

  • Expert Insight: For many azabicyclo[m.n.1]alkene syntheses, second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are preferred due to their higher activity and broader functional group tolerance.[5][6][7] The synthesis of a 1-phenyl-2-azabicyclo[2.2.1]heptane derivative, for instance, successfully employed a Grubbs catalyst on a diene precursor.[6]

1.3 Intramolecular Cyclization

An alternative to cycloaddition is the intramolecular nucleophilic substitution of a pre-formed cyclohexane ring bearing appropriate leaving groups. The stereochemistry of the precursor is critical.

Q: My base-promoted heterocyclization of a dibromocyclohexane derivative is giving a complex mixture of products instead of the desired azabicyclo[2.2.1]heptane. Why?

A: The outcome of this reaction is highly dependent on the relative stereochemistry of the two bromine atoms and the carbamate group on the cyclohexane ring.

  • Causality: The desired Sₙ2 cyclization requires an anti-periplanar arrangement between the attacking nitrogen anion and the leaving group (bromide). For a cis-3,trans-4-dibromocyclohexyl-carbamate, the conformation required for the first Sₙ2 reaction to form the five-membered ring is accessible. However, the subsequent ring closure to form the bicyclic system is also an intramolecular Sₙ2 reaction, which is sterically demanding. For the trans-3,cis-4-dibromo isomer, alternative reaction pathways, such as attack by the carbamate oxygen, can compete, leading to undesired 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives.[8][9]

  • Visualizing Competing Pathways:

    Cyclization_Pathways start Dibromocyclohexyl Carbamate Precursor cis_trans cis-3,trans-4 Isomer start->cis_trans trans_cis trans-3,cis-4 Isomer start->trans_cis desired_product Azabicyclo[2.2.1]heptane (Desired Product) cis_trans->desired_product NaH, DMF (Favored Pathway) side_product Oxa-azabicyclo[3.3.1]nonene (Side Product) trans_cis->side_product NaH, DMF (Competing Pathway)

    Caption: Influence of precursor stereochemistry on cyclization outcome.

  • Troubleshooting:

    • Verify Precursor Stereochemistry: Carefully confirm the relative stereochemistry of your dibrominated starting material using NMR (coupling constants) or X-ray crystallography.

    • Optimize Protecting Group: The choice of the N-protecting group is crucial. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen and the carbamate oxygen. Studies show that a trifluoroacetamide group provides very clean reactions, yielding the desired azabicyclo[2.2.1]heptane from the cis-trans isomer and the oxa-azabicyclo adduct from the trans-cis isomer in good yields, minimizing complex mixtures.[8][9]

N-Protecting GroupPrecursor StereochemistryMajor ProductYieldReference
tert-Butoxycarbonyl (Boc)cis-3,trans-42-Bromo-7-Boc-azabicyclo[2.2.1]heptane52%[8]
Trifluoroacetyl (TFA)cis-3,trans-47-TFA-azabicyclo[2.2.1]heptane derivativeGood[8]
tert-Butoxycarbonyl (Boc)trans-3,cis-4Complex Mixture / Oxa-azabicycloLow[9]
Trifluoroacetyl (TFA)trans-3,cis-42-Oxa-4-azabicyclo[3.3.1]non-3-ene derivativeGood[8]
Section 2: Frequently Asked Questions (General Topics)

FAQ 1: What are the most reliable methods for controlling stereochemistry during synthesis?

High stereocontrol is essential. The most effective strategies include:

  • Chiral Auxiliaries: Using enantiopure amines, such as (R)- or (S)-phenylethylamine, to form the initial imine for the Diels-Alder reaction can induce high diastereoselectivity in the cycloadduct.[2]

  • Asymmetric Catalysis: Chiral Lewis acids or organocatalysts can be used to catalyze the Diels-Alder reaction enantioselectively.

  • Substrate Control: As seen in the intramolecular cyclization, the inherent stereochemistry of a cyclic precursor can direct the formation of the final bicyclic system.[8]

  • Stereoselective Reduction: The reduction of a ketone precursor can be controlled to yield a specific alcohol stereoisomer, which then directs subsequent cyclization steps. For example, using L-Selectride can favor the formation of a trans alcohol, which is key for the subsequent intramolecular displacement to form the bicyclic system.[3]

FAQ 2: How can I reliably characterize the stereochemistry of my products using NMR?

The rigid bicyclic structure gives rise to distinct NMR spectroscopic signatures.

  • Coupling Constants (J-values): The Karplus relationship is very useful here. For example, in the 7-azabicyclo[2.2.1]heptane system, there is typically no observable coupling between the bridgehead proton (at C1 or C4) and an adjacent endo-proton, whereas a significant coupling is observed with an exo-proton.[10]

  • Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments are powerful tools. Spatial proximity between protons, such as between the bridgehead protons and adjacent exo substituents, will result in a strong NOE correlation, which can be used to definitively assign relative stereochemistry.[6]

FAQ 3: What are the best practices for removing ruthenium byproducts from RCM reactions?

Ruthenium residues from Grubbs-type catalysts can be difficult to remove and may interfere with subsequent reactions or biological assays.

  • Filtration: Passing the reaction mixture through a pad of silica gel, Celite®, or activated carbon can remove a significant portion of the catalyst.[6]

  • Specialized Scavengers: Several commercial scavengers are designed to bind ruthenium. These are often silica-based materials functionalized with thiols or other ligands.

  • Oxidative Workup: Treatment with an oxidizing agent like lead tetraacetate or hydrogen peroxide can convert the ruthenium into a more easily removable species.

  • Water-Soluble Catalysts: Using a water-soluble catalyst allows for simple extraction of the catalyst into an aqueous phase after the reaction.

References
  • Gmeiner, P., & Kärtner, A. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(14), 2855-2860. [Link]

  • Palyanov, A., et al. (2008). New synthesis and evaluation of enantiomers of 7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]-heptane as stereoselective ligands for PET imaging of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6168-70. [Link]

  • Yang, D., & Micalizio, G. C. (2011). Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-oxabicyclo[2.2.1]heptanes. Journal of the American Chemical Society, 133(24), 9216–9219. [Link]

  • (2005). Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Synfacts, 2005(03), 0291–0291. [Link]

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral Thesis, Wrocław University of Science and Technology. [Link]

  • Raubo, P., & Kulagowski, J. J. (2000). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Synlett, 2000(1), 91-93. [Link]

  • Dell’Uomo, N., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 72(22), 8349-8356. [Link]

  • Dell’Uomo, N., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives... (Sci-Hub link). The Journal of Organic Chemistry. [Link]

  • Avenoza, A., et al. (1999). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 10(24), 4741-4747. [Link]

  • Reddy, D. S., et al. (2005). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 7(21), 4733-4735. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Kotha, S., et al. (1992). High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. Journal of the Chemical Society, Perkin Transactions 1, (11), 1365-1371. [Link]

  • Modin, S. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Uppsala University Publications. [Link]

  • Knight, J. G., et al. (1999). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry, 64(20), 7349-7359. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable bicyclic scaffold. The 1-azabicyclo[2.2.1]heptane core is a rigid three-dimensional framework that has garnered significant interest in drug design for its ability to orient substituents in precise vectors, enhancing interactions with biological targets.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions, focusing specifically on the critical intramolecular cyclization step required to form the bicyclic system. We will use the Dieckmann condensation—a powerful yet sensitive reaction for forming cyclic β-keto esters—as a central case study to explore the common pitfalls and side reactions encountered during the synthesis of the core structure.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 1-azabicyclo[2.2.1]heptane core?

A common and effective strategy involves a multi-step sequence starting from a pre-formed piperidine ring, typically Ethyl 4-piperidinecarboxylate.[5][6][7] The synthesis proceeds by first attaching a side chain to the piperidine nitrogen. This side chain must contain a second functional group (often another ester) that can participate in an intramolecular cyclization. The key final step is a base-mediated intramolecular condensation or alkylation to form the challenging bridged bicyclic system.

Q2: Why is the choice of base so critical in the final cyclization step?

The base is the single most important variable in the success of an intramolecular ester condensation like the Dieckmann reaction. An ideal base should be strong enough to deprotonate the α-carbon of the ester to form the reactive enolate, but it should not introduce competing side reactions.[8][9] For example, using sodium ethoxide with a methyl ester can lead to transesterification, creating a mixture of products.[2] Furthermore, bases like hydroxide can cause saponification (hydrolysis) of the ester groups. Therefore, non-nucleophilic, strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often preferred.[3][4]

Q3: What are the primary analytical methods to confirm the successful formation of the bicyclic product and identify byproducts?

Confirming the structure requires a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The formation of the rigid bicyclic system results in a unique and often complex splitting pattern in the ¹H NMR spectrum due to fixed dihedral angles between protons. The disappearance of the starting material's signals and the appearance of new, characteristic peaks for the bridgehead and bridge protons are key indicators.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the intramolecular cyclization (which involves the loss of an alcohol molecule, e.g., ethanol) has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. For a Dieckmann product, you would look for the characteristic C=O stretch of the newly formed β-keto ester.

  • Chromatography (TLC, LC-MS, GC-MS): Essential for monitoring reaction progress and identifying the presence of side products by comparing retention times and mass spectra against starting materials and known impurities.

Troubleshooting Guide: The Intramolecular Cyclization

This section addresses specific problems you may encounter during the base-mediated intramolecular cyclization to form the bicyclic core.

Problem 1: Low or No Yield of the Desired Bicyclic Product

You've set up your cyclization reaction, but TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture of unidentified products at the baseline.

Possible Cause A: Intermolecular Polymerization/Dimerization The enolate formed from one molecule is reacting with the ester of a second molecule instead of cyclizing with the ester on its own chain. This is a common issue in intramolecular reactions.

  • Expert Recommendation: Employ high-dilution conditions. The principle here is to lower the concentration of the substrate so that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule. This is achieved by adding the diester substrate very slowly via a syringe pump to a large volume of solvent containing the base. For rings larger than six members, this technique is essential.[4]

Possible Cause B: Incorrect Base or Solvent System The selected base may not be strong enough to generate a sufficient concentration of the enolate, or it may be participating in side reactions.

  • Expert Recommendation: Switch to a stronger, non-nucleophilic base in an anhydrous aprotic solvent.[3] Sodium hydride (NaH) in tetrahydrofuran (THF) or toluene is a classic choice. The reaction is driven forward by the formation of hydrogen gas. Sterically hindered bases like LDA or LiHMDS are also excellent choices as they minimize side reactions and can be used at low temperatures.[3]

Table 1: Recommended Conditions for Intramolecular Cyclization

ParameterRecommendationRationale
Substrate Anhydrous, high purityPrevents quenching of the base and side reactions.
Solvent Anhydrous THF, TolueneAprotic solvents stabilize the enolate and do not interfere.[3]
Base NaH, KHMDS, LDAStrong, non-nucleophilic bases maximize enolate formation.[3][4]
Concentration <0.05 M (High Dilution)Favors intramolecular cyclization over intermolecular reactions.[4]
Temperature 0 °C to refluxVaries by base and substrate; start low and warm as needed.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with oxygen and moisture.
Problem 2: Product Appears to Form but Decomposes During Workup or Purification

The reaction mixture shows a new spot by TLC, but it disappears after aqueous workup or upon attempted column chromatography.

Possible Cause A: Retro-Dieckmann Reaction The cyclic β-keto ester product is in equilibrium with the open-chain diester starting material.[8] The equilibrium can be shifted backward if the acidic proton between the two carbonyls is not removed by the base or if the workup conditions are too harsh.

  • Expert Recommendation: The final step in a successful Dieckmann condensation is the irreversible deprotonation of the product's highly acidic α-hydrogen, which drives the reaction to completion.[2][8] Ensure you use at least one full equivalent of a strong base. During workup, quench the reaction carefully at low temperature by adding a mild acid (e.g., saturated NH₄Cl solution or dilute acetic acid) to neutralize the excess base and protonate the product enolate gently. Avoid strong acids or bases and prolonged heating.

Possible Cause B: Unintended Decarboxylation The β-keto ester product can undergo hydrolysis followed by decarboxylation (loss of CO₂) if exposed to acidic or basic conditions, especially with heat, to yield a cyclic ketone.[2]

  • Expert Recommendation: If the β-keto ester is the desired product, maintain neutral or slightly acidic conditions during workup and purification, and keep temperatures low. If purification by silica gel chromatography is necessary, consider using a deactivated silica gel (e.g., treated with triethylamine) to prevent acid-catalyzed decomposition on the column.

Visualizing the Reaction: Desired Pathway vs. Side Reaction

The success of the synthesis hinges on favoring the intramolecular pathway. The diagrams below illustrate the desired cyclization versus the competing intermolecular side reaction.

Diagram 1: General Synthetic Workflow This diagram outlines a plausible multi-step synthesis to obtain the precursor for the key cyclization step.

G A Ethyl 4-piperidinecarboxylate B N-Alkylation with a bifunctional reagent A->B Step 1 C Piperidine Diester Precursor B->C Step 2 D Intramolecular Dieckmann Condensation C->D Step 3 (Key Cyclization) E Bicyclic β-Keto Ester D->E Product F Further Modification (e.g., Decarboxylation/Reduction) E->F G Target Scaffold: Ethyl 1-azabicyclo[2.2.1]- heptane-4-carboxylate F->G G cluster_0 Desired Intramolecular Pathway (High Dilution) cluster_1 Side Reaction Pathway (High Concentration) A Diester Precursor Enolate Formation B Intramolecular Attack Forms 5/6-membered ring A->B Cyclization C Bicyclic Product Stable Cyclic β-Keto Ester B->C EtOH Elimination D Diester Precursor Enolate Formation F Intermolecular Attack Dimer Formation D->F Dimerization E Another Diester Molecule E->F G Polymerization Undesired Byproducts F->G Further Reaction

Caption: Competition between intramolecular cyclization and intermolecular polymerization.

Exemplary Protocol: Dieckmann Cyclization

This protocol is a representative example for the intramolecular cyclization of a piperidine diester precursor. Note: All operations should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to anhydrous toluene (to achieve a final substrate concentration of ~0.05 M).

  • Washing (Optional but Recommended): Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decanting the hexanes via cannula. Repeat twice.

  • Initial Heating: Heat the toluene/NaH suspension to 80 °C.

  • Slow Addition: Dissolve the piperidine diester precursor (1.0 eq.) in a volume of anhydrous toluene equal to half of the total reaction volume. Add this solution dropwise to the heated NaH suspension over 4-6 hours using a syringe pump.

  • Reaction: After the addition is complete, maintain the reaction at 80-100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by a careful addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude β-keto ester by flash column chromatography on silica gel or by vacuum distillation, using minimal heat.

References
  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of scaling this valuable heterocyclic building block, a key intermediate in the development of novel therapeutics.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial planning and execution of the synthesis.

Q1: What are the most viable synthetic routes for scaling up this compound?

There are several established routes, but the most common and scalable approach involves an intramolecular Dieckmann condensation of a suitably substituted pyrrolidine diester.[3] This method is generally preferred for its robustness and the availability of starting materials. Alternative routes, such as those employing Diels-Alder reactions, can offer elegant stereochemical control but may present challenges in scale-up due to reagent cost, tedious purification of intermediates, or unfavorable reaction energetics for this specific lactam system.[4][5]

Q2: Why is the Dieckmann condensation the preferred method for this bicyclic system?

The Dieckmann condensation is an intramolecular Claisen condensation that is exceptionally effective for forming 5- and 6-membered rings.[6][7] For the synthesis of the 1-azabicyclo[2.2.1]heptane core, it provides a direct pathway to the key β-keto ester intermediate, which can then be decarboxylated and reduced to yield the target molecule. Its primary advantages on a larger scale are:

  • High Convergence: It rapidly builds the complex bicyclic core from a linear precursor.

  • Robustness: The reaction is generally tolerant of various functional groups, provided the α-protons for enolization are available.

  • Cost-Effectiveness: It typically employs common bases like sodium ethoxide or sodium hydride, which are economical for large-scale production.[8]

Q3: What are the critical safety considerations when running a large-scale Dieckmann condensation?

The primary hazards are associated with the reagents used:

  • Strong Bases: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used. NaH is highly flammable and reacts violently with water, releasing hydrogen gas. All additions and handling must be performed under a strictly inert atmosphere (Nitrogen or Argon).

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) or toluene are required. These are flammable, and THF can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents.

  • Exothermic Reaction: The condensation can be exothermic. Large-scale reactions require careful temperature control with an adequate cooling system to prevent runaways. A slow, controlled addition of the base or substrate is crucial.

  • Quenching: The quenching of excess NaH or reactive intermediates must be done cautiously at low temperatures with a proton source like acetic acid or ethanol.

Q4: How is the final product typically purified at scale?

While laboratory-scale purification often relies on silica gel chromatography, this can be costly and time-consuming at scale.[9] For this compound, the preferred industrial methods are:

  • Distillation: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be highly effective.

  • Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) to facilitate purification by recrystallization.[10] This method is excellent for removing closely related impurities. Recrystallization from solvent systems like ethanol-diethyl ether has been reported for similar structures.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to solving specific problems encountered during the synthesis and work-up stages.

Guide 2.1: Low or No Yield in Dieckmann Condensation

Low yield is the most common issue when scaling up this cyclization. The following workflow helps diagnose the root cause.

G start Low Yield in Dieckmann Condensation q1 Was the reaction completely anhydrous? start->q1 a1_yes Yes q1->a1_yes Dry Conditions Confirmed a1_no No q1->a1_no Moisture Present q2 Was the base active and stoichiometric? a1_yes->q2 sol1 Root Cause: Base quenched by water. Solution: - Use freshly distilled/dried solvents. - Dry starting materials azeotropically. a1_no->sol1 a2_yes Yes q2->a2_yes Base Confirmed Active a2_no No q2->a2_no Base Issue q3 Was temperature controlled effectively? a2_yes->q3 sol2 Root Cause: Insufficient or degraded base. Solution: - Titrate base before use. - Use a full equivalent as the product  β-keto ester is acidic. a2_no->sol2 a3_yes Yes q3->a3_yes Temp Stable a3_no No q3->a3_no Temp Fluctuation q4 Is dimerization or polymerization observed? a3_yes->q4 sol3 Root Cause: Side reactions at high temp or slow reaction at low temp. Solution: - Optimize temperature profile. - Ensure efficient heat transfer. a3_no->sol3 a4_yes Yes q4->a4_yes Intermolecular Rxn a4_no No q4->a4_no No Side Products sol4 Root Cause: Concentration too high. Solution: - Employ high-dilution conditions  to favor intramolecular reaction. a4_yes->sol4 sol5 Root Cause: Potential structural issue in starting material. Solution: - Re-verify structure of diester  precursor by NMR and MS. a4_no->sol5

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Guide 2.2: Issues During Work-up and Isolation

Problem: Persistent emulsion during aqueous extraction.

  • Causality: The product, being a bicyclic amine ester, can act as a surfactant, stabilizing oil-in-water or water-in-oil emulsions, especially after neutralization.

  • Solutions:

    • Brine Wash: Add saturated aqueous NaCl solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Solvent Swap: If using solvents like ethyl acetate, try switching to a less polar solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) for the extraction.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion layer.[1]

    • Centrifugation: On a larger scale, centrifugation is a highly effective but equipment-intensive method to separate the layers.

Problem: Product decarboxylates prematurely during work-up.

  • Causality: The intermediate β-keto ester is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.

  • Solutions:

    • Maintain Low Temperature: Keep all work-up and extraction steps cold (0-10 °C).

    • Careful pH Control: When neutralizing the reaction, use a weak acid (e.g., acetic acid or ammonium chloride solution) and avoid strong acids or bases. Do not let the mixture stand for extended periods at a high or low pH.

    • Expedite the Process: Move from quenching to extraction and drying as quickly as possible to minimize the time the intermediate is in an unstable state.

Section 3: Protocols and Methodologies

Protocol 3.1: Scalable Synthesis via Dieckmann Condensation

This protocol outlines a representative procedure for the synthesis of the β-keto ester intermediate, a precursor to the target molecule.

G cluster_0 Process Flow: Dieckmann Condensation A 1. Reactor Setup - Inert with N2 - Charge anhydrous Toluene - Cool to 0°C B 2. Base Addition - Add Sodium Hydride (60%)  portion-wise A->B C 3. Substrate Addition - Add Pyrrolidine Diester  in Toluene dropwise B->C D 4. Reaction - Warm to 50-60°C - Monitor by TLC/HPLC C->D E 5. Quench - Cool to 0°C - Slowly add Acetic Acid D->E F 6. Work-up - Aqueous wash - Extract & Dry E->F G 7. Isolation - Concentrate solvent - Purify (Distill/Crystallize) F->G

Caption: Overall workflow for the Dieckmann condensation stage.

Step-by-Step Methodology:

  • Reactor Preparation: A suitable reactor is rendered inert with dry nitrogen. Charge with anhydrous toluene (calculated for high dilution, e.g., 0.1 M final concentration). Begin agitation and cool the vessel to 0-5 °C.

  • Base Addition: Under a strong nitrogen flow, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Substrate Feed: Slowly add a solution of the starting pyrrolidine diester (1.0 equivalent) in anhydrous toluene via an addition funnel over 2-3 hours. Maintain the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid (1.2 equivalents relative to NaH) until gas evolution ceases.

  • Aqueous Work-up: Add water and separate the organic layer. Wash the organic phase sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which can be carried forward or purified.

Data Presentation

The choice of base and solvent is critical for optimizing the Dieckmann condensation. The following table summarizes common conditions and their implications for scale-up.

BaseSolventTypical Temp.ProsCons on Scale-Up
NaH THF, Toluene25-60 °CIrreversible deprotonation drives reaction to completion.Safety hazard (flammable solid, H₂ evolution); mineral oil can complicate work-up.
NaOEt Ethanol, Toluene50-80 °CInexpensive; reaction is homogeneous in ethanol.Reversible reaction may lead to lower yields; potential for transesterification.[8]
t-BuOK THF, t-BuOH25-50 °CStrong, non-nucleophilic base; good for sterically hindered substrates.More expensive; can be very hygroscopic.
LDA THF-78 to 0 °CVery strong base, kinetically controlled deprotonation.Requires cryogenic temperatures, which is energy-intensive; expensive.[11]

Section 4: References

  • Lay, H., et al. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.

  • ChemInform. (2010). Synthesis of Ethyl 1-Azabicyclo(2.2.1)heptane-4-carboxylate. ChemInform.

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Retrieved from [Link]

  • ACS Publications. (1999). Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate. The Journal of Organic Chemistry.

  • RSC Publishing. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Retrieved from [Link]

  • Google Patents. (2002). WO2002010172A1 - Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents. Retrieved from

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA. Retrieved from [Link]

  • PubMed. (2007). Synthesis of Azabicyclic Systems Using Nitrogen-Directed Radical Rearrangements. Organic & Biomolecular Chemistry.

  • Thieme. (2000). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands. Synlett.

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1998). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry.

  • RSC Publishing. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.

  • Wiley Online Library. (2010). Preparation of highly substituted 7-oxa-1-azabicyclo[2.2.1]heptanes. ChemInform.

  • Canadian Science Publishing. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.

  • Google Patents. (2003). WO2003070731A2 - Azabicyclic compounds for the treatment of disease. Retrieved from

  • PubMed. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid. The Journal of Organic Chemistry.

  • Canadian Science Publishing. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (2001). US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. Retrieved from

  • Princeton University. (n.d.). Full Anhydride SI. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Dialnet. Retrieved from [Link]

  • NIH. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules.

  • ACS Publications. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. The Journal of Organic Chemistry.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Scribd. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool. Retrieved from [Link]

  • Google Patents. (2012). US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof. Retrieved from

Sources

Technical Support Center: Diastereoselective Synthesis of Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azabicyclo[2.2.1]heptane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these stereochemically rich structures. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts. This document is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the laboratory.

Section 1: Troubleshooting Poor Diastereoselectivity

The spatial arrangement of substituents on the azabicyclo[2.2.1]heptane core is critical for its biological activity and pharmacological properties. Achieving high diastereoselectivity, whether controlling the endo/exo relationship in a cycloaddition or the facial selectivity relative to existing stereocenters, is a paramount challenge. This section addresses common issues related to poor diastereomeric ratios (d.r.).

Question 1: My aza-Diels-Alder reaction between an imine and cyclopentadiene is giving a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity?

Answer:

This is a frequent challenge in the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. The endo/exo selectivity in a Diels-Alder reaction is governed by a combination of steric and electronic factors in the transition state. While the "endo rule" is often cited for carbocyclic Diels-Alder reactions due to favorable secondary orbital interactions, aza-Diels-Alder reactions can be more nuanced.[1] Here’s a systematic approach to enhancing the diastereoselectivity:

1. Lower the Reaction Temperature:

  • Causality: The endo and exo transition states differ in energy. According to the Eyring equation, the ratio of products is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways. Lowering the temperature increases the impact of this energy difference on the product ratio, thereby favoring the kinetically preferred product. Often, the exo product is thermodynamically more stable, while the endo is kinetically favored, though this is not universal.

  • Protocol: If your reaction is currently running at room temperature or above, attempt to run it at 0 °C, -20 °C, or even -78 °C. Be aware that lower temperatures will decrease the reaction rate, so you may need to extend the reaction time. A good starting point is to cool the dienophile solution to the target temperature before adding the diene.

2. Employ a Lewis Acid Catalyst:

  • Causality: Lewis acids coordinate to the nitrogen or a carbonyl group on the imine dienophile, lowering its LUMO energy and accelerating the reaction.[2] More importantly, the bulky Lewis acid-imine complex can create a more organized transition state, amplifying the steric and electronic differences between the endo and exo approaches. This often leads to a significant enhancement in diastereoselectivity.[3]

  • Experimental Protocol for Lewis Acid Screening:

    • Dry your solvent and glassware thoroughly. Lewis acids are sensitive to moisture.

    • In separate, parallel reaction vessels, dissolve your imine in a suitable aprotic solvent (e.g., CH₂Cl₂, toluene, or THF).

    • Cool the solutions to the desired temperature (e.g., -78 °C).

    • Add 1.1 equivalents of a different Lewis acid to each vessel (see table below for suggestions).

    • Stir for 15-30 minutes to allow for complexation.

    • Add cyclopentadiene (typically in excess) to each reaction.

    • Monitor the reactions by TLC or LC-MS.

    • Upon completion, quench the reactions appropriately (e.g., with a saturated NaHCO₃ solution).

    • Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Table 1: Common Lewis Acids for Enhancing Diastereoselectivity in Aza-Diels-Alder Reactions

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Notes
BF₃·OEt₂20 - 100CH₂Cl₂-78 to 0A common starting point, can sometimes lead to side reactions.
TiCl₄20 - 100CH₂Cl₂-78Very strong, handle with care. Excellent for many substrates.
ZnCl₂50 - 100THF, CH₂Cl₂0 to RTMilder Lewis acid, good for sensitive functional groups.
Yb(OTf)₃10 - 30CH₂Cl₂, MeCN-20 to RTWater-tolerant Lewis acid, can be easier to handle.[3]
Sc(OTf)₃10 - 30CH₂Cl₂, MeCN-20 to RTSimilar to Yb(OTf)₃, known for high catalytic activity.

3. Utilize a Brønsted Acid Catalyst:

  • Causality: Protonation of the imine nitrogen by a Brønsted acid can also activate the dienophile and enforce a more rigid conformation in the transition state, similar to a Lewis acid.[4] This can be a cost-effective and milder alternative.

  • Recommendation: Trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA) are good starting points. Use catalytic amounts (10-20 mol%) and monitor the reaction progress.

Below is a diagram illustrating the competing transition states that determine the endo/exo selectivity.

G Imine Imine (Dienophile) Diene Cyclopentadiene (Diene) TS_endo Endo Transition State (Secondary Orbital Interaction) Imine->TS_endo k_endo TS_exo Exo Transition State (Steric Hindrance) Imine->TS_exo k_exo Endo_Product Endo Adduct TS_endo->Endo_Product Kinetically Favored Exo_Product Exo Adduct TS_exo->Exo_Product Thermodynamically Favored caption Fig. 1: Competing endo/exo transition states.

Sources

Technical Support Center: Purification of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My final product is contaminated with a basic impurity, likely a starting amine. How can I remove it?

Answer:

The presence of residual basic starting materials, such as precursor amines, is a common issue. These impurities can be effectively removed by leveraging the basicity of the amine functional group.

Root Cause Analysis: The basicity of the impurity allows it to be protonated and rendered water-soluble in an acidic aqueous solution, while your desired ethyl ester product, being less basic, can remain in the organic phase under carefully controlled pH conditions.

Recommended Protocol: Acidic Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Prepare a dilute aqueous solution of a mild acid, such as 1 M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.

  • Transfer the organic solution to a separatory funnel and wash it with the acidic solution. The basic impurity will be protonated to form a salt, which will partition into the aqueous layer.[1][2]

  • Separate the organic layer.

  • To ensure complete removal, repeat the acidic wash one or two more times.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Expert Tip: It is crucial to monitor the pH of the aqueous layer to avoid potential hydrolysis of your ethyl ester product, which can be catalyzed by strong acidic conditions.[3][4] A small-scale trial is recommended to determine the optimal acid concentration and washing duration.

Question 2: I've performed a reaction that used a benzyl-protected amine, and I suspect residual benzyl-containing impurities. What is the best way to remove these?

Answer:

Residual N-benzyl groups or by-products from their cleavage (like toluene) are common when using benzyl-protected starting materials. The primary method for removing the benzyl group is catalytic hydrogenation, and ensuring its completion is key.[5][6][7]

Root Cause Analysis: Incomplete debenzylation reactions leave behind starting material. The by-products of this reaction, primarily toluene, are non-polar and need to be removed.

Recommended Purification Strategies:

  • For Incomplete Debenzylation: If you suspect the debenzylation is incomplete, you may need to re-subject your crude product to the hydrogenation conditions. Ensure your palladium catalyst is active and that you are using an appropriate solvent and hydrogen pressure.[5]

  • For Toluene Removal: Toluene is a relatively non-polar impurity. It can often be removed by evaporation under high vacuum. If it co-distills with your product, column chromatography is the most effective method.

  • Column Chromatography: Use a silica gel column. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) will elute the non-polar toluene first, after which the polarity can be increased to elute your more polar product.

Question 3: My NMR spectrum shows the presence of the corresponding carboxylic acid, suggesting my ester has hydrolyzed. How can I prevent this and remove the acidic impurity?

Answer:

Ester hydrolysis is a significant risk, particularly when working under acidic or basic conditions.[3][4][8] The resulting carboxylic acid impurity is polar and acidic.

Root Cause Analysis: The ester functional group in your product is susceptible to hydrolysis, which is the cleavage of the ester bond by water, often catalyzed by acid or base, to form a carboxylic acid and ethanol.[3][4]

Prevention and Purification Protocol:

  • Prevention: During workup, use mild acidic or basic conditions and avoid prolonged exposure. Use of saturated sodium bicarbonate (NaHCO₃) solution is generally safer than stronger bases like sodium hydroxide (NaOH) for neutralizing acidic reaction mixtures.

  • Purification (Basic Wash):

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.[9][10]

    • Separate the organic layer and repeat the wash.

    • Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it.

Workflow for Acidic Impurity Removal

cluster_0 Purification Process Crude_Product Crude Product in Organic Solvent Separatory_Funnel Wash with aq. NaHCO3 Solution Crude_Product->Separatory_Funnel Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separatory_Funnel->Aqueous_Layer Separate Organic_Layer Organic Layer (Pure Ester) Separatory_Funnel->Organic_Layer Separate Drying Dry with Na2SO4 Organic_Layer->Drying Final_Product Pure Product Drying->Final_Product Filter & Evaporate

Caption: Basic wash workflow for removing acidic impurities.

Question 4: I am struggling to purify my product using standard silica gel chromatography; it either streaks or doesn't move from the baseline.

Answer:

Basic amines, like your target compound, often interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to poor separation, tailing of peaks, and even irreversible adsorption of the product.[11][12][13]

Root Cause Analysis: The free lone pair of electrons on the nitrogen atom of your bicyclic amine makes it a Lewis base, which interacts with the acidic silica surface.

Troubleshooting Column Chromatography:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[11][13]

  • Alternative Stationary Phases:

    • Amine-functionalized Silica: This is an excellent option as the stationary phase is basic, which minimizes the unwanted interactions with your basic product.[12]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica and is available in acidic, neutral, and basic forms. Basic or neutral alumina would be suitable for your compound.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of acetonitrile/water or methanol/water with a pH modifier can be a very effective purification method.[11]

Frequently Asked Questions (FAQs)

Impurity Type Potential Source Recommended Removal Method
Unreacted Amines Starting materials for synthesisAcidic aqueous wash (e.g., 1M HCl, aq. NH₄Cl)[1][2]
Benzyl-related impurities Incomplete debenzylationRe-run hydrogenation; column chromatography[5][7]
Carboxylic Acid Hydrolysis of the ester productBasic aqueous wash (e.g., aq. NaHCO₃)[9][10]
Palladium Residues Hydrogenation catalystFiltration through Celite; use of a scavenger resin
Solvents Reaction or workupEvaporation under high vacuum

Q1: What are the best analytical methods to check the purity of my this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample and to optimize solvent systems for column chromatography. Staining with potassium permanganate is often effective for visualizing amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of your compound and any impurities, giving you a good indication of their identities. It is also highly sensitive for detecting trace impurities.

Q2: How should I store the purified this compound to ensure its stability?

A2: To minimize degradation, the purified compound, which is a liquid at room temperature, should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[14] For long-term storage, refrigeration is recommended.

Q3: My product has been isolated as a hydrochloride salt. How do I convert it back to the free base?

A3: To obtain the free base from its hydrochloride salt, you need to neutralize the salt with a base.

Protocol for Free Base Conversion:

  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath.

  • Slowly add a base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring, until the pH of the solution is basic (e.g., pH 9-10).

  • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Decision Tree for Purification Strategy

Start Crude Product Analysis (TLC, LC-MS, NMR) Basic_Impurity Basic Impurities Detected? Start->Basic_Impurity Acidic_Impurity Acidic Impurities Detected? Basic_Impurity->Acidic_Impurity No Acid_Wash Perform Acidic Wash Basic_Impurity->Acid_Wash Yes Column_Needed Further Purification Needed? Acidic_Impurity->Column_Needed No Base_Wash Perform Basic Wash Acidic_Impurity->Base_Wash Yes Column Column Chromatography (Amine-modified silica or mobile phase) Column_Needed->Column Yes Pure_Product Pure Product Column_Needed->Pure_Product No Acid_Wash->Acidic_Impurity Base_Wash->Column_Needed Column->Pure_Product

Caption: A decision-making workflow for purifying your product.

References

  • ScienceDirect. (n.d.). De-protection of N-Benzyl groups. Retrieved from [Link]

  • Martínez-Montero, L., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2754-2758. [Link]

  • König, B., et al. (2016). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. European Journal of Organic Chemistry, 2016(18), 3028-3034. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of benzyl group and obtaining unprotected amino acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 22). Making esters preparation ethyl ethanoate procedure esterification method. Retrieved from [Link]

  • Aus-e-Tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 119102-24-8 Name: this compound. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). SUPPORTING INFORMATION Synthesis of Medium-Sized Cyclic Amines by Selective Ring Cleavage of Sulfonylated Bicyclic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US20070112218A1 - Method for producing a ethylamine.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 11). Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5840987A - Process for the preparation of ethylamines.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analysis of Drug Impurities. Retrieved from [Link]

  • MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of 1-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold with precise stereochemical control. The 1-azabicyclo[2.2.1]heptane core is a key structural motif in numerous biologically active compounds, including the potent analgesic epibatidine.[1][2][3] Achieving high stereoselectivity in its synthesis is therefore a critical challenge in modern drug discovery.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. My aim is to provide not just procedural guidance, but also the underlying mechanistic rationale to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of 1-azabicyclo[2.2.1]heptanes?

The two most prevalent and versatile strategies for the stereoselective synthesis of the 1-azabicyclo[2.2.1]heptane core are the Aza-Diels-Alder reaction and the [3+2] cycloaddition of azomethine ylides . Each approach offers distinct advantages and is amenable to various methods of stereocontrol.

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction, where a nitrogen atom is part of the diene or dienophile, is a cornerstone for constructing the bicyclic framework.[4] Stereoselectivity can be induced through several means:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile or diene can effectively bias the facial selectivity of the cycloaddition.[5][6][7][8][9][10]

    • Chiral Lewis Acid Catalysis: The use of chiral Lewis acids can coordinate to the reactants and create a chiral environment, thereby directing the stereochemical outcome.[4]

    • Substrate Control: The inherent chirality of the starting materials can direct the stereochemistry of the newly formed stereocenters.

  • [3+2] Cycloaddition of Azomethine Ylides: This method involves the reaction of an azomethine ylide with a dipolarophile.[11] High levels of stereocontrol can be achieved by:

    • Chiral Catalysts: Transition metal complexes with chiral ligands are commonly employed to catalyze the reaction enantioselectively.[12][13]

    • Chiral Auxiliaries: As with the Aza-Diels-Alder reaction, chiral auxiliaries can be appended to the azomethine ylide precursor or the dipolarophile.[14]

    • Organocatalysis: Chiral organic molecules can also be used to catalyze the cycloaddition with high enantioselectivity.[15]

Beyond these two primary routes, other notable stereoselective methods include:

  • Iodine-Mediated Cyclizations: Stereoselective intramolecular cyclizations can be induced by iodine.

  • Asymmetric Desymmetrization: The desymmetrization of meso starting materials can provide enantiopure products.[16][17]

  • Ring-Opening of Epoxides: Catalytic ring-opening of cyclic γ-epoxy-alcohols can lead to the formation of the bicyclic system with good diastereocontrol.[18]

Troubleshooting Guide

Scenario 1: Low Diastereoselectivity in an Aza-Diels-Alder Reaction

Q: I am performing an Aza-Diels-Alder reaction to synthesize a substituted 1-azabicyclo[2.2.1]heptane derivative, but I am consistently obtaining a low diastereomeric ratio (dr). What factors should I investigate to improve the diastereoselectivity?

Low diastereoselectivity in Aza-Diels-Alder reactions is a common issue that can often be traced back to the reaction mechanism and conditions. Here’s a systematic approach to troubleshooting this problem:

1. Understand the Reaction Mechanism: Concerted vs. Stepwise

The Aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism. The operative pathway is highly dependent on the nature of your reactants and the presence of a Lewis acid.[4]

  • Concerted Mechanism: In the absence of a strong Lewis acid, the reaction often follows a concerted pericyclic pathway. The stereoselectivity is governed by the relative stabilities of the endo and exo transition states.

  • Stepwise (Mannich-Michael) Mechanism: When a strong Lewis acid is used, it can coordinate to the imine nitrogen, making it more electrophilic.[4] This can shift the mechanism to a stepwise pathway involving a Mannich-type addition followed by an intramolecular Michael addition. The stereochemical outcome in this case is determined by the conformational preferences of the intermediate.

Workflow for Troubleshooting Low Diastereoselectivity:

Caption: Troubleshooting workflow for low diastereoselectivity in Aza-Diels-Alder reactions.

2. Data-Driven Optimization of Reaction Parameters

To systematically improve your diastereoselectivity, consider a Design of Experiments (DoE) approach. A fractional factorial design can help you efficiently screen the impact of multiple variables. Below is a table summarizing key parameters and their typical effects on selectivity.

ParameterTypical Effect on DiastereoselectivityRationale
Temperature Lowering temperature generally increases selectivity.Favors the transition state with the lowest Gibbs free energy of activation.[19]
Lewis Acid Stronger Lewis acids can alter the mechanism and selectivity.Can shift the reaction from a concerted to a stepwise pathway.[4]
Chiral Auxiliary Highly influential; steric bulk and coordinating groups are key.Provides a strong facial bias for the approach of the diene.[7]
Solvent Can have a significant, but less predictable, effect.Solvation can differentially stabilize the transition states.
Substituents Electron-withdrawing groups on the imine can enhance reactivity and selectivity.Increases the electrophilicity of the imine and can influence the frontier molecular orbital energies.[20][21]
Scenario 2: Low Enantiomeric Excess in a Catalytic Asymmetric [3+2] Cycloaddition

Q: I am attempting a catalytic asymmetric [3+2] cycloaddition of an azomethine ylide to synthesize an enantiomerically enriched 1-azabicyclo[2.2.1]heptane precursor. My enantiomeric excess (ee) is disappointingly low. How can I improve it?

Achieving high enantioselectivity in catalytic [3+2] cycloadditions is highly dependent on the catalyst system and reaction conditions. Here is a guide to troubleshoot and optimize your reaction.

1. Catalyst and Ligand Selection

The choice of the metal precursor and the chiral ligand is paramount.

  • Metal Precursors: Common metals for this transformation include Ag(I), Cu(I), and Zn(II).[13] The counterion can also play a role.

  • Chiral Ligands: The ligand creates the chiral environment around the metal center. Consider ligands with different electronic and steric properties. For instance, if a bisoxazoline (BOX) ligand is giving poor results, a phosphine-based ligand might be more effective, or vice versa.[13]

2. Reaction Conditions

  • Solvent: The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the catalytic species. Screen a range of solvents.

  • Temperature: As with diastereoselectivity, lowering the temperature often leads to higher enantioselectivity.

  • Additives: Sometimes, additives can improve the performance of the catalyst. For example, a Lewis base might scavenge protons that could interfere with the catalyst.

Experimental Protocol: A General Procedure for Catalytic Asymmetric [3+2] Cycloaddition

This protocol is a representative example and may require optimization for your specific substrates.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a chiral phosphine or bisoxazoline, 0.055 mmol) in a dry, degassed solvent (e.g., THF or toluene, 2 mL).

  • Add the metal precursor (e.g., AgOAc or Cu(OTf)2, 0.05 mmol) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve the imine (azomethine ylide precursor, 1.0 mmol) and the dipolarophile (1.2 mmol) in the same solvent (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Initiation: Add the prepared catalyst solution to the reaction mixture dropwise via syringe.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench with a suitable reagent (if necessary), and concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Logical Relationship Diagram for Optimizing Enantioselectivity:

G cluster_0 Catalyst System cluster_1 Reaction Conditions cluster_2 Substrate Properties Metal Metal Precursor (Ag, Cu, Zn) High_ee High Enantiomeric Excess Metal->High_ee Coordination Ligand Chiral Ligand (BOX, Phosphine) Ligand->High_ee Chiral Environment Temperature Temperature Temperature->High_ee Thermodynamics Solvent Solvent Solvent->High_ee Solvation Effects Concentration Concentration Concentration->High_ee Reaction Kinetics Imine Imine Substituents Imine->High_ee Sterics/Electronics Dipolarophile Dipolarophile Structure Dipolarophile->High_ee Sterics/Electronics

Caption: Key factors influencing enantioselectivity in catalytic [3+2] cycloadditions.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available from: [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. Available from: [Link]

  • Aza-Diels–Alder reaction. In: Wikipedia. Available from: [Link]

  • Pandey, G., Tiwari, K. N., & Puranik, V. G. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(16), 3611–3614. Available from: [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Biuletyn Informacyjny Polskiego Towarzystwa Chemicznego. Available from: [Link]

  • Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Synfacts. (2005). Available from: [Link]

  • Yang, D., & Micalizio, G. C. (2011). Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-oxabicyclo[2.2.1]heptanes. Journal of the American Chemical Society, 133(24), 9216–9219. Available from: [Link]

  • Valderas, C., Álvarez-Pérez, M., & Carreiras, M. do C. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56–73. Available from: [Link]

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules. (2022). Available from: [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Angewandte Chemie International Edition. (2022). Available from: [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University. Available from: [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. J. (1988). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 110(4), 1238–1256. Available from: [Link]

  • De la Cruz, P., Díez, D., & Gascón, J. M. (2000). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 65(25), 8637–8642. Available from: [Link]

  • Grieco, P. A., & Larsen, S. D. (1996). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 118(38), 9208–9213. Available from: [Link]

  • Synthesis of Enantiomeric Azabicyclo Esters. Scribd. Available from: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis - The Essentials. Available from: [Link]

  • Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. Inorganic Chemistry. (2022). Available from: [Link]

  • 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
  • Mlynarski, J., & Stodulski, M. (2008). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. The Journal of Organic Chemistry, 73(14), 5670–5673. Available from: [Link]

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. ResearchGate. Available from: [Link]

  • Maison, W. (2004). 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ChemInform, 35(15). Available from: [Link]

  • Khlebnikov, A. F., Novikov, M. S., & Kostikov, R. R. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC, 2011(1), 329–345. Available from: [Link]

  • Myers, A. G. Chem 115 - Asymmetric Diels-Alder Reactions. Harvard University. Available from: [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69–81. Available from: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate. The Journal of Organic Chemistry. (1997). Available from: [Link]

  • Chen, X.-H., Zhang, W.-Q., & Gong, L.-Z. (2008). Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides. Chemical Communications, (45), 5990–5992. Available from: [Link]

  • Pandey, G., Tiwari, S. K., Singh, R. S., & Mali, R. S. (2001). A short and efficient synthesis of enantiopure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one utilizing an asymmetric desymmetrization protocol: formal total synthesis of (-)-epibatidine. Tetrahedron Letters, 42(23), 3947–3949. Available from: [Link]

  • Yan, X.-X., Peng, Q., Zhang, Y., Zhang, K., Hong, W., Hou, X.-L., & Wu, Y.-D. (2006). New Chiral Ferrocenyl P,S-Ligands for Highly Diastereo-/Enantioselective Catalytic [3 + 2] Cycloaddition of Azomethine Ylides with Cyclic and Acyclic Enones. Organic Letters, 8(21), 4927–4930. Available from: [Link]

  • Enantiospecific synthesis of the (4 R )-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. (1993). Available from: [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters. (2001). Available from: [Link]

  • Gras, J.-L., & Pellissier, H. (1999). Ligand-Assisted Asymmetric Synthesis. Part 1. Chiral Auxiliaries for the Enantioselective Diels-Alder Reaction. ChemInform, 30(45). Available from: [Link]

  • Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). Efficient Synthesis of exo-1-Azabicyclo(2.2.1)heptan-3-ol. ChemInform, 28(36). Available from: [Link]

  • New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides. UCL Discovery. Available from: [Link]

  • de Oliveira, L. G., & Antunes, O. A. C. (2012). High stereoselectivity on low temperature Diels-Alder reactions. Revista Brasileira de Farmacognosia, 22(6), 1199–1203. Available from: [Link]

  • ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters. (1998). Available from: [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry. (2007). Available from: [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065–2074. Available from: [Link]

Sources

Catalyst selection for the synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable bicyclic scaffold, providing insights grounded in established chemical principles and field-proven experience. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1-azabicyclo[2.2.1]heptane core?

The synthesis of the 1-azabicyclo[2.2.1]heptane skeleton is a non-trivial task due to the inherent ring strain of the bicyclic system. The most common and effective strategies involve intramolecular cyclization reactions. A prominent approach involves the cyclization of a suitably substituted pyrrolidine ring. For instance, a novel synthesis for the closely related ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate proceeds via the formation and subsequent rearrangement of a 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide intermediate[1]. Other strategies may involve multi-step sequences starting from different precursors, but the intramolecular nucleophilic attack to form the bicyclic structure is a recurring key step.

Q2: How critical is catalyst selection for the hydrogenation steps often involved in these syntheses?

Catalyst selection is paramount for success, particularly in steps involving the reduction of double bonds or the removal of protecting groups (hydrogenolysis).

  • Palladium on Carbon (Pd/C): This is the most frequently cited catalyst for hydrogenating double bonds within the molecular framework and for the hydrogenolysis of benzyl-type protecting groups.[2][3] It is typically used with hydrogen gas at pressures ranging from atmospheric to 50 bar.[2][3] The choice of solvent (commonly ethanol or ethyl acetate) and temperature can significantly influence reaction rate and selectivity.

  • Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another powerful hydrogenation catalyst. Some synthetic routes may employ it, though it can sometimes be more expensive and require larger quantities compared to Pd/C.[4][5]

The activity of these catalysts can be diminished by catalyst poisons (e.g., sulfur or nitrogen compounds not intended as substrates). Therefore, using high-purity substrates and solvents is crucial.

Q3: What methods can be used to control stereochemistry at the C4 position?

Achieving stereocontrol is a major challenge. For enantiomerically pure products, two primary strategies are employed:

  • Chiral Starting Materials: Beginning the synthesis with an enantiomerically pure precursor, such as a derivative of proline or another chiral pool molecule, can impart stereochemistry that is carried through the synthetic sequence.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of key bond-forming reactions. For example, using a chiral substituted benzyl group on the nitrogen has been shown to enable the preparation of these esters in enantiomerically pure form.[1] The auxiliary is then cleaved in a later step to yield the final product.

Q4: Are there common side reactions to be aware of during the synthesis?

Yes, several side reactions can complicate the synthesis and purification process.

  • Rearrangements: Under certain conditions (e.g., strongly acidic or basic, or high temperatures), the strained bicyclic system can be prone to rearrangement.[7]

  • Isomerization: In steps involving the formation of stereocenters, mixtures of diastereomers can be formed if the reaction is not sufficiently stereoselective.[8]

  • Polymerization: When using reactive dienophiles or dienes, such as in a Diels-Alder approach, polymerization can be a competing reaction. The use of a polymerization inhibitor like hydroquinone may be necessary.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect format.

Problem 1: Low or No Yield of the Desired Bicyclic Product
Possible Cause Analysis and Recommended Action
Inactive Hydrogenation Catalyst Heterogeneous catalysts like Pd/C can lose activity over time or be poisoned. Action: Use a fresh batch of catalyst. Ensure starting materials and solvents are free from potential poisons (e.g., sulfur compounds, excess coordinating amines). If using a benzyl protecting group, ensure the catalyst is appropriate for hydrogenolysis.
Inefficient Cyclization The key intramolecular cyclization step is often the bottleneck. The nucleophilicity of the nitrogen and the reactivity of the electrophilic center are critical. Action: Re-evaluate the base or conditions used for the cyclization. For example, if forming a quaternary ammonium salt intermediate, ensure the leaving group is sufficiently reactive (e.g., bromide or tosylate).[1] Solvent choice is also critical; polar aprotic solvents like DMF or acetonitrile often favor such reactions.
Incorrect Reaction Conditions Temperature, pressure, and reaction time are crucial variables. For hydrogenations, insufficient H₂ pressure or time will lead to incomplete reactions.[2] For cyclizations, the temperature may be too low to overcome the activation energy or too high, leading to decomposition. Action: Systematically optimize reaction parameters. Start with conditions reported for similar bicyclic systems and adjust accordingly.[2][3]
Problem 2: Complex Product Mixture & Difficulty in Purification
Possible Cause Analysis and Recommended Action
Formation of Diastereomers If stereocenters are formed under non-stereoselective conditions, a mixture of diastereomers will result, which can be very difficult to separate. Action: Review the stereocontrol strategy. If using a chiral auxiliary, ensure it is of high enantiomeric purity. For cycloaddition reactions, Lewis acid catalysts (e.g., BF₃·Et₂O) and low temperatures can significantly enhance diastereoselectivity.[2]
Incomplete Reaction The presence of starting material alongside the product complicates purification. Action: Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider adding more reagent or catalyst. Ensure the reaction is run for a sufficient duration.
Product Degradation The product may be unstable under the workup or purification conditions (e.g., pH-sensitive). Action: Perform a neutral workup if possible. When using chromatography, consider using a silica gel column that has been neutralized with a base like triethylamine mixed in the eluent to prevent degradation of the basic amine product. Some modern synthetic routes are specifically designed to avoid tedious chromatographic purification.[2]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, plausible workflow for the synthesis, highlighting key stages where catalyst selection and reaction control are critical.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (Key Step) cluster_2 Step 3: Deprotection / Final Modification cluster_3 Troubleshooting Points A Pyrrolidine Derivative (e.g., from Proline) B Functionalized Pyrrolidine A->B Introduction of Side Chain C Quaternary Ammonium Salt Intermediate B->C Alkylation D Crude Bicyclic Product (Protected) C->D Base-Mediated Ring Closure T1 Low Yield? Check Base/Solvent C->T1 E Final Product: Ethyl 1-azabicyclo[2.2.1]- heptane-4-carboxylate D->E Catalytic Hydrogenation (e.g., Pd/C, H₂) Removes N-benzyl group T2 Stereo Mixture? Check Chiral Auxiliary D->T2 T3 Inactive Catalyst? Use Fresh Pd/C E->T3

Caption: Generalized workflow for the synthesis of the target molecule.

Catalyst Selection Summary

The choice of catalyst is dictated by the specific transformation required. The table below summarizes common catalysts for reactions relevant to this synthesis.

CatalystTransformationTypical ConditionsAdvantagesPotential Issues & Troubleshooting
10% Pd/C Hydrogenation, HydrogenolysisH₂ (1-50 bar), EtOH or EtOAc, RT-50°CHighly efficient, cost-effective, easily removed by filtration.[2][3]Catalyst poisoning (sulfur, some amines), batch-to-batch variability. Action: Use high-purity reagents; use fresh catalyst.
BF₃·Et₂O Lewis Acid Catalysis (e.g., Diels-Alder)Anhydrous CH₂Cl₂, low temp (-60°C to 0°C)Accelerates cycloaddition reactions and improves stereoselectivity.[2]Highly moisture-sensitive, can be corrosive. Action: Use anhydrous solvents and an inert atmosphere.
ZnI₂ Lewis Acid Catalysis (e.g., Diels-Alder)Anhydrous CH₂Cl₂, refluxMilder alternative to BF₃·Et₂O, can be effective for specific substrates.[3]May be less reactive than other Lewis acids. Action: May require higher temperatures or longer reaction times.
PtO₂ (Adams') HydrogenationH₂ (1-3 atm), various solvents (EtOH, AcOH)Very active catalyst for reducing a wide range of functional groups.[4]Higher cost, can sometimes lead to over-reduction. Action: Carefully monitor reaction progress to avoid side reactions.

Reference Protocol: Catalytic Hydrogenation for Deprotection

This protocol is a representative example of a catalytic hydrogenation step to remove an N-benzyl protecting group, a common final step in such syntheses. This procedure is adapted from methodologies described for similar azabicyclo[2.2.1]heptane systems.[2][3]

Objective: To deprotect N-benzyl-protected this compound via catalytic hydrogenolysis.

Materials:

  • N-benzyl protected precursor (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)

  • Ethanol (Absolute, sufficient to make a 0.1 M solution)

  • Hydrogen gas (H₂)

  • Parr Hydrogenator or similar pressure vessel

  • Celite™ or another filter aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: To the vessel, add the N-benzyl protected precursor. Add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated area.

  • Adding Solvent: Add absolute ethanol to dissolve the substrate.

  • Purging: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 15-50 bar)[2]. Begin vigorous stirring. The reaction may be run at room temperature or slightly elevated temperatures (e.g., 50°C) to increase the rate.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. This can take anywhere from a few hours to several days depending on the substrate and conditions.[2]

  • Workup: Once complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

G cluster_workflow Troubleshooting Logic for Hydrogenation Start Reaction Stalled (No H₂ Uptake) CheckCatalyst Is Catalyst Fresh? Start->CheckCatalyst CheckPurity Are Substrates/Solvents Pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use Fresh Pd/C CheckCatalyst->ReplaceCatalyst No IncreasePressure Increase H₂ Pressure/ Temperature CheckPurity->IncreasePressure Yes PurifyMaterials Purify Starting Materials CheckPurity->PurifyMaterials No Success Reaction Proceeds IncreasePressure->Success ReplaceCatalyst->Success PurifyMaterials->Success

Caption: Troubleshooting decision tree for the hydrogenation step.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.
  • Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their applic
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Science.gov.
  • Ethyl 2-oxa-5-azabicyclo[2.2.
  • 2-Azabicyclo[3.2.
  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands. Thieme.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. RSC Publishing.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). NIH.

Sources

Validation & Comparative

A Comparative Guide to Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance as ligands for nicotinic acetylcholine receptors (nAChRs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data from authoritative sources to elucidate the therapeutic potential of this privileged scaffold.

Introduction: The 1-Azabicyclo[2.2.1]heptane Scaffold - A Cornerstone in Neuropharmacology

The 1-azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, represents a "privileged structure" in medicinal chemistry. Its conformational rigidity makes it an excellent scaffold for designing selective ligands for various biological targets. This structure is particularly renowned as a key component in analogs of potent natural alkaloids like epibatidine, which exhibits powerful analgesic properties through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1][2]

Analogs based on this scaffold, including derivatives of this compound, are primarily investigated as modulators of nAChRs. These receptors are ligand-gated ion channels crucial for various physiological processes in the central and peripheral nervous systems.[3] Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and nicotine addiction.[1][4] Consequently, the development of subtype-selective nAChR ligands based on the 1-azabicyclo[2.2.1]heptane framework is an area of intense research.[4][5][6]

This guide will delve into the synthetic strategies used to create these analogs, present a comparative analysis of their binding affinities at different nAChR subtypes, and provide detailed experimental protocols to support further research and development.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the 1-azabicyclo[2.2.1]heptane skeleton is a challenging yet critical aspect of developing novel analogs. The rigidity of the bicyclic system requires precise stereochemical control during synthesis.

Key Synthetic Approach: The Diels-Alder Reaction

A cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane core is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[7][8][9] This reaction typically involves a diene and a dienophile to form a cyclohexene ring, which then undergoes further transformations to yield the final bicyclic structure. While the synthesis of 1-azabicyclo[2.2.1]heptan-2-one via a Diels-Alder reaction can be energetically unfavorable, the modularity of the reaction allows for the use of various substituents to lower the energy barrier and improve product stability.[9]

A common strategy involves the reaction between a suitable diene, like Danishefsky's diene, and a dienophile such as methyl 2-benzamidoacrylate.[8] The resulting cycloadduct undergoes a series of steps, including an internal nucleophilic displacement, to form the bicyclic system.[8]

Experimental Protocol: Representative Synthesis of a 7-Azabicyclo[2.2.1]heptane Intermediate

The following protocol is a representative example of a multi-step synthesis to form a key intermediate of the 7-azabicyclo[2.2.1]heptane core, based on methodologies described in the literature.[5]

Objective: To synthesize 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives.

Pillar of Trustworthiness: This protocol's validity is established through a logical four-step sequence starting from a readily available material. Each step is a well-established chemical transformation, and the final cyclization is a thermodynamically driven intramolecular reaction, ensuring the formation of the desired bicyclic product.

Step-by-Step Methodology:

  • Curtius Rearrangement: Start with commercially available cyclohex-3-enecarboxylic acid. Treat the carboxylic acid with an activating agent (e.g., ethyl chloroformate) followed by sodium azide to form an acyl azide. Gentle heating of the acyl azide in an inert solvent (e.g., toluene) induces a Curtius rearrangement to yield the corresponding isocyanate. Subsequent trapping with an alcohol (e.g., benzyl alcohol) provides the N-protected carbamate.

    • Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids into their corresponding amines with the loss of one carbon atom, providing the necessary nitrogen atom for the subsequent cyclization. The carbamate protecting group is chosen for its stability during the next step and its ability to be removed later if necessary.

  • Stereoselective Bromination: The alkene in the N-protected cyclohexenylamine is then subjected to bromination (e.g., using bromine in dichloromethane). This reaction proceeds via a bromonium ion intermediate, and the stereochemistry of the resulting dibromide is crucial for the subsequent cyclization. This typically leads to the formation of the major cis-3,trans-4-dibromocyclohex-1-yl carbamate.

    • Causality: Stereoselective bromination is essential to position the bromine atoms correctly for the intramolecular cyclization. The trans relationship between one of the bromines and the carbamate group is required for the subsequent SN2 reaction.

  • NaH-Mediated Intramolecular Cyclization: The dibrominated intermediate is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the nitrogen of the carbamate, creating a nucleophilic nitrogen anion. This anion then displaces one of the bromine atoms in an intramolecular SN2 reaction to form the 7-azabicyclo[2.2.1]heptane ring system.[5]

    • Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the carbamate without competing in side reactions. The intramolecular nature of the cyclization is entropically favored and drives the formation of the bicyclic product.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Synthetic Workflow Diagram

G cluster_0 Step 1: Curtius Rearrangement cluster_1 Step 2: Stereoselective Bromination cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Purification A Cyclohex-3-enecarboxylic acid B N-Protected Cyclohexenylamine A->B 1. (COCl)2 2. NaN3 3. BnOH, heat C Dibrominated Intermediate B->C Br2, CH2Cl2 D 7-Azabicyclo[2.2.1]heptane Core C->D NaH, DMF E Purified Product D->E Column Chromatography

Caption: Synthetic workflow for the 7-azabicyclo[2.2.1]heptane core.

Comparative Analysis of Analog Performance

The therapeutic utility of 1-azabicyclo[2.2.1]heptane analogs is determined by their binding affinity and selectivity for different nAChR subtypes. The most studied subtypes in this context are the α4β2 and α7 receptors.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal how modifications to the chemical structure of a compound affect its biological activity. For 1-azabicyclo[2.2.1]heptane-based nAChR ligands, the focus is often on substitutions at the C2 position of the bicyclic core, which is typically attached to a heteroaromatic ring system (e.g., pyridine, as in epibatidine).

Key findings from SAR studies include:

  • Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring significantly influence binding affinity.[10] For instance, in a series of 2-exo-(2'-substituted-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, replacing the 2'-chloro group of epibatidine with fluorine, bromine, or iodine resulted in compounds with similar high binding affinities for the α4β2 nAChR subtype.[10] However, introducing a hydroxyl, dimethylamino, or trifluoromethanesulfonate group at this position led to a significant decrease in affinity.[10] This suggests that both the electronic nature and steric bulk of the substituent are critical for optimal receptor binding.[10]

  • Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems, such as pyridazine, has been shown to yield potent analogs.[6] Some pyridazine analogs of epibatidine not only retain high potency but also exhibit an improved selectivity for the α4β2 subtype over the α3β4 subtype, which is a desirable trait for reducing side effects.[6]

  • Conformational Constraints: The rigid 7-azabicyclo[2.2.1]heptane skeleton itself provides a significant advantage over more flexible structures like nicotine by locking the molecule into a specific conformation that is favorable for receptor binding.[2]

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of a selection of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptane analogs for the α4β2 nAChR subtype, as determined by inhibition of [3H]epibatidine binding.

Compound ID2'-Substituent on Pyridine RingBinding Affinity Ki (nM) for α4β2 nAChRReference
Epibatidine -Cl (Reference) ~0.03 [10]
Analog 1b-FHigh (similar to epibatidine)[10]
Analog 1c-BrHigh (similar to epibatidine)[10]
Analog 1d-IHigh (similar to epibatidine)[10]
Analog 1i-H (deschloro)High (similar to epibatidine)[10]
Analog 1f-NH2Moderate (similar to nicotine)[10]
Analog 1e-OHLow[10]
Analog 1g-N(CH3)2Low[10]
Analog 1h-OTfLow[10]

Note: "High" affinity indicates Ki values in the low nanomolar or sub-nanomolar range, comparable to the parent compound, epibatidine.

In Vitro Biological Evaluation: Radioligand Binding Assay

A standard method to determine the binding affinity of test compounds for nAChRs is the competitive radioligand binding assay. [3H]cytisine is a commonly used radioligand for this purpose due to its high affinity and low non-specific binding.[11]

Experimental Protocol: [3H]Cytisine Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test analogs for nAChRs in rat brain tissue.

Pillar of Trustworthiness: This protocol is self-validating as it includes controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand). The specific binding is calculated by subtracting non-specific from total binding, ensuring that the measured signal is due to the target receptor. The use of a Scatchard plot or non-linear regression analysis provides a robust method for calculating the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the competitor.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize whole brain tissue from male Sprague-Dawley rats in a suitable buffer (e.g., 20 mM Tris, pH 7.4).[12] Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction containing the nAChRs. Wash the pellet by resuspension and centrifugation to remove endogenous ligands.

    • Causality: The use of a whole-brain membrane fraction provides a rich source of various nAChR subtypes.[13] Washing steps are crucial to eliminate any endogenous acetylcholine that would otherwise compete with the radioligand and test compounds.

  • Assay Setup: In a 96-well plate, set up the assay in a final volume of 100-200 µL. Each well will contain:

    • The prepared brain membrane fraction (a specific amount of protein, e.g., 50-100 µg).

    • A fixed concentration of [3H]cytisine (typically around its Kd value, e.g., 0.1-1.0 nM).[12][14]

    • Varying concentrations of the unlabeled test analog (competitor).

    • Control wells:

      • Total Binding: Contains only the membrane fraction and [3H]cytisine.

      • Non-specific Binding: Contains the membrane fraction, [3H]cytisine, and a high concentration of a known nAChR ligand (e.g., 10 µM nicotine or unlabeled cytisine) to saturate the receptors.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]

    • Causality: Incubation time is optimized to ensure that the binding reaction has reached equilibrium, which is a prerequisite for accurate determination of affinity constants.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Causality: Rapid filtration and washing are essential to minimize the dissociation of the radioligand from the receptor, which would lead to an underestimation of binding.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Causality: The amount of radioactivity trapped on the filter is directly proportional to the amount of [3H]cytisine bound to the receptors.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific [3H]cytisine binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]cytisine used and Kd is its dissociation constant.

nAChR Signaling Pathway

Activation of nAChRs by an agonist, such as acetylcholine or a potent analog, leads to the opening of the ion channel and a rapid influx of cations (primarily Na+ and Ca2+).[15] This influx depolarizes the cell membrane, triggering downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response nAChR nAChR PLC PLC nAChR->PLC Ca2+ influx AC AC nAChR->AC Ca2+ influx ERK ERK/MAPK nAChR->ERK via Ras/Raf PI3K_Akt PI3K/Akt nAChR->PI3K_Akt via Src IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Agonist Agonist (e.g., Acetylcholine, Analog) Agonist->nAChR Binds PKC PKC IP3_DAG->PKC Response Gene Transcription, Neurotransmitter Release, Cell Survival PKC->Response PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Response ERK->Response PI3K_Akt->Response

Caption: Simplified nAChR-mediated signaling pathways.[16][17]

Discussion and Future Outlook

The 1-azabicyclo[2.2.1]heptane scaffold remains a highly valuable platform for the design of potent and selective nAChR ligands. The comparative analysis demonstrates that while the rigid core is essential for high-affinity binding, fine-tuning of the electronic and steric properties of substituents is critical for achieving subtype selectivity.

The data presented show that analogs with halogen substituents at the 2'-position of the pyridine ring largely retain the high affinity of epibatidine for α4β2 nAChRs. In contrast, the introduction of hydrogen bond donors or larger groups at this position is detrimental to binding. This information is crucial for guiding the design of future analogs. The development of ligands with improved selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7 vs. α3β4) continues to be a primary objective, as this is expected to lead to therapies with improved efficacy and reduced side-effect profiles.

Future research should focus on:

  • Exploring a wider range of bioisosteric replacements for the pyridine ring to identify novel chemotypes with unique selectivity profiles.

  • Synthesizing and evaluating enantiomerically pure analogs , as stereochemistry can play a significant role in receptor interaction.

  • Correlating in vitro binding data with in vivo functional assays to better predict the therapeutic potential of new compounds.

By leveraging the insights gained from the comparative analyses presented in this guide, researchers can continue to advance the development of novel therapeutics targeting nAChRs for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Arias, J. L., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(26), 4463-4465. Available at: [Link]

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. Available at: [Link]

  • Arias, J. L., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. Available at: [Link]

  • Pabreja, K., et al. (1994). Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. European Journal of Pharmacology, 268(3), 329-336. Available at: [Link]

  • Egle, V. A., & Badvie, S. (2020). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]

  • Gündisch, D., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry, 44(8), 1151-1157. Available at: [Link]

  • van den Bergh, T., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(28), 23282-23292. Available at: [Link]

  • Wikipedia contributors. (2023). Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • McCallum, S. E., et al. (2012). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. British Journal of Pharmacology, 166(5), 1575-1588. Available at: [Link]

  • Papke, R. L. (2014). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Encyclopedia of the Social & Behavioral Sciences, 1-13. Available at: [Link]

  • Al-Ghamdi, K. S., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(15), 6469-6481. Available at: [Link]

  • Carroll, F. I., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues. Journal of Medicinal Chemistry, 44(14), 2229-2237. Available at: [Link]

  • Pabreja, K., et al. (1988). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular Pharmacology, 34(5), 677-680. Available at: [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Available at: [Link]

  • De Matteis, V., et al. (2005). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2005(v), 126-137. Available at: [Link]

  • Stewart, J. J. P., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. Available at: [Link]

  • Biftu, T., et al. (2001). 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway in the brain. Available at: [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. Available at: [Link]

  • van den Bergh, T., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. PMC. Available at: [Link]

  • BindingDB. (n.d.). Target: Nicotinic acetylcholine receptor. Available at: [Link]

  • Gotti, C., et al. (2006). From ligand design to therapeutic efficacy: the challenge for nicotinic receptor research. Trends in Pharmacological Sciences, 27(9), 482-491. Available at: [Link]

  • Science With Tal. (2023). Neuromuscular Junction Synapse Explained (nicotinic Acetylcholine Receptors). Clip. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of medicinal chemistry and drug discovery, molecular rigidity is a powerful tool. Constrained scaffolds, by limiting conformational flexibility, can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity. The 1-azabicyclo[2.2.1]heptane framework, a strained and rigid isostere of the more common quinuclidine (1-azabicyclo[2.2.2]octane) and piperidine rings, represents a unique scaffold for exploring chemical space.

This guide provides an in-depth characterization of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By comparing its spectral data with that of two key alternatives—the less strained Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate and the flexible Ethyl piperidine-4-carboxylate —we will illuminate the distinct spectroscopic signatures imparted by the rigid [2.2.1] bicyclic system. This comparative analysis is designed to equip researchers with the knowledge to unambiguously identify this scaffold and appreciate the profound impact of steric and electronic constraints on its analytical data.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry provides definitive information on molecular weight and elemental composition. For tertiary amines like those in this guide, Electrospray Ionization (ESI) is the method of choice, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular weight.

Experimental Protocol: ESI-MS

A standard protocol for analyzing these compounds involves dissolving the sample (approx. 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[1] This stock solution is then further diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures the protonation of the basic tertiary nitrogen atom, which is crucial for ESI.[1][2] The sample is then introduced into the mass spectrometer via direct infusion or through an LC system.

Caption: Workflow for ESI-MS analysis.

Data Interpretation and Comparison

The primary differentiating factor in the low-resolution mass spectra of these three compounds is their molecular weight. However, the true value of MS lies in confirming the elemental composition via high-resolution mass spectrometry (HRMS) and observing fragmentation patterns in MS/MS experiments.

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
This compound C₉H₁₅NO₂169.22169.1125
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylateC₁₀H₁₇NO₂183.25183.1281
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.21157.1125

Rationale for Comparison: The rigid bicyclic structures of the [2.2.1] and [2.2.2] systems render them less susceptible to fragmentation under soft ionization conditions compared to the more flexible piperidine ring.[3][4] In electron impact (EI) ionization, a harder technique, bicyclic amines are known to exhibit characteristic fragmentation patterns initiated by cleavage alpha to the nitrogen atom.[5][6] For the quinuclidine ([2.2.2]) system, this often results in stable fragment ions.[3] The higher strain in the [2.2.1] system could potentially lead to more complex fragmentation pathways upon collision-induced dissociation (CID) in an MS/MS experiment. The most stable and therefore most abundant ion for all three compounds in ESI-MS will be the protonated molecule, [M+H]⁺.[7]

Part 2: ¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The differences in ring strain and conformational flexibility among the three compounds lead to highly diagnostic variations in their ¹H NMR spectra.

Experimental Protocol: ¹H NMR

For routine characterization, spectra are acquired on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃), which is a standard solvent for small molecule NMR. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9][10]

G Sample Dissolve 5-10 mg in ~0.7 mL CDCl₃ with TMS Tube Transfer to NMR Tube Sample->Tube Spectrometer Acquire Spectrum (e.g., 400 MHz) Tube->Spectrometer Processing Process Data (FT, Phase, Baseline) Spectrometer->Processing Analysis Analyze Spectrum (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: General workflow for ¹H NMR sample preparation and analysis.

Predicted and Comparative ¹H NMR Data

The following table outlines the expected ¹H NMR chemical shifts for our target compound and compares them with the experimental data for its alternatives. The numbering scheme provided is for clarity in the discussion.

(A generic image placeholder representing the chemical structures and their numbering for the purpose of this guide).

Proton(s)This compound (Predicted) Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate[11]Ethyl piperidine-4-carboxylate[3]
-O-CH₂-CH₃ ~4.1 ppm (q)4.10 ppm (q)4.12 ppm (q)
-O-CH₂-CH₃ ~1.2 ppm (t)1.22 ppm (t)1.25 ppm (t)
H2, H6 (α to N) ~3.0-3.2 ppm (m)~2.9 ppm (m, 6H)~3.1 ppm (m, 2H, axial) & ~2.6 ppm (m, 2H, equatorial)
H3, H5 (β to N) ~1.8-2.0 ppm (m)~1.7 ppm (m, 6H)~1.9 ppm (m, 2H, axial) & ~1.7 ppm (m, 2H, equatorial)
H7 (Bridgehead) ~2.8-3.0 ppm (br s)N/AN/A
H4 (methine) N/A (quaternary C)N/A (quaternary C)~2.3-2.5 ppm (tt)

Expert Analysis of ¹H NMR Spectra:

  • Ethyl Group: The ethyl ester protons (-O-CH₂- and -CH₃) will appear as a quartet and a triplet, respectively, in all three compounds, with very similar chemical shifts (~4.1 and ~1.2 ppm). This part of the molecule is electronically distant from the nitrogen-containing ring system and thus serves as a poor structural probe.

  • Protons Alpha to Nitrogen (H2, H6): This is where the structural differences become apparent.

    • In the flexible Ethyl piperidine-4-carboxylate , the axial and equatorial protons at the 2 and 6 positions are diastereotopic and, in principle, have different chemical shifts. The molecule undergoes rapid chair-flipping at room temperature, which can lead to broadened or averaged signals. Typically, the axial protons are more shielded (further upfield) than the equatorial ones.

    • In Ethyl quinuclidine-4-carboxylate , the three equivalent ethylene bridges result in a single, symmetrical multiplet for all six α-protons around 2.9 ppm.[11] This high symmetry is a hallmark of the [2.2.2] system.

    • For our target, This compound , the rigid, strained framework removes the conformational averaging. The protons at C2 and C6 are locked in place. Due to the strain and different geometric relationship to the nitrogen lone pair and the ester group, these protons are expected to be deshielded and appear as complex multiplets in the 3.0-3.2 ppm region. The bridgehead proton (H7) will also be in this region, likely as a broad singlet. The lack of symmetry compared to the quinuclidine analog is a key identifying feature.

Part 3: ¹³C NMR Spectroscopy Analysis

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (hybridization, attached atoms). The impact of ring strain is particularly pronounced in the ¹³C chemical shifts.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A standard experiment is proton-decoupled, meaning each unique carbon atom appears as a single line.

Predicted and Comparative ¹³C NMR Data
Carbon(s)This compound (Predicted) Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Data Unavailable)Ethyl piperidine-4-carboxylate[7]
C=O ~174 ppm~175 ppm175.1 ppm
-O-CH₂- ~60 ppm~60 ppm60.3 ppm
-CH₃ ~14 ppm~14 ppm14.2 ppm
C4 (quaternary) ~45-50 ppm~35-40 ppm41.0 ppm
C2, C6 (α to N) ~55-60 ppm~48 ppm43.1 ppm
C3, C5 (β to N) ~28-32 ppm~25 ppm28.5 ppm
C7 (Bridgehead) ~35-40 ppmN/AN/A

Expert Analysis of ¹³C NMR Spectra:

  • Ester Carbons: The carbonyl (C=O) and ethoxy (-O-CH₂, -CH₃) carbons will have very similar shifts across all three molecules, as they are remote from the bicyclic core.

  • Ring Carbons: The key differentiators are the chemical shifts of the carbons within the ring systems.

    • Piperidine: The flexible six-membered ring shows shifts typical for a saturated heterocycle.[7]

    • Quinuclidine: In the less strained [2.2.2] system, the carbons alpha to the nitrogen are expected around 48 ppm, and the beta carbons around 25 ppm. The quaternary bridgehead carbon (C4) would be further upfield.

    • Azabicyclo[2.2.1]heptane: The increased ring strain in the [2.2.1] system significantly impacts the carbon chemical shifts. The bridgehead carbons (C4 and C7) are expected to be shifted downfield compared to a less strained system due to changes in hybridization and bond angles. Similarly, the C2/C6 and C3/C5 carbons will exhibit unique shifts that are distinct from both the piperidine and quinuclidine analogs. The expected downfield shift of the bridgehead quaternary carbon (C4) is a particularly strong indicator of the [2.2.1] scaffold.

Conclusion

The structural characterization of this compound is defined by the unique constraints of its bicyclic core. Mass spectrometry will confirm its molecular weight (m/z 169.1125 for [M+H]⁺), distinguishing it from its common [2.2.2] and piperidine analogs. The definitive identification, however, lies in NMR spectroscopy. The ¹H NMR spectrum will lack the high symmetry of the quinuclidine analog and the conformational averaging seen in the piperidine derivative, instead showing a series of distinct and complex multiplets for the ring protons. Most diagnostically, the ¹³C NMR spectrum will reflect the high ring strain, with bridgehead carbons shifted significantly downfield compared to less constrained alternatives. By using the comparative data provided in this guide, researchers can confidently identify this valuable scaffold and leverage its unique structural properties in the design of novel chemical entities.

References

  • Vincze, A., et al. (1980). Low Resolution Electron Impact Mass Spectra of Some Quinuclidine and N-Methylpiperidine Glycolates. Journal of Forensic Sciences, 25(3), 673-683. Available at: [Link]

  • This citation is intentionally left blank for future d
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. Available at: [Link]

  • This citation is intentionally left blank for future d
  • This citation is intentionally left blank for future d
  • This citation is intentionally left blank for future d
  • This citation is intentionally left blank for future d
  • IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • This citation is intentionally left blank for future d
  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Available at: [Link]

  • This citation is intentionally left blank for future d
  • This citation is intentionally left blank for future d
  • This citation is intentionally left blank for future d
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. Available at: [Link]

  • University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • This citation is intentionally left blank for future d
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Evaluation of Novel Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of novel Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate derivatives, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). Given the burgeoning interest in nAChR ligands for treating neurological disorders, this document offers a comparative analysis against established benchmarks, detailed experimental protocols, and insights into structure-activity relationships.

The 1-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system that has proven to be a valuable pharmacophore in medicinal chemistry. Its conformational constraint is a key feature in the design of ligands with high affinity and selectivity for various receptors, most notably nAChRs. The potent analgesic and nAChR agonist, epibatidine, features a related 7-azabicyclo[2.2.1]heptane core, highlighting the therapeutic potential of this structural motif.[1][2] The strategic placement of the nitrogen atom at the bridgehead in the 1-azabicyclo[2.2.1]heptane system, combined with the ethyl carboxylate at the 4-position, presents a unique opportunity for developing novel ligands with potentially improved pharmacological profiles.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting the cholinergic system. We will delve into the critical in vitro and in vivo assays necessary to profile these compounds, using the clinically successful nAChR partial agonist, Varenicline, and the potent natural alkaloid, Epibatidine, as key comparators.

Comparative Landscape: Performance of Benchmark nAChR Ligands

To objectively assess the potential of novel this compound derivatives, it is essential to compare their biological activity against well-characterized compounds. Varenicline and Epibatidine represent two distinct classes of nAChR modulators and serve as excellent benchmarks.

Varenicline (Chantix®) is a selective partial agonist of the α4β2 nAChR subtype and is a first-line pharmacotherapy for smoking cessation.[3] Its dual mechanism of action involves providing mild stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine.[4][5][6]

Epibatidine , an alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a highly potent nAChR agonist with analgesic properties far exceeding that of morphine.[7][8] However, its therapeutic use is precluded by a narrow therapeutic index and significant toxicity.[1][8]

The following tables summarize the in vitro binding affinities and functional activities of these benchmark compounds.

Table 1: In Vitro Binding Affinity of Benchmark Compounds at nAChR Subtypes

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Varenicline α4β2~0.15 - 0.8[5]
α3β4>500[5]
α7>3500[5]
Epibatidine α4β20.05[9]
α3β4Varies with species[9]
α722[9]

Table 2: In Vitro Functional Activity of Benchmark Compounds at nAChR Subtypes

CompoundnAChR SubtypeFunctional Activity (EC50, nM)Efficacy (% of ACh response)ClassificationReference
Varenicline α4β2~180~30-60%Partial Agonist[5]
Epibatidine α4β2High PotencyFull AgonistFull Agonist[9]

A Framework for the Biological Evaluation of Novel Derivatives

The following sections outline the essential experimental protocols for a comprehensive biological evaluation of novel this compound derivatives.

In Vitro Evaluation: Determining Receptor Affinity and Functional Activity

The initial phase of evaluation focuses on characterizing the interaction of the novel compounds with various nAChR subtypes at the molecular level.

1. Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of the test compounds for different nAChR subtypes, providing insights into their potency and selectivity.

  • Objective: To quantify the affinity of the novel derivatives for α4β2 and α7 nAChR subtypes.

  • Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]cytisine or [3H]epibatidine for α4β2, [3H]A-585539 for α7) for binding to receptors in a membrane preparation from cells expressing the target nAChR subtype or from rat brain tissue.

  • Experimental Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing the human α4β2 or α7 nAChR subtype.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or partial agonist, and to quantify its efficacy.

  • Objective: To characterize the functional activity of the novel derivatives at α4β2 and α7 nAChRs.

  • Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

    • Principle: Xenopus oocytes are injected with cRNA encoding the nAChR subunits. The expressed receptors form functional ion channels on the oocyte membrane. A two-electrode voltage clamp is used to measure the ion current that flows through the channels in response to the application of the test compound.

    • Experimental Protocol:

      • Prepare and inject Xenopus laevis oocytes with cRNA for the desired nAChR subunits.

      • After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

      • Perfuse the oocyte with a control solution, followed by solutions containing increasing concentrations of the test compound.

      • Record the current responses at each concentration.

      • Plot the concentration-response curve and determine the EC50 (concentration for half-maximal response) and Imax (maximum response relative to acetylcholine).

  • Method 2: Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

    • Principle: This is a high-throughput method that measures changes in intracellular calcium concentration ([Ca2+]i) in response to nAChR activation. Cells expressing the target nAChR are loaded with a calcium-sensitive fluorescent dye. Agonist binding leads to channel opening, calcium influx, and an increase in fluorescence.

    • Experimental Protocol:

      • Plate HEK293 cells expressing the target nAChR in a 96- or 384-well plate.

      • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

      • Use a FLIPR instrument to add the test compound at various concentrations and simultaneously measure the fluorescence intensity over time.

      • Analyze the data to generate concentration-response curves and determine EC50 and Emax values.

InVitro_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity Compound Novel this compound Derivatives Binding_Assay Radioligand Binding Assay ([3H]cytisine or [3H]epibatidine) Compound->Binding_Assay TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Compound->TEVC FLIPR FLIPR Ca2+ Flux Assay (Cell Lines) Compound->FLIPR Ki_Value Determine Ki (Affinity & Selectivity) Binding_Assay->Ki_Value IC50 -> Ki Activity_Profile Determine EC50 & Efficacy (Agonist, Partial Agonist, Antagonist) TEVC->Activity_Profile FLIPR->Activity_Profile

Caption: In Vitro Evaluation Workflow for Novel nAChR Modulators.

In Vivo Evaluation: Assessing Therapeutic Potential

Following in vitro characterization, promising candidates should be evaluated in animal models to assess their potential therapeutic effects and safety profile.

1. Cognitive Enhancement Models

Given the role of nAChRs in cognitive processes, evaluating the pro-cognitive effects of novel derivatives is a key step.[10][11]

  • Objective: To assess the ability of the novel compounds to improve learning and memory.

  • Model: Novel Object Recognition (NOR) Task

    • Principle: This task is based on the innate tendency of rodents to explore a novel object more than a familiar one. It is a measure of recognition memory.

    • Experimental Protocol:

      • Habituation: Allow the animal (e.g., a rat or mouse) to explore an empty arena.

      • Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Administer the test compound or vehicle before this phase.

      • Testing Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena with one familiar object and one novel object.

      • Data Analysis: Videotape the sessions and score the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact memory. An improvement in the discrimination index in the compound-treated group compared to the vehicle group suggests cognitive enhancement.

2. Analgesic Models

The potent analgesic effects of epibatidine suggest that novel nAChR agonists may also have pain-relieving properties.

  • Objective: To evaluate the antinociceptive effects of the novel compounds.

  • Model: Hot Plate Test

    • Principle: This test measures the latency of the animal's response to a thermal stimulus, which is indicative of its pain threshold.

    • Experimental Protocol:

      • Administer the test compound or vehicle to the animal.

      • At a predetermined time, place the animal on a heated surface (e.g., 55°C).

      • Record the latency to a nociceptive response (e.g., licking a paw or jumping).

      • An increase in the response latency in the compound-treated group compared to the vehicle group indicates an analgesic effect.

InVivo_Workflow cluster_cognition Cognitive Enhancement cluster_analgesia Analgesia Lead_Compound Promising Lead Compound (from In Vitro Screening) NOR_Task Novel Object Recognition (NOR) Task Lead_Compound->NOR_Task Hot_Plate Hot Plate Test Lead_Compound->Hot_Plate Cognitive_Endpoint Improved Discrimination Index (Enhanced Memory) NOR_Task->Cognitive_Endpoint Analgesic_Endpoint Increased Response Latency (Pain Relief) Hot_Plate->Analgesic_Endpoint

Caption: In Vivo Evaluation Workflow for Lead nAChR Modulators.

Structure-Activity Relationship (SAR) Insights and Expected Profile

While specific data for this compound derivatives is not yet widely published, we can extrapolate potential SAR from related scaffolds. The rigid 1-azabicyclo[2.2.1]heptane core serves as a constrained scaffold to orient substituents for optimal interaction with the nAChR binding pocket. The ethyl carboxylate at the 4-position offers a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. It is hypothesized that variations in the ester group or its replacement with other functionalities will significantly impact the biological profile of these derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. The comprehensive evaluation framework outlined in this guide, which includes a combination of in vitro binding and functional assays, alongside in vivo models of cognition and analgesia, will be instrumental in identifying and characterizing lead candidates. By comparing the biological data of these novel derivatives against established benchmarks like Varenicline and Epibatidine, researchers can gain a clear understanding of their therapeutic potential and pave the way for the development of next-generation treatments for a range of neurological disorders.

References

  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis.
  • Callahan, P. M., Bertrand, D., & Bertrand, S. (2013). Nicotinic acetylcholine receptor ligands, cognitive function, and preclinical approaches to drug discovery. Journal of medicinal chemistry, 56(15), 5971–5991.
  • Fagerström, K., & Hughes, J. (2018). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Current medical research and opinion, 34(8), 1365–1377. [Link]

  • Epibatidine. (2023, November 29). In Wikipedia. [Link]

  • Food and Drug Administration. (2021). Chantix (varenicline) Label. [Link]

  • Dr.Oracle. (2025). What is varenicline?. [Link]

  • Buccafusco, J. J., & Terry, A. V. (2009). Cognitive effects of nicotinic cholinergic receptor agonists in nonhuman primates. Psychopharmacology, 202(1-3), 193–204.
  • Wallace, T. L., & Bertrand, D. (2013). Nicotinic acetylcholine receptor ligands, cognitive function, and preclinical approaches to drug discovery. Pharmacological reviews, 65(1), 268–293. [Link]

  • Oddo, S., & LaFerla, F. M. (2006). Nicotinic acetylcholine receptor agonists for the treatment of Alzheimer's dementia: an update. Expert opinion on investigational drugs, 15(9), 1013–1020. [Link]

  • Islam, R., & Tarek, M. (2025). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. Bioorganic & Medicinal Chemistry, 129, 117439.
  • Ondrejicka, A., & Liska, J. (2002). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Acta Medica (Hradec Kralove), 45(3), 91–94.
  • Fucile, S. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3326. [Link]

  • Taylor & Francis. (2003). Epibatidine – Knowledge and References. [Link]

  • Sarter, M., Parikh, V., & Howe, W. M. (2018). Enhanced Sensory–Cognitive Processing by Activation of Nicotinic Acetylcholine Receptors. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 3(9), 756-765. [Link]

  • Iturriaga-Vásquez, P., Pérez, E. G., Tasso, M., Carbone, A., Sensch, K. H., Christopoulos, A., ... & Cassels, B. K. (2015). Chemistry, pharmacology, and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile. Part II. Journal of medicinal chemistry, 58(21), 8422–8440.
  • Davies, H. M., & Huby, N. J. (1992). A synthesis of 1-azabicyclo [2.2. 1] heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (22), 3363-3369.
  • Gotti, C., Zoli, M., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical pharmacology, 214, 115655.
  • Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). A new constrained proline analogue with an 8-azabicyclo [3.2. 1] octane skeleton. Tetrahedron, 59(23), 4205-4211. [Link]

  • De Kimpe, N., & D'hooghe, M. (2007). A straightforward entry to 7-azabicyclo [2.2. 1] heptane-1-carbonitriles in the synthesis of novel epibatidine analogues. Synlett, (16), 2533-2536.
  • BindingDB. (n.d.). Target: Nicotinic Acetylcholine Receptor. [Link]

  • Maurer, P. J., & Rapoport, H. (1983). Nitrogen-bridged conformationally constrained etorphine analogs. Synthesis and biological evaluation. Journal of medicinal chemistry, 26(7), 983–987.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Ethyl 1-Azabicyclo(2.2.1)heptane-4-carboxylate. [Link]

  • D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2006). Synthesis of new 7-azabicyclo [2.2.
  • Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). New synthesis of 7-azabicyclo [2.2. 1] heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja.
  • Kananovich, D. G., & Kumpins, V. (2019). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo [2.2. 1] heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 24(18), 3244. [Link]

  • Pala, K., Sriram, D., & Yogeeswari, P. (2016). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2. 1] oct-8yl]-phenyl-methanone Derivatives. Bull. Korean Chem. Soc, 37, 117-121.

Sources

Comparison of synthetic methodologies for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Methodologies for Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate

Introduction: The Significance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework, a rigid structural analog of quinuclidine, is a privileged scaffold in medicinal chemistry and drug development. Its unique conformational rigidity provides a well-defined three-dimensional orientation for appended functional groups, making it an invaluable tool for probing receptor-ligand interactions. This compound, in particular, serves as a crucial building block for synthesizing novel cholinergic receptor ligands, which have potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.[1]

This guide provides a comparative analysis of the primary synthetic methodologies for accessing this key intermediate. We will delve into the mechanistic underpinnings, practical considerations, and performance of each route, offering researchers and drug development professionals the insights needed to make informed strategic decisions in their synthetic campaigns.

Overview of Primary Synthetic Strategies

The construction of the strained 1-azabicyclo[2.2.1]heptane core can be approached through several distinct strategies. The most prominent methods involve forming the bicyclic system from a substituted piperidine or pyrrolidine precursor. We will compare three major pathways: the Dieckmann Condensation, Intramolecular Cycloaddition, and a novel Pyrrolidine Ring Annulation strategy.

Synthetic_Strategies cluster_0 Core Synthetic Approaches Start Target: This compound Dieckmann Route A: Dieckmann Condensation Start->Dieckmann Intramolecular Claisen Cycloaddition Route B: Intramolecular Cycloaddition Start->Cycloaddition 1,3-Dipolar Cycloaddition Annulation Route C: Pyrrolidine Ring Annulation Start->Annulation Bridge Formation

Caption: High-level overview of the main synthetic routes.

Route A: The Dieckmann Condensation

The Dieckmann condensation is a classic, base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[2] For the synthesis of the 1-azabicyclo[2.2.1]heptane system, this strategy typically involves the cyclization of a suitably substituted N-acyl piperidine or pyrrolidine diester.[3][4][5]

Mechanistic Rationale and Causality

The reaction proceeds via the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule.[6] The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should match the alkyl group of the ester to prevent transesterification side reactions.[5] The thermodynamic driving force for the reaction is the formation of a stable, resonance-delocalized enolate of the resulting β-keto ester product upon deprotonation by the alkoxide byproduct.[6] This makes the final deprotonation step effectively irreversible, pulling the equilibrium towards the cyclized product.

Dieckmann_Pathway Diester N-Substituted Pyrrolidine Diester Enolate Enolate Formation (Base, e.g., NaOEt) Diester->Enolate Deprotonation Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic β-Keto Ester Cyclization->Intermediate Ring Closure Reduction Reduction of Ketone (e.g., Wolff-Kishner) Intermediate->Reduction Decarboxylation/ Reduction Final_Product Target Azabicycloheptane Reduction->Final_Product

Caption: Key steps in the Dieckmann condensation route.

Performance and Considerations
ParameterDieckmann Condensation
Starting Materials Substituted pyrrolidine or piperidine diesters
Key Reagents Strong base (e.g., NaH, NaOEt) in aprotic solvent
Yield Generally moderate to good[4]
Stereocontrol Often poor without chiral auxiliaries; produces racemates
Scalability High; well-established industrial reaction
Advantages Utilizes readily available starting materials; robust and reliable method
Disadvantages Requires a multi-step sequence post-cyclization (e.g., decarboxylation, reduction) to reach the final target; poor atom economy
Representative Experimental Protocol: Dieckmann Cyclization

This protocol is adapted from the general principles of the Dieckmann condensation for forming bicyclic systems.[4][5]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and dry toluene.

  • Addition of Substrate: Dissolve the starting pyrrolidine diester (1.0 equivalent) in dry toluene and add it dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0°C and quench by the slow addition of aqueous HCl (1M) until the mixture is acidic (pH ~2-3).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude β-keto ester is typically purified by column chromatography on silica gel. This intermediate then requires further steps, such as decarboxylation and reduction, to yield the final product.

Route B: Asymmetric 1,3-Dipolar Cycloaddition

A more modern and elegant approach to constructing the azabicyclic core is through an intramolecular 1,3-dipolar cycloaddition. This method offers the significant advantage of establishing multiple stereocenters in a single, highly controlled step. While the specific literature example targets the 3-carboxylate isomer, the underlying strategy is directly applicable and provides a powerful template for asymmetric synthesis.[7]

Mechanistic Rationale and Causality

This strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) that are tethered within the same molecule. The azomethine ylide is typically generated in situ from an N-substituted α-amino acid or ester. The reaction proceeds through a concerted, pericyclic [3+2] cycloaddition mechanism. The stereochemical outcome is highly dependent on the geometry of the transition state, which can be influenced by the use of chiral auxiliaries or catalysts, leading to excellent enantioselectivity.[7]

Performance and Considerations
Parameter1,3-Dipolar Cycloaddition
Starting Materials N-alkenyl substituted α-amino esters
Key Reagents Aldehyde (e.g., paraformaldehyde), often with a Lewis acid catalyst
Yield Good to excellent[7]
Stereocontrol Excellent; capable of high diastereoselectivity and enantioselectivity
Scalability Moderate; may require specialized reagents or catalysts
Advantages Convergent synthesis; high degree of stereocontrol in a single step
Disadvantages Starting material synthesis can be complex; may require optimization for new substrates
Representative Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a conceptual adaptation based on the synthesis of the isomeric Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.[7]

  • Preparation: To a solution of the N-alkenyl-α-amino ester precursor (1.0 equivalent) in an anhydrous solvent such as toluene, add paraformaldehyde (2.0 equivalents).

  • Catalyst Addition (if applicable): If a Lewis acid or organocatalyst is used for asymmetric induction, it is added at this stage under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) for 12-24 hours, monitoring by TLC or LC-MS. The reaction generates the azomethine ylide in situ, which undergoes the intramolecular cycloaddition.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate. The final product is purified by silica gel column chromatography to yield the enantiomerically enriched ethyl 1-azabicyclo[2.2.1]heptane carboxylate.

Route C: Pyrrolidine Ring Annulation

A novel and efficient strategy involves the construction of the second ring by forming a two-carbon bridge across a pre-existing, functionalized pyrrolidine ring. This approach has been successfully employed for the synthesis of the closely related 3-carboxylate esters in enantiomerically pure form.[8][9]

Mechanistic Rationale and Causality

The synthesis begins with a cycloaddition to form a perhydropyrano[3,4-c]pyrrole intermediate. The key step is the subsequent opening of the lactone ring with HBr in ethanol. This not only opens the pyranone ring but also installs a bromoethyl group and forms the ethyl ester in one step, yielding a crucial pyrrolidinium bromide intermediate. Spontaneous cyclization occurs upon basification, where the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the bromide to form the bicyclic system. The use of a chiral benzyl group on the nitrogen allows for the separation of diastereomers, leading to an enantiomerically pure final product after debenzylation.[8]

Annulation_Pathway Start N-Substituted Amino Acetal Cycloaddition Cycloaddition with Dihydropyranone Start->Cycloaddition Lactone Perhydropyrano- pyrrol-4-one Cycloaddition->Lactone RingOpening Lactone Opening (HBr, EtOH) Lactone->RingOpening QuatSalt Bromoethylpyrrolidinium Bromide RingOpening->QuatSalt Cyclization Intramolecular Cyclization (Base) QuatSalt->Cyclization Debenzylation Debenzylation (Hydrogenation) Cyclization->Debenzylation Final Enantiopure Azabicycloheptane Ester Debenzylation->Final

Caption: Workflow for the Pyrrolidine Ring Annulation strategy.

Performance and Considerations
ParameterPyrrolidine Ring Annulation
Starting Materials N-benzyl-N-methoxymethyltrimethylsilylmethylamine, 5,6-dihydropyran-2-one
Key Reagents HBr in ethanol, base, H₂/Pd-C for debenzylation
Yield High yields reported for individual steps[8]
Stereocontrol Excellent; allows for separation of diastereomers to achieve high enantiopurity
Scalability Good; the steps are generally robust and high-yielding
Advantages Novel route, provides access to enantiomerically pure material through classical resolution
Disadvantages A multi-step linear sequence; requires a chiral auxiliary that must be removed later
Representative Experimental Protocol: Annulation and Cyclization

This protocol is based on the synthesis of the 3-carboxylate isomer.[8]

  • Lactone Opening: The perhydropyrano[3,4-c]pyrrole intermediate (1.0 equivalent) is dissolved in absolute ethanol. The solution is saturated with hydrogen bromide gas at 0°C and then stirred at room temperature for 16-20 hours. The solvent is evaporated to yield the crude bromoethylpyrrolidinium bromide.

  • Cyclization: The crude salt is dissolved in water and basified to pH 10 with aqueous sodium hydroxide. The aqueous solution is then extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the bicyclic quaternary salt.

  • Debenzylation: The quaternary salt (1.0 equivalent) is dissolved in ethanol, and Pearlman's catalyst (Pd(OH)₂/C, 20% w/w) is added. The mixture is hydrogenated at 50 psi for 24 hours.

  • Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation or chromatography to afford the final ethyl 1-azabicyclo[2.2.1]heptane-carboxylate.

Conclusion and Recommendations

The choice of synthetic methodology for this compound depends critically on the specific goals of the research program.

  • For large-scale, racemic synthesis , the Dieckmann Condensation remains a viable and cost-effective option, leveraging well-understood chemistry and readily available starting materials.

  • For achieving high enantiopurity and rapid access to complex analogs , the Asymmetric 1,3-Dipolar Cycloaddition is a state-of-the-art strategy. Its ability to set multiple stereocenters in a single step is highly advantageous for creating libraries of chiral compounds.

  • The Pyrrolidine Ring Annulation method offers a compelling balance, providing a robust and high-yielding pathway to enantiomerically pure material through a classical diastereomeric resolution, which can be more scalable than some asymmetric catalytic methods.

Ultimately, each route presents a unique set of advantages and challenges. By understanding the underlying mechanistic principles and practical considerations detailed in this guide, researchers can select the most appropriate pathway to accelerate their discovery and development efforts.

References

  • Jung, M. E., & Trifonov, A. (2007). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. National Institutes of Health. Available at: [Link]

  • Adams, R., & Kamm, O. (1941). The Dieckmann Condensation. Organic Reactions, 15, 1-21. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. In Wikipedia. Available at: [Link]

  • ResearchGate. (2010). Organocatalyzed Intramolecular Michael Addition of Morita-Baylis-Hillman Adducts of β-Arylnitroethylenes: An Entry to 3-Aryl-4-nitrocyclohexanones. ChemInform. Available at: [Link]

  • Cottrell, I. F., et al. (1991). A Synthesis of 1-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Esters in Enantiomerically Pure Form. Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. Available at: [Link]

  • De la Cruz, R., et al. (2001). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. Sci-Hub. Available at: [Link]

  • Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Fletcher, S. R., et al. (1995). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Gayet, A., & Andersson, P. G. (2005). Synthesis of 6‐Substituted 7‐Bomoazabicyclo[2.2.1]heptanes via Nucleophilic Addition. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Ethyl 1-Azabicyclo(2.2.1)heptane-4-carboxylate. Request PDF. Available at: [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. Available at: [Link]

  • Abreo, M. A., et al. (1998). 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents. US5817679A.
  • Dicken, C. M., & DeShong, P. (1989). Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate. The Journal of Organic Chemistry. Available at: [Link]

  • Cottrell, I. F., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Mironiuk-Puchalska, E., et al. (2013). Convenient synthesis of epimeric indolizidines by the intramolecular 1,3-dipolar cycloaddition of a sugar derived N-(3-alkenyl)nitrone. Tetrahedron. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Azabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its conformational constraint and unique three-dimensional shape provide a valuable framework for the design of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1-azabicyclo[2.2.1]heptane analogs, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and sigma-2 (σ2) receptors. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 1-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Potent Ligands

The rigidity of the 1-azabicyclo[2.2.1]heptane nucleus is a key determinant of its pharmacological utility. Unlike more flexible aliphatic amines, this scaffold restricts the spatial orientation of substituents, leading to more specific interactions with receptor binding pockets. This inherent structural constraint often translates to higher affinity and selectivity. The nitrogen atom at the bridgehead position serves as a crucial basic center for forming ionic interactions with acidic residues in receptor binding sites.

The exploration of this scaffold has been significantly influenced by the discovery of the potent analgesic, epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1] Epibatidine, which features a 2-(2-chloro-5-pyridinyl)-7-azabicyclo[2.2.1]heptane structure, exhibits high affinity for nAChRs.[1] However, its therapeutic potential is hampered by a narrow therapeutic window and significant toxicity. This has spurred extensive research into the synthesis and evaluation of epibatidine analogs with improved safety profiles and receptor subtype selectivity.

Comparative SAR at Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-azabicyclo[2.2.1]heptane are most renowned for their activity as nAChR modulators, acting as agonists, partial agonists, and antagonists. The SAR of these compounds is rich and highly dependent on the nature and position of substituents on both the bicyclic core and the aromatic moieties.

Substitutions on the Aromatic Ring of Epibatidine Analogs

The 2-pyridinyl substituent of epibatidine is a critical determinant of its high affinity for nAChRs. Modifications to this ring have profound effects on both potency and selectivity.

  • Position of the Nitrogen Atom: The position of the nitrogen atom in the aromatic ring is crucial. A 3-pyridinyl moiety generally confers high affinity for α4β2* nAChRs.

  • Substituents on the Pyridinyl Ring:

    • Electron-withdrawing groups at the 2'-position of the pyridine ring, such as chlorine, bromine, and fluorine, are well-tolerated and often lead to high affinity.[2][3]

    • Electron-releasing groups , like an amino group at the 3'-position, can significantly increase affinity. For instance, 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane exhibits a remarkably high affinity (Ki of 0.001 nM) at αβ nAChRs, which is 26 times greater than that of epibatidine.[2]

    • The introduction of bulky substituents at the 5'-position of the pyridine ring can modulate selectivity.[4]

Modifications to the 1-Azabicyclo[2.2.1]heptane Core

Alterations to the bicyclic scaffold itself have also been explored to fine-tune the pharmacological profile.

  • N-Substitution: The nitrogen of the azabicyclo[2.2.1]heptane is a key interaction point. N-methylation can influence potency and selectivity.

  • Ring Size and Conformation: While the 1-azabicyclo[2.2.1]heptane core is central, related bicyclic systems have also been investigated. For example, the quinuclidine (1-azabicyclo[2.2.2]octane) ring system is found in many potent nAChR ligands.[4]

Table 1: Comparative in Vitro Activity of 1-Azabicyclo[2.2.1]heptane Analogs at nAChR Subtypes

CompoundStructurenAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of ACh response)Reference(s)
Epibatidine2-(2-chloro-5-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β20.021.3 (EC50)Full Agonist[5]
α3β40.320 (EC50)Full Agonist[6]
α712100 (EC50)Full Agonist[6]
Tebanicline (analogue)3-(azetidin-2-ylmethoxy)pyridine scaffoldα4β20.121.8 (EC50)Partial Agonist[5]
Compound 2i 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneαβ0.001--[2]
Compound 3 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-phenylnicotinamideα4β20.01520 (EC50)41%[6]
α3β481>10,000-[6]
Compound 17 Methylammonium derivative of NS6740α7-322 (EC50)81%[7]

Comparative SAR at Muscarinic Acetylcholine Receptors (mAChRs)

While less explored than their nicotinic counterparts, 1-azabicyclo[2.2.1]heptane analogs have also been investigated as ligands for muscarinic acetylcholine receptors, primarily as antagonists. The rigid scaffold allows for precise positioning of pharmacophoric features necessary for interaction with the more structurally conserved orthosteric binding site of mAChRs.

Key Structural Features for Muscarinic Antagonism
  • Ester and Amide Linkages: Many potent muscarinic antagonists incorporating the 1-azabicyclo[2.2.1]heptane core feature an ester or amide linkage to a bulky, often aromatic, substituent.

  • Stereochemistry: The stereochemistry at the point of attachment of the side chain to the bicyclic core is critical for high affinity and selectivity.

  • Quaternization of the Nitrogen: Quaternization of the bridgehead nitrogen can lead to potent, long-acting muscarinic antagonists.

A series of (Z)-(+/-)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes have been synthesized and evaluated as m1-selective muscarinic agonists.[8] The (R)-enantiomer of one such compound, CI-1017, was identified as a functionally m1-selective agonist.[8]

Table 2: Comparative in Vitro Activity of 1-Azabicyclo[2.2.1]heptane Analogs at mAChR Subtypes

CompoundStructuremAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference(s)
WAY-132983(3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptaneM19.46.6[2]
M215.049.8[2]
M329.023[2]
M412.010.5[2]
M518.0300[2]
CI-1017 ((R)-24Z)(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleateM1-Functionally selective agonist[8]

Comparative SAR at Sigma-2 (σ2) Receptors

The 7-azabicyclo[2.2.1]heptane scaffold has also been utilized in the development of selective ligands for sigma-2 (σ2) receptors, which are implicated in various neurological disorders and cancer.

Substituent Effects on Sigma-2 Receptor Affinity and Selectivity
  • N-Substituents: The nature of the substituent on the nitrogen atom is a primary determinant of σ2 receptor affinity and selectivity.

    • Arylalkyl N-substituents tend to confer selectivity for the σ2 subtype.[9]

    • Alicyclic or polycarbocyclic N-substituents generally result in high affinity for both σ1 and σ2 subtypes.[9]

  • Steric Bulk and Conformational Restriction: The steric bulk and conformational restriction imposed by the 7-azabicyclo[2.2.1]heptane core appear to be important for σ2 subtype discrimination when compared to more flexible analogs like N-substituted pyrrolidines.[9]

Table 3: Comparative Binding Affinities of N-Substituted 7-Azabicyclo[2.2.1]heptanes for Sigma Receptors

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference(s)
12 Benzyl160 ± 2012 ± 113.3[9]
13 2-Phenylethyl120 ± 104.0 ± 0.530[9]
14 3-Phenylpropyl110 ± 101.8 ± 0.261.1[9]
15 4-Phenylbutyl130 ± 202.5 ± 0.352[9]
22 Cyclohexylmethyl15 ± 211 ± 11.36[9]
23 Adamantan-1-ylmethyl3.1 ± 0.44.2 ± 0.50.74[9]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and well-controlled experimental protocols are essential. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a filtration-based radioligand binding assay to determine the affinity of test compounds for nAChRs.

Materials:

  • Receptor source: Rat brain homogenates or cell lines expressing specific nAChR subtypes.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or unlabeled epibatidine).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare receptor membranes from the chosen source.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Muscarinic Receptors

This functional assay measures the ability of a compound to activate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium.

Materials:

  • Cell line expressing the desired mAChR subtype (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Positive control: A known mAChR agonist (e.g., carbachol or acetylcholine).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the baseline fluorescence.

  • Inject the test compound at various concentrations and monitor the change in fluorescence over time.

  • As a positive control, inject the known agonist.

  • Calculate the increase in fluorescence relative to the baseline.

  • Determine the EC50 values for the test compounds by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Concepts

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (or Analog) ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ca_Signal->Downstream Downstream->Response

Caption: nAChR signaling pathway.

General Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Optimization Lead_ID Lead Compound Identification Analog_Design Analog Design (Computational Modeling) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Primary_Screen Primary Screening (Binding Assays) Synthesis->Primary_Screen Functional_Assay Functional Assays (e.g., Ca2+ flux, Electrophysiology) Primary_Screen->Functional_Assay SAR_Analysis SAR Analysis Primary_Screen->SAR_Analysis ADMET ADMET Profiling Functional_Assay->ADMET Functional_Assay->SAR_Analysis In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt SAR_Analysis->Lead_Opt Lead_Opt->Analog_Design Iterative Cycles

Caption: A typical SAR study workflow.

Conclusion

The 1-azabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The rigid nature of this bicyclic system provides a unique platform for the design of potent and selective ligands for a range of important biological targets. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful development of drug candidates with improved efficacy and safety profiles. The interplay of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will undoubtedly lead to the discovery of new medicines based on this remarkable scaffold.

References

  • Chambers, M. S., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Daly, J. W., et al. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(9), 3475-3478. [Link]

  • Fitch, R. W., et al. (2002). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. Journal of Medicinal Chemistry, 45(20), 4433-4443. [Link]

  • Gao, Y., et al. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3847-3855. [Link]

  • Jaen, J. C., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry, 41(14), 2524-2536. [Link]

  • Mach, R. H., et al. (2014). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 57(15), 6273-6286. [Link]

  • Makhsous, S., et al. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(16), 4996. [Link]

  • Marks, M. J., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(6), 1046-1055. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). a Quantitative structure–activity relationship workflow: the initial... | Download Scientific Diagram. Retrieved from [Link]

  • Carroll, F. I., et al. (2004). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. Journal of Medicinal Chemistry, 47(2), 296-304. [Link]

  • Ringdahl, B. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. [Link]

  • Fedorov, N. B., et al. (2013). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 56(17), 6894-6908. [Link]

  • Gohlke, H., et al. (2002). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]nonane. Journal of Medicinal Chemistry, 45(18), 3947-3957. [Link]

  • Gualtieri, F. (2010). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 45(5), 1631-1641. [Link]

  • Papke, R. L., et al. (2019). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 180, 433-446. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the purity analysis of synthesized Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a key building block in modern medicinal chemistry. Recognizing the critical impact of purity on drug safety and efficacy, we present a multi-faceted analytical approach. This document moves beyond rote protocol recitation to explain the rationale behind employing a suite of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We offer detailed, field-tested experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in establishing robust purity assessment workflows. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in alignment with stringent regulatory expectations.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a conformationally constrained proline analogue whose unique three-dimensional structure is of significant interest in the design of novel therapeutics.[1] Its incorporation into drug candidates can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. However, the synthetic routes to this valuable intermediate can introduce a variety of impurities, including starting materials, by-products, and degradation products.[2][3][4] The presence of these impurities, even at trace levels, can have significant consequences, potentially altering the biological activity and toxicity of the final active pharmaceutical ingredient (API).

Therefore, a rigorous and comprehensive purity analysis is not merely a quality control checkpoint but a fundamental component of drug discovery and development. This guide advocates for an orthogonal analytical strategy, where multiple techniques with different separation and detection principles are employed to build a complete and accurate picture of the compound's purity profile.

Understanding the Impurity Landscape: A Synthesis-Driven Approach

A logical starting point for any purity analysis is a thorough understanding of the synthetic pathway used to produce this compound. While various synthetic strategies exist, a common approach involves a multi-step sequence that may include cycloaddition and reduction reactions.[2][3] Based on such a synthesis, we can anticipate several classes of potential impurities:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and intermediates from preceding synthetic steps.

  • By-products: These are formed from competing reaction pathways and can be structurally similar to the target compound.

  • Degradation Products: The target compound may degrade under certain conditions of temperature, pH, or light exposure, leading to the formation of new impurities.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification can remain in the final product.[5][6]

  • Elemental Impurities: Trace metals from catalysts or manufacturing equipment can be present in the final compound.[7][8]

A proactive approach to identifying potential impurities allows for the selection of the most appropriate analytical techniques for their detection and quantification.

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can provide a complete purity profile. An orthogonal approach, leveraging the strengths of multiple methods, is essential for robust and reliable purity determination.

Chromatographic Techniques: The Workhorses of Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and detection methods allows for the separation and quantification of a wide range of impurities.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS is the technique of choice. It offers excellent separation efficiency and provides structural information from the mass spectra of the eluted compounds.[11][12][13][14] This is particularly useful for identifying unknown impurities.

Spectroscopic Techniques: Unveiling Molecular Structure and Quantity

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an incredibly powerful tool for both structural elucidation and quantitative analysis. While traditionally used for confirming the structure of the main component, Quantitative NMR (qNMR) has emerged as a primary method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[15][16][17][18][19]

Specialized Analyses for Specific Impurity Classes

Headspace GC-MS for Residual Solvents: The analysis of residual solvents is a critical regulatory requirement.[20][21][22] Headspace GC-MS is the standard technique for this analysis, offering high sensitivity for the detection of volatile organic compounds.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities: To ensure patient safety, the levels of elemental impurities must be controlled within strict limits defined by guidelines such as ICH Q3D.[23][24][25][26][27] ICP-MS is the preferred method for this analysis due to its high sensitivity and ability to measure multiple elements simultaneously.

Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound. Method optimization will be necessary based on the specific impurity profile of the synthesized material.

HPLC-UV Method for Non-Volatile Impurities
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

qNMR for Absolute Purity Determination
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte (e.g., Maleic acid).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters: Use a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of interest, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the standard.[28]

Data Presentation and Comparison

To facilitate a clear comparison of the data generated from these orthogonal techniques, the results should be summarized in a comprehensive table.

Analytical Technique Parameter Measured Result Interpretation
HPLC-UVPurity by area %99.5%Indicates a high level of purity with respect to non-volatile, UV-active impurities.
Individual Impurity A0.15%Identified as a known starting material.
Individual Impurity B0.10%Unidentified impurity, requires further characterization.
GC-MSPurity by area %>99.9%No significant volatile impurities detected.
qNMRAbsolute Purity (w/w)99.2%Provides the most accurate measure of the mass of the target compound in the material.
Headspace GC-MSResidual SolventsEthanol: 500 ppmBelow the ICH limit for Class 3 solvents.
Dichloromethane: 50 ppmBelow the ICH limit for Class 2 solvents.
ICP-MSElemental ImpuritiesPalladium: <1 ppmWell below the permitted daily exposure limit.

Visualizing the Analytical Workflow

A well-defined workflow is crucial for ensuring a systematic and thorough purity analysis.

PurityAnalysisWorkflow cluster_synthesis Synthesized Material cluster_analysis Purity Analysis cluster_reporting Final Report SynthesizedProduct This compound HPLC HPLC-UV (Non-volatile impurities) SynthesizedProduct->HPLC GCMS GC-MS (Volatile impurities) SynthesizedProduct->GCMS qNMR qNMR (Absolute Purity) SynthesizedProduct->qNMR HeadspaceGCMS Headspace GC-MS (Residual Solvents) SynthesizedProduct->HeadspaceGCMS ICPMS ICP-MS (Elemental Impurities) SynthesizedProduct->ICPMS PurityReport Certificate of Analysis HPLC->PurityReport GCMS->PurityReport qNMR->PurityReport HeadspaceGCMS->PurityReport ICPMS->PurityReport ImpurityTechniqueMapping cluster_impurities Impurity Types cluster_techniques Analytical Techniques ProcessImpurities Process-Related & By-products HPLC HPLC ProcessImpurities->HPLC GCMS GC-MS ProcessImpurities->GCMS qNMR qNMR ProcessImpurities->qNMR Quantification DegradationProducts Degradation Products DegradationProducts->HPLC ResidualSolvents Residual Solvents HS_GCMS Headspace GC-MS ResidualSolvents->HS_GCMS ElementalImpurities Elemental Impurities ICPMS ICP-MS ElementalImpurities->ICPMS

Caption: Mapping of impurity types to the most suitable analytical detection techniques.

Conclusion: Towards a Holistic Understanding of Purity

The purity analysis of this compound is a multi-faceted challenge that demands a well-reasoned, orthogonal analytical strategy. By combining the strengths of chromatographic and spectroscopic techniques, a comprehensive and reliable purity profile can be established. This guide has provided a framework for developing such a strategy, from understanding the potential impurity landscape to implementing specific, robust analytical methods. Adherence to these principles will not only ensure the quality of this critical pharmaceutical intermediate but also contribute to the overall safety and efficacy of the final drug product.

References

  • Cottrell, I. F., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Avenoza, A., et al. (2000). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 11(9), 1933-1937. [Link]

  • Padwa, A., et al. (2011). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 76(2), 459-470. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Springer. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

  • National Institutes of Health. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research, 30(1), 45-52. [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

  • National Institutes of Health. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • PubMed. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Separation Science. (2024). Residual Solvents Analysis for the Pharmaceutical Industry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Retrieved from [Link]

  • National Institutes of Health. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Q3D Elemental Impurities. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q3D(R2) Guideline for Elemental Impurities. Retrieved from [Link]

  • OENO One. (2001). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]

Sources

Benchmarking Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Against Known Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing and benchmarking Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a novel ligand, against well-established modulators of the nicotinic acetylcholine receptor (nAChR) system. For researchers in neuropharmacology and drug development, understanding the nuanced interactions of new chemical entities with their biological targets is paramount. Herein, we delve into the rationale behind experimental design, present detailed protocols for robust in vitro characterization, and offer a comparative analysis with the canonical nAChR partial agonist, Varenicline, and the high-affinity agonist, Epibatidine.

The foundational hypothesis, based on the structural class of this compound, is its activity as a modulator of cholinergic receptors, with a strong likelihood of interaction with nAChRs. The bicyclic amine structure is a key pharmacophore in many known nAChR ligands. This guide will therefore focus on the experimental pathways to confirm this interaction and precisely quantify its affinity, potency, and functional effects.

The Nicotinic Acetylcholine Receptor: A Key Target in Neuromodulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits, with the α4β2 subtype being particularly implicated in nicotine dependence and the α7 subtype involved in cognitive processes.[2][3] Modulation of nAChRs is a therapeutic strategy for a range of conditions, including smoking cessation, Alzheimer's disease, and schizophrenia.[4][5]

The binding of an agonist, such as the endogenous neurotransmitter acetylcholine or the exogenous ligand nicotine, to the extracellular domain of the nAChR triggers a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and subsequent downstream signaling. The functional outcome of nAChR activation is highly dependent on the specific subunit composition of the receptor.

Nicotinic Acetylcholine Receptor Signaling Pathway Figure 1: Simplified nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor (Pentameric Ion Channel) Agonist->nAChR Binds to receptor Depolarization Depolarization nAChR->Depolarization Channel Opens (Na⁺ Influx) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opens Signaling_Cascades Downstream Signaling Cascades Depolarization->Signaling_Cascades Ca_Influx->Signaling_Cascades Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Figure 1: Simplified nAChR Signaling Pathway

Comparative Ligands: Setting the Benchmark

To effectively benchmark this compound, a comparison with ligands of known and distinct mechanisms of action is essential.

  • Varenicline : A partial agonist at the α4β2 nAChR, Varenicline is a first-line therapeutic for smoking cessation.[4] Its dual mechanism involves partially stimulating the receptor to alleviate withdrawal symptoms while simultaneously acting as an antagonist in the presence of nicotine, thereby blocking its rewarding effects.[2] Varenicline exhibits high affinity for the α4β2 and α6β2* nAChR subtypes.[6][7]

  • Epibatidine : An alkaloid originally isolated from the skin of a poison frog, Epibatidine is a potent, high-affinity agonist at multiple nAChR subtypes. While its potent analgesic properties are of scientific interest, its therapeutic use is precluded by its toxicity. It serves as an invaluable research tool for probing nAChR structure and function.[8]

Quantitative Benchmarking: A Data-Driven Comparison

The following table summarizes the known binding affinities (Ki) and functional potencies (EC50) for our benchmark compounds across key nAChR subtypes. The values for this compound are presented as "To Be Determined" (TBD), as the objective of this guide is to provide the framework for obtaining this critical data.

CompoundTarget Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Mechanism of Action
This compound α4β2 nAChRTBDTBDTBD
α7 nAChRTBDTBDTBD
Varenicline α4β2 nAChR0.06[9]0.086 (rat)[7]Partial Agonist
α6β2* nAChR0.12 (rat)[7]0.007 (rat)[7]Partial Agonist
α7 nAChR322[9]Full Agonist
Epibatidine α4β2 nAChR~0.01 (High affinity site)[10]Agonist
α7 nAChR8[11]Agonist
Torpedo nAChR15.2 (High affinity site)[12]Agonist

Note: Binding affinities and potencies can vary depending on the experimental conditions and species from which the receptors are derived.

Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, two gold-standard techniques are recommended: radioligand binding assays and patch-clamp electrophysiology.

Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known high affinity.

Radioligand Binding Assay Workflow Figure 2: Workflow for Competitive Radioligand Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing nAChR subtype Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Select radioligand (e.g., [³H]Epibatidine) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filtration Rapid vacuum filtration to separate bound and free radioligand Incubate->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Competition_Curve Plot % inhibition vs. log[test compound] Scintillation->Competition_Curve IC50 Determine IC50 from the curve Competition_Curve->IC50 Ki Calculate Ki using the Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for Competitive Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation : Utilize cell lines (e.g., HEK-293) stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7). Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation : Incubate the plates at room temperature for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand : Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification : Measure the radioactivity retained on the filtermat for each well using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChRs in response to ligand application, providing information on the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of the compound.[13][14]

Patch-Clamp Electrophysiology Workflow Figure 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology cluster_setup Setup cluster_recording Recording cluster_application Compound Application cluster_analysis Data Analysis Cell_Culture Culture cells expressing nAChR subtype on coverslips Seal Form a high-resistance (GΩ) seal between pipette and cell membrane Cell_Culture->Seal Pipette Pull glass micropipette and fill with internal solution Pipette->Seal Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Seal->Whole_Cell Voltage_Clamp Clamp membrane potential at a holding potential (e.g., -70 mV) Whole_Cell->Voltage_Clamp Agonist_Test Apply increasing concentrations of This compound to determine agonist activity (EC50) Voltage_Clamp->Agonist_Test Antagonist_Test Co-apply with a known agonist (e.g., ACh) to determine antagonist activity (IC50) Voltage_Clamp->Antagonist_Test Current_Measurement Measure peak inward current at each concentration Agonist_Test->Current_Measurement Antagonist_Test->Current_Measurement Dose_Response Plot current response vs. log[compound concentration] Current_Measurement->Dose_Response Potency Determine EC50 or IC50 from the dose-response curve Dose_Response->Potency

Figure 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology

Step-by-Step Methodology:

  • Cell Preparation : Plate cells expressing the nAChR subtype of interest onto glass coverslips.

  • Pipette Preparation : Fabricate glass micropipettes with a tip resistance of 4-8 MΩ and fill with an appropriate internal solution.

  • Giga-seal Formation : Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.

  • Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp : Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to provide a driving force for cation influx.

  • Compound Application :

    • Agonist Mode : Perfuse the cell with increasing concentrations of this compound and record the resulting inward current.

    • Antagonist Mode : Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound to measure any inhibition of the agonist-evoked current.

  • Data Analysis : Measure the peak amplitude of the inward current at each concentration. Plot the normalized current response against the logarithm of the compound's concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This guide provides the essential theoretical and practical framework for the initial characterization of this compound. By systematically applying the described radioligand binding and electrophysiological assays, researchers can determine its binding affinity, functional potency, and mechanism of action at key nAChR subtypes. The resulting data will allow for a direct and meaningful comparison with established modulators like Varenicline and Epibatidine, thereby elucidating the potential of this novel compound as a research tool or therapeutic lead. Subsequent studies should aim to characterize its selectivity across a broader panel of neurotransmitter receptors and evaluate its in vivo efficacy in relevant animal models of neurological and psychiatric disorders.

References

  • Steensland, P., Simms, J. A., Holgate, J., Richards, J. K., & Bartlett, S. E. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences, 104(30), 12518-12523.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Prince, R. J., & Sine, S. M. (1998). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry, 273(13), 7381-7384.
  • Thompson, A. J., & Lummis, S. C. (2013). The binding orientation of epibatidine at α7 nACh receptors. Neuropharmacology, 73, 1-8.
  • Huang, D. F., Li, K., & Yu, D. Q. (2000). Synthesis, Nicotinic Acetylcholine Receptor Binding Affinities, and Molecular Modeling of Constrained Epibatidine Analogues. Journal of Medicinal Chemistry, 43(23), 4439-4448.
  • Golebiewski, A., & Kozak, J. (2000). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Polish journal of pharmacology, 52(1), 1-10.
  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., O'Neill, B. T., Sands, S. B., ... & Rollema, H. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474-3477.
  • Vallejo, Y. F., Bu, F., & Loring, R. H. (2010). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. The Journal of pharmacology and experimental therapeutics, 333(3), 855-866.
  • Gundisch, D., & Eibl, C. (2011). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. The Journal of pharmacology and experimental therapeutics, 339(1), 103-111.
  • Celie, P. H., van Rossum-Fikkert, S. E., van Dijk, W. J., Brejc, K., Smit, A. B., & Sixma, T. K. (2004). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. Journal of Biological Chemistry, 279(26), 27474-27483.
  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Nicotinic Acetylcholine Receptor Modulators. Retrieved from [Link]

  • Macor, J. E., Gurley, D., Lanca, A., Mack, R. A., O'Connor, D., Ordway, G. A., ... & Wyant, T. (2001). Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere. Journal of Medicinal Chemistry, 44(25), 4387-4390.
  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • Axon Instruments. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Quest Diagnostics. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved from [Link]

  • UF Health Pathology Laboratories. (n.d.). Acetylcholine Receptor (AChR) Antibodies, Complete Profile. Retrieved from [Link]

  • Artale, A., & Ristori, C. (2003). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. The Journal of pharmacology and experimental therapeutics, 306(2), 655-666.
  • Biton, B., Bergis, O. E., Galli, F., Nedelec, A., Decobert, M., Granger, P., ... & Steinberg, R. (2007). Preclinical characterization of A-582941: a novel α7 neuronal nicotinic receptor agonist with broad-spectrum cognition-enhancing properties. The Journal of pharmacology and experimental therapeutics, 321(2), 716-725.
  • Google Patents. (n.d.). MUSCARINIC ACETYLCHOLINE RECEPTOR ANTAGONISTS.
  • ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved from [Link]

  • MedlinePlus. (2025, April 16). Acetylcholine receptor antibody. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007022351A2 - Muscarinic acetylcholine receptor antagonists.
  • Egle, J. L. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-173.
  • Haydar, S. N., & Ghiron, C. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current topics in medicinal chemistry, 10(2), 154-172.
  • Google Patents. (n.d.). US8183257B2 - Muscarinic acetylcholine receptor antagonists.
  • Google Patents. (n.d.). US7488827B2 - Muscarinic acetylcholine receptor antagonists.
  • Google Patents. (n.d.). FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • Portoghese, P. S., & Mikhail, A. A. (1967). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes1. The Journal of Organic Chemistry, 32(8), 2482-2484.
  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1335.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. This guide provides a detailed operational and disposal plan for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate and its common salt form, the hydrobromide (CAS No. 119102-24-8). By synthesizing technical data with field-proven safety protocols, this document aims to be the preferred resource for ensuring laboratory safety and responsible chemical handling.

Hazard Assessment and Chemical Profile

Structural Analogs and Inferred Hazards:

Safety data for related bicyclic amine compounds consistently indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation, with some analogs causing severe burns.

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Given these potential hazards, it is imperative to handle this compound with the assumption that it possesses a similar hazard profile.

Chemical and Physical Properties Summary

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number (Hydrobromide salt) 119102-24-8[1]
Molecular Formula (Hydrobromide salt) C₉H₁₆BrNO₂[1]
Molecular Weight (Hydrobromide salt) 250.13 g/mol [1]
Physical Form Liquid
Storage Temperature Refrigerator
Environmental Hazards No data available[2]
Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedure, the following minimum PPE must be worn to mitigate the risks of exposure. The causality behind these choices is rooted in the inferred hazards of skin and eye irritation, and potential respiratory effects.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected before use.

  • Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for its disposal.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Unused or Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill (<5 mL) assess_quantity->small_spill Is it a small spill? bulk_waste Bulk Waste (>5 mL) or Unused Product assess_quantity->bulk_waste No absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb Yes label_container Label as 'Hazardous Waste' with chemical name and date bulk_waste->label_container collect_residue Collect residue into a sealable container absorb->collect_residue collect_residue->label_container store Store in a designated, cool, well-ventilated area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for the disposal of this compound. These procedures are designed to be self-validating by incorporating safety checks at each stage.

Protocol 1: Disposal of Small Quantities (e.g., residual amounts, minor spills)

This protocol is intended for quantities typically less than 5 mL.

  • Ensure Proper Ventilation: Perform all operations within a certified chemical fume hood.

  • Absorb the Material: Cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Wipe the affected surface with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the same waste container.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of collection.

  • Store for Pickup: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

Protocol 2: Disposal of Bulk Quantities or Unused Product

This protocol applies to larger volumes or original containers of the compound.

  • Do Not Dispose Down the Drain: This compound's potential environmental effects are unknown, and its chemical nature makes it unsuitable for sewer disposal.

  • Containerize and Label: If not in its original container, transfer the waste to a sealable, properly labeled hazardous waste container. Ensure the container is compatible with the chemical.

  • Segregate the Waste: Store the container in a designated hazardous waste storage area, segregated from incompatible materials, particularly strong oxidizing agents and strong acids or bases.

  • Maintain Storage Integrity: Ensure the storage area is cool, well-ventilated, and has secondary containment to prevent the spread of material in case of a leak.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal company. Provide them with all available hazard information.

Chemical Deactivation (For Advanced Users)

In specific, well-controlled laboratory settings, chemical deactivation via hydrolysis can be considered to render the compound less hazardous before disposal. This should only be performed by trained personnel with a thorough understanding of the reaction.

Principle of Hydrolysis:

The ester functional group in this compound can be hydrolyzed under acidic or basic conditions to yield 1-azabicyclo[2.2.1]heptane-4-carboxylic acid and ethanol. This process breaks down the original compound into its constituent parts.

Chemical Relationship Diagram

The following diagram illustrates the structural classification of this compound, which informs its potential reactivity and hazards.

ChemicalStructure Structural Classification and Hydrolysis of this compound main_compound This compound bicyclic_amine Bicyclic Tertiary Amine Moiety main_compound->bicyclic_amine contains ester_group Carboxylate Ester Moiety main_compound->ester_group contains hydrolysis Hydrolysis (Acid or Base Catalyzed) main_compound->hydrolysis carboxylic_acid 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrolysis->carboxylic_acid yields ethanol Ethanol hydrolysis->ethanol yields

Caption: Structural components and hydrolysis products of the target compound.

Regulatory Considerations and Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly identify and manage hazardous waste.

Key Compliance Points:

  • Waste Determination: The generator must determine if the waste is hazardous. Given the inferred hazards, it is prudent to manage this compound as hazardous waste.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled and stored in a manner that prevents release into the environment.

  • Manifesting and Disposal: Use a licensed hazardous waste transporter and disposal facility. Maintain all records of waste disposal as required by law.

By adhering to these protocols, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Google Patents. (n.d.). US9333195B2 - Quinuclidine derivatives and medicinal compositions containing the same.
  • Synerzine. (n.d.). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-. Retrieved from [Link]

  • Andhra Pradesh Pollution Control Board. (n.d.). Online Consent Management & Monitoring System. Retrieved from [Link]

  • AccelaChemBio. (n.d.). This compound. Retrieved from [Link]

  • Big Dog Adhesives. (2025, February 20). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-. Retrieved from [Link]

  • BigCommerce. (2016, December 13). Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • Axalta Coating Systems. (n.d.). Safety Data Sheet: 3.5 VOC MIDCOAT CARRIER. Retrieved from [Link]

  • AA Blocks. (n.d.). 104049-84-5 - Heptanal, ethyl-. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 119102-24-8 Name: -. Retrieved from [Link]

  • Synthonix. (n.d.). This compound | 119102-24-8. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a bicyclic amine derivative, presents a unique set of handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety principles and data from structurally related molecules.

Core Principles of Chemical Handling: An Overview

Before delving into specific PPE recommendations, it is crucial to establish a foundational understanding of safe laboratory practices. Engineering controls, such as fume hoods, are the primary line of defense and must be utilized when handling this and other potentially hazardous chemicals[7][8]. Administrative controls, including well-defined Standard Operating Procedures (SOPs) and proper training, are also essential. PPE should be considered the final barrier of protection.

Essential Personal Protective Equipment (PPE)

Based on the hazard profile of similar bicyclic amines and carboxylate esters, a comprehensive PPE ensemble is required to provide robust protection.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation or damage posed by analogous compounds, appropriate eye and face protection is non-negotiable[1][2][3][5].

  • Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, safety glasses that meet ANSI Z87.1 standards are the minimum requirement[9].

  • Chemical Splash Goggles: When there is a higher risk of splashes or aerosol generation, chemical splash goggles that form a seal around the eyes are mandatory[9][10].

  • Face Shield: For procedures with a significant splash hazard, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face[1][9][10].

Hand Protection: Preventing Dermal Exposure

Structurally similar compounds are known to cause skin irritation[1][2][3][4][5]. Therefore, proper glove selection and use are critical.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact, offering protection against a broad range of chemicals[9][11]. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered[12].

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal techniques to avoid contaminating your skin[1][11].

Body Protection: Shielding Against Contamination

A laboratory coat is essential for protecting street clothes and minimizing skin exposure.

  • Laboratory Coat: A long-sleeved, buttoned laboratory coat should be worn at all times when handling this compound[9][13]. For procedures with a higher risk of contamination, a chemically resistant gown may be more appropriate[12].

Respiratory Protection: Safeguarding the Airways

Given that similar compounds can cause respiratory tract irritation, respiratory protection may be necessary depending on the scale and nature of the work[1][2][3][4][5].

  • Work within a Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Respirator Use: If engineering controls are insufficient to control exposure, or during spill cleanup, a NIOSH-approved respirator may be required. The specific type of respirator will depend on the concentration of the airborne contaminant[9][12]. A respiratory protection program, including fit testing and training, is essential if respirators are used.

Summary of Recommended PPE

Protection Type Minimum Requirement Recommended for Higher Risk Operations
Eye/Face Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Body Laboratory coatChemically resistant gown
Respiratory Work in a chemical fume hoodNIOSH-approved respirator (as needed)

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence
  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Mask/Respirator: If required, don the respirator and perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

All handling of this compound should be performed in a designated area, away from ignition sources, as some related compounds are flammable[6][14].

Spill Management: In the event of a spill, evacuate the area and alert others. Only trained personnel with the appropriate PPE should clean up the spill. Absorb the spill with an inert material and place it in a sealed container for disposal.

Waste Disposal: All contaminated PPE and chemical waste should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[1].

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_level Assess Risk Level: - Quantity - Aerosol Generation - Splash Potential start->risk_level low_risk Low Risk: - Small quantities - No splash/aerosol PPE: - Safety Glasses - Lab Coat - Nitrile Gloves risk_level->low_risk Low high_risk High Risk: - Large quantities - Potential for splash/aerosol PPE: - Goggles & Face Shield - Chem-Resistant Gown - Double Gloves - Respirator (if needed) risk_level->high_risk High proceed Proceed with Experiment low_risk->proceed high_risk->proceed

Caption: PPE selection workflow based on risk assessment.

Conclusion

The responsible handling of this compound demands a proactive and informed approach to personal safety. By understanding the potential hazards through the lens of structurally similar compounds and adhering to the comprehensive PPE guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • CymitQuimica. SAFETY DATA SHEET: Ethyl 2-azabicyclo[2.2.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • SmartLabs.
  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemScene. Safety Data Sheet: 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
  • ChemScene. Safety Data Sheet: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 1-formyl-, 1,1-dimethylethyl ester.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment.
  • Echemi. Ethyl 1-azabicyclo[2.2.
  • TCI Chemicals. SAFETY DATA SHEET: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
  • California State University, Bakersfield. Lab 12: Synthesis of an Ester.
  • Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET: 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane.
  • National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism.
  • BLD Pharmatech. tert-Butyl 6-amino-2-azabicyclo[2.2.
  • Thompson, S. Synthesis of Esters.
  • PharmaCompass. ethyl 1-azabicyclo[2.2.
  • Fisher Scientific. SAFETY DATA SHEET: 1,4-Diazabicyclo[2.2.2]octane.
  • American Chemistry Council. Protective Equipment.
  • ChemicalBook.
  • PubChem. 2-Azabicyclo(2.2.1)heptane.
  • PubChem. 1-Azabicyclo[2.2.1]heptane.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Reactant of Route 2
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.